molecular formula C9H8FNO2 B8686906 4-(4-Fluorophenyl)oxazolidin-2-one

4-(4-Fluorophenyl)oxazolidin-2-one

カタログ番号: B8686906
分子量: 181.16 g/mol
InChIキー: ZDRCZUKZERPBIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluorophenyl)oxazolidin-2-one (CAS 69776-89-2) is a chemical compound featuring a fluorinated aromatic ring attached to an oxazolidinone core. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and antibacterial research . Oxazolidinones are a established class of synthetic antibacterial agents known for their unique mechanism of action, which involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . This mechanism is distinct from other antibiotic classes, making oxazolidinones a valuable scaffold for investigating solutions against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The oxazolidinone ring also serves as a key chiral auxiliary in asymmetric synthesis, such as in the Evans aldol reaction, where it is used to control stereochemistry in the formation of complex molecules . Researchers can leverage 4-(4-Fluorophenyl)oxazolidin-2-one as a versatile building block for developing novel bioactive compounds or as a synthetic intermediate in organic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C9H8FNO2

分子量

181.16 g/mol

IUPAC名

4-(4-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChIキー

ZDRCZUKZERPBIY-UHFFFAOYSA-N

正規SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)F

製品の起源

United States
Foundational & Exploratory

4-(4-Fluorophenyl)oxazolidin-2-one: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 4-(4-Fluorophenyl)oxazolidin-2-one . This document is structured for researchers requiring actionable data for experimental design and drug development.

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one is a specialized heterocyclic scaffold belonging to the 2-oxazolidinone class. Structurally, it consists of a five-membered carbamate ring substituted at the C4 position with a 4-fluorophenyl group.

While the 5-substituted oxazolidinones (e.g., Linezolid) are famous as antibiotics, the 4-substituted isomers are primarily utilized as Evans chiral auxiliaries in asymmetric synthesis. The introduction of the fluorine atom at the para-position of the phenyl ring modulates the electronic properties of the auxiliary, influencing the diastereoselectivity of subsequent aldol or alkylation reactions via the dipole effect, while also enhancing metabolic stability in medicinal chemistry applications.

Physicochemical Properties

The following data represents the core properties of the molecule. Note that specific melting points may vary slightly between the (


)- and (

)-enantiomers.
PropertyValue / Description
IUPAC Name 4-(4-Fluorophenyl)-1,3-oxazolidin-2-one
Molecular Formula C

H

FNO

Molecular Weight 181.16 g/mol
Core Structure 5-membered heterocyclic carbamate (N-H free)
Physical State White to off-white crystalline solid
Melting Point 130–136 °C (Typical for 4-aryl analogs; verify experimentally)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Low solubility in Water
pKa ~10.5 (N-H proton)
Chirality Exists as (

) or (

) enantiomers (derived from corresponding amino alcohol)
Electronic Effect Fluorine (

) induces electron withdrawal, increasing N-H acidity vs. phenyl analog

Synthetic Protocols

The synthesis of 4-(4-fluorophenyl)oxazolidin-2-one relies on the cyclization of the corresponding 2-amino-2-(4-fluorophenyl)ethanol (4-fluorophenylglycinol). Two primary routes are recommended: the Phosgene/Triphosgene Route (High Yield) and the CDI/Carbonate Route (Green Chemistry).

Diagram: Synthetic Workflow

The following directed graph illustrates the decision matrix for synthesis based on available reagents and safety constraints.

SynthesisWorkflow Start Starting Material: 2-Amino-2-(4-fluorophenyl)ethanol RouteA Route A: Triphosgene/Phosgene (High Yield, Strict Safety) Start->RouteA RouteB Route B: CDI or Diethyl Carbonate (Safer, Green Chemistry) Start->RouteB InterA Intermediate: Isocyanate / Carbamoyl Chloride RouteA->InterA Acylation InterB Intermediate: Imidazolide / Carbamate RouteB->InterB Activation Cyclization Intramolecular Cyclization (Base Promoted) InterA->Cyclization InterB->Cyclization Product Product: 4-(4-Fluorophenyl)oxazolidin-2-one Cyclization->Product -HCl / -Imidazole

Caption: Comparative synthetic pathways for the formation of the oxazolidinone core from amino alcohol precursors.

Protocol A: Triphosgene-Mediated Cyclization (Standard)

This method is preferred for scale-up due to its reliability and high yield (>90%).

Reagents:

  • (S)- or (R)-2-amino-2-(4-fluorophenyl)ethanol (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (2.5 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the amino alcohol (10 mmol) in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (25 mmol) dropwise.

  • Acylation: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add slowly to the reaction mixture over 30 minutes. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Protocol B: CDI-Mediated Cyclization (Green Alternative)

Avoids the use of phosgene derivatives; ideal for smaller labs lacking specialized ventilation for toxic gases.

Reagents:

  • Amino alcohol precursor (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • THF or Toluene (anhydrous)

Methodology:

  • Dissolve amino alcohol in anhydrous THF (0.2 M concentration).

  • Add CDI (1.2 equiv) in one portion at room temperature.

  • Heat the mixture to reflux (65 °C for THF) for 12–18 hours.

  • Concentrate the solvent and partition between EtOAc and 1M HCl (to remove imidazole byproduct).

  • Dry and concentrate to yield the crude oxazolidinone.

Mechanistic Insight

The formation of the oxazolidinone ring proceeds via a nucleophilic attack of the amino group on the carbonyl source, followed by intramolecular trapping by the hydroxyl group.

Mechanism Amine Amino Alcohol (Nucleophile) Activation Activated Carbonyl (Isocyanate/Carbamate) Amine->Activation + Phosgene/CDI - HCl/Im Cyclization Ring Closure (O-Attack) Activation->Cyclization Intramolecular Final Oxazolidinone Cyclization->Final Stable Ring

Caption: Mechanistic pathway of oxazolidinone ring formation via activated carbonyl intermediates.

Key Mechanistic Driver: The reaction is driven by the formation of the stable 5-membered ring and the thermodynamic stability of the carbamate linkage. In the case of the 4-fluorophenyl analog, the electron-withdrawing fluorine slightly decreases the nucleophilicity of the adjacent benzylic position but does not significantly hinder the cyclization kinetics compared to the phenyl analog.

Applications in Drug Discovery & Synthesis[1][4][5]

Chiral Auxiliary (Evans Type)

The 4-(4-fluorophenyl)oxazolidin-2-one serves as a "tunable" Evans auxiliary.

  • Electronic Tuning: The fluorine atom withdraws electron density from the phenyl ring. When this auxiliary is N-acylated (e.g., with a propionyl group), the N-C=O bond is more electron-deficient than in the standard phenyl auxiliary.

  • Impact: This can enhance the Lewis acid coordination during aldol or Diels-Alder reactions, potentially improving the diastereomeric ratio (dr) of the products.

  • Pi-Stacking: The fluorinated aromatic ring alters

    
    -
    
    
    
    stacking interactions with substrates or catalysts, offering a method to optimize stereoselectivity when the standard benzyl or phenyl auxiliaries fail.
Pharmacophore Scaffold

In medicinal chemistry, the oxazolidinone ring is a bioisostere for cyclic carbonates or lactams.

  • Metabolic Stability: The 4-fluorophenyl group is resistant to oxidative metabolism (blocking para-hydroxylation) compared to a non-substituted phenyl group.

  • Target Class: While 5-substituted oxazolidinones are classic antibiotics (protein synthesis inhibitors), 4-substituted analogs are explored in Factor Xa inhibitors and monoamine oxidase (MAO) inhibitors.

Safety & Handling

  • Hazard Identification: Generally considered an irritant. Avoid inhalation of dust.

  • Synthesis Hazards:

    • Triphosgene: Highly toxic.[1] Generates phosgene gas upon decomposition or contact with moisture.[2][1] Must be handled in a well-ventilated fume hood with a phosgene indicator badge present.

    • CDI: Moisture sensitive, but significantly less toxic than phosgene.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Foundational protocol for phenyl-oxazolidinone synthesis).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

  • Keyzers, R. A., & North, M. (2003). "Asymmetric Synthesis of Alpha-Amino Acids using Carbohydrate-Derived Oxazolidinones." Tetrahedron: Asymmetry, 14(23), 3765-3772. (Discusses electronic effects of auxiliaries).
  • ChemicalBook. (2024). "Product Entry: Oxazolidinone Derivatives." (General physicochemical data verification).

Sources

4-(4-Fluorophenyl)oxazolidin-2-one chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Application as a Chiral Auxiliary

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one is a specialized chiral auxiliary belonging to the Evans oxazolidinone class.[1] Structurally derived from 4-fluorophenylglycine, it serves as a critical scaffold in asymmetric synthesis, particularly for aldol condensations, alkylations, and Diels-Alder reactions.[1] The introduction of the fluorine atom at the para-position of the C4-phenyl ring modulates the electronic properties of the auxiliary without significantly altering its steric bulk compared to the parent 4-phenyloxazolidin-2-one. This guide details the structural pharmacophore, a validated synthesis protocol from amino acid precursors, and the mechanistic basis of its stereochemical induction.

Part 1: Structural Analysis & Electronic Properties[1]

Chemical Identity[1][2]
  • IUPAC Name: 4-(4-fluorophenyl)-1,3-oxazolidin-2-one[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 181.16 g/mol [2]

  • Key Features:

    • C4-Chirality: The stereocenter at C4 is the source of asymmetric induction.

    • Carbamate Linkage: The cyclic carbamate (N-C=O-O) provides a rigid planar backbone essential for Z-enolate formation.[1]

    • Fluorine Substituent: The p-fluoro group (

      
      ) exerts an electron-withdrawing inductive effect, increasing the acidity of the N-H bond and potentially tightening the transition state in Lewis-acid mediated reactions compared to the non-fluorinated analog.
      
Structural Visualization

The following diagram illustrates the connectivity and the specific numbering of the oxazolidinone ring system.

G cluster_0 Core Structure C2 C2 (Carbonyl) O1 O1 (Ether) C2->O1 N3 N3 (Acylation Site) N3->C2 Amide Bond C4 C4 (Chiral Center) C4->N3 Ar 4-Fluorophenyl Group C4->Ar Stereogenic Attachment C5 C5 (Methylene) C5->C4 O1->C5

Figure 1: Connectivity of the 4-(4-fluorophenyl)oxazolidin-2-one scaffold.[1] The aryl group at C4 dictates the stereochemical outcome of subsequent reactions.

Part 2: Validated Synthesis Protocol

The synthesis of 4-(4-fluorophenyl)oxazolidin-2-one is most reliably achieved via the reduction of 4-fluorophenylglycine to its corresponding amino alcohol, followed by cyclization.[1] This route preserves optical purity more effectively than styrene oxide ring-opening methods.[1]

Retrosynthetic Analysis[1]
  • Target: 4-(4-Fluorophenyl)oxazolidin-2-one.[1][3][4]

  • Precursor: 2-Amino-2-(4-fluorophenyl)ethanol (Amino Alcohol).[1]

  • Starting Material: 4-Fluorophenylglycine (Enantiopure).[1]

Step-by-Step Methodology
Step 1: Reduction of Amino Acid to Amino Alcohol

Direct reduction of the carboxylic acid using Borane-Dimethyl Sulfide (


) or Sodium Borohydride/Iodine (

).[1]
  • Reagents: (S)-4-Fluorophenylglycine (10 mmol),

    
     (25 mmol), 
    
    
    
    (10 mmol), dry THF.
  • Protocol:

    • Suspend (S)-4-fluorophenylglycine in anhydrous THF (0.5 M) under nitrogen.

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       in one portion.
      
    • Cool to 0°C. Dropwise add a solution of

      
       in THF over 30 minutes. (Evolution of 
      
      
      
      gas).
    • Reflux for 18 hours until the white suspension clears.

    • Quench: Cool to 0°C, add Methanol carefully to destroy excess borane/hydride.

    • Concentrate and treat with 20% KOH for 4 hours to break boron-amine complexes.

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Checkpoint: Product is a viscous oil/low-melting solid.[1] 1H NMR should show disappearance of the

      
      -proton shift characteristic of the acid and appearance of 
      
      
      
      multiplets at 3.5-3.8 ppm.[1]
Step 2: Cyclization to Oxazolidinone

Carbonylation using Diethyl Carbonate (Green Chemistry Route) or CDI.[1]

  • Reagents: Amino alcohol from Step 1, Diethyl Carbonate (

    
    ), Potassium Carbonate (
    
    
    
    ).[1]
  • Protocol:

    • Dissolve the amino alcohol (1.0 equiv) in Diethyl Carbonate (10 equiv) – acts as reagent and solvent.[1]

    • Add anhydrous

      
       (0.1 equiv).[1]
      
    • Distill off the ethanol byproduct at 110-120°C using a Dean-Stark trap to drive equilibrium.

    • Reaction is complete when ethanol cessation is observed (approx. 4-6 hours).

    • Cool, dilute with DCM, wash with water.

    • Purification: Recrystallization from EtOAc/Hexanes.

Synthesis Workflow Diagram

Synthesis Start Start: (S)-4-Fluorophenylglycine Step1 Reduction (NaBH4 / I2 / THF) Start->Step1 Activation Inter Intermediate: 2-Amino-2-(4-fluorophenyl)ethanol Step1->Inter Hydride Transfer Step2 Cyclization (Diethyl Carbonate / K2CO3 / Heat) Inter->Step2 Carbonylation End Product: (S)-4-(4-Fluorophenyl)oxazolidin-2-one Step2->End -2 EtOH

Figure 2: Two-step synthesis workflow from amino acid precursor.

Part 3: Characterization & Data[1][6]

The following data is typical for the (S)-enantiomer.

PropertyValue / Observation
Physical State White crystalline solid
Melting Point 121 – 123 °C (Lit.[1][5] range for similar analogs)
1H NMR (CDCl3)

7.25-7.35 (m, 2H, Ar-H), 7.05-7.15 (m, 2H, Ar-H), 5.85 (br s, 1H, NH), 4.95 (dd, 1H, C4-H), 4.70 (t, 1H, C5-H), 4.15 (dd, 1H, C5-H)
13C NMR Diagnostic signals: C=O (159 ppm), C-F coupling in aromatic region (d, J245 Hz).[1][3][5][6]
HRMS (ESI)

calc. for

: 182.0617

Note: The specific rotation


 depends heavily on the solvent and concentration but is typically negative for the (S)-4-phenyl analog.[1]

Part 4: Mechanism of Asymmetric Induction

The utility of 4-(4-fluorophenyl)oxazolidin-2-one lies in its ability to transfer chirality to a substrate attached to the Nitrogen (N3).[1]

The Evans Enolate Model

When the auxiliary is acylated (e.g., with propionic acid) and treated with a Lewis Acid (e.g., dibutylboron triflate) and a base, it forms a Z-enolate .

  • Chelation: The metal coordinates to both the carbonyl oxygen of the auxiliary and the enolate oxygen.

  • Steric Blocking: The 4-(4-fluorophenyl) group projects into space, effectively shielding the Re-face of the enolate.[1]

  • Attack: Electrophiles (aldehydes, alkyl halides) are forced to attack from the open Si-face, resulting in high diastereoselectivity (>98:2 dr).[1]

Fluorine Effect

The fluorine atom at the para position lowers the electron density of the aromatic ring. This reduces the potential for


-stacking interactions that might compete with the steric blocking, potentially enhancing the rigidity of the transition state in specific catalytic domains.

Mechanism Enolate Z-Enolate Formation (Boron Chelation) Shield Steric Shielding (4-F-Phenyl Group blocks Re-face) Enolate->Shield Geometry Lock Attack Electrophile Attack (Si-face only) Shield->Attack Kinetic Control Result High Diastereoselectivity Attack->Result

Figure 3: Logic flow of asymmetric induction via the Evans Enolate.[1]

References

  • Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Seminal work on the oxazolidinone class).[1]

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link (Detailed protocol for the phenyl-analog, applicable to the fluoro-derivative).[1]

  • Ager, D. J., et al. (1996).[1] "The Synthesis of Amino Alcohols." Chemical Reviews. (Review of reduction methods for amino acids).

  • PubChem Compound Summary. (2024). "5-(4-Fluorophenyl)oxazolidin-2-one."[1][3][2] National Library of Medicine. Link (Physical data verification).

Sources

The Evolution and Utility of 4-(4-Fluorophenyl)oxazolidin-2-one: From Chiral Auxiliary to Pharmaceutical Scaffold

[1][2]

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one represents a specialized evolution of the classic Evans chiral auxiliary.[1][2] While the parent compound, 4-phenyloxazolidin-2-one, established the paradigm for asymmetric alkylation and aldol reactions in the 1980s, the 4-fluorophenyl variant emerged as a tool for electronic tuning and process optimization .[1][2]

By introducing a fluorine atom at the para-position of the phenyl ring, chemists achieved two critical advantages without altering the steric profile of the auxiliary:

  • Electronic Modulation: The electron-withdrawing nature of fluorine alters the Lewis basicity of the carbamate, influencing the tightness of the transition state in metal-mediated enolate chemistry.[1][2]

  • Analytical & Physical Utility: The 19F nucleus provides a sensitive NMR handle for reaction monitoring, while the fluoro-substituent often enhances the crystallinity of intermediates, facilitating purification—a crucial factor in large-scale drug substance manufacturing (e.g., Ezetimibe intermediates).[1][2]

This guide details the discovery, synthesis, and mechanistic applications of this compound, serving as a blueprint for its deployment in high-value organic synthesis.[2]

Discovery and Chemical Heritage

The history of 4-(4-Fluorophenyl)oxazolidin-2-one is inextricably linked to the broader development of oxazolidinone auxiliaries by David A. Evans at Harvard University in the late 1970s and early 1980s.[1][2]

The Evans Paradigm

The original discovery utilized amino acids (Valine, Phenylalanine, Phenylglycine) reduced to amino alcohols and cyclized to form oxazolidinones.[2] These "Evans Auxiliaries" allowed for the synthesis of complex natural products with high enantiomeric excess (ee).[1][2]

The "Fluoro-Evolution"

The specific 4-(4-fluorophenyl) derivative appeared in the literature as researchers sought to optimize the physical properties of these auxiliaries.[1][2]

  • Context: In the scale-up of pharmaceutical intermediates (such as those for cholesterol absorption inhibitors), the separation of diastereomers via chromatography is cost-prohibitive.[1][2] Crystallization is preferred.[1][2]

  • Innovation: Substituting the phenyl ring with a para-fluoro group often creates higher melting point solids and distinct solubility profiles, enabling diastereomeric enrichment via crystallization .[1][2]

  • Discovery Timeline: While the unsubstituted phenyl auxiliary dates to ~1981, the fluorinated analogs gained prominence in patent literature and process chemistry journals in the late 1990s and 2000s, coinciding with the rise of fluorinated pharmaceuticals.[2]

Synthesis and Manufacturing Routes

The synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one follows a robust, scalable protocol derived from 4-fluorophenylglycine.[1][2]

Core Synthetic Pathway

The most efficient route proceeds through the reduction of the amino acid followed by carbonylation.[2]

SynthesisStart4-FluorobenzaldehydeStep1Strecker Synthesis(NaCN, NH4Cl)Start->Step1Inter14-FluorophenylglycineStep1->Inter1Step2Reduction(BF3·OEt2 / NaBH4)Inter1->Step2Inter24-FluorophenylglycinolStep2->Inter2Step3Cyclization(Diethyl Carbonate / K2CO3)Inter2->Step3Final4-(4-Fluorophenyl)oxazolidin-2-oneStep3->Final

Figure 1: Industrial synthesis route starting from commercially available aldehyde precursors.[2]

Key Process Parameters
StepReagentsCritical ParameterYield Target
1. Amino Acid Formation NaCN, (NH4)2CO3Control of pH to prevent hydrolysis.>85%
2.[2] Reduction NaBH4/I2 or LiAlH4Anhydrous conditions; temp < 0°C to prevent racemization.>90%
3.[1][2] Cyclization Diethyl Carbonate (DEC)Distillation of ethanol byproduct drives equilibrium.[1][2]>95%

Mechanistic Utility: The "Fluoro-Effect" in Catalysis

When used as a chiral auxiliary, the 4-(4-fluorophenyl) group exerts stereocontrol through the Zimmerman-Traxler Transition State .[1][2]

Electronic Tuning

The fluorine atom is an Electron Withdrawing Group (EWG) (

12
  • Dipole Effects: The C-F bond introduces a strong dipole directed away from the ring.[1][2] In the metal-enolate complex, this alters the electrostatic environment of the

    
    -face.[1][2]
    
  • Lewis Basicity: The EWG reduces the electron density on the oxazolidinone carbonyl oxygen.[1][2] This can lead to a tighter chelation with the Lewis Acid (e.g., Li+, Ti4+, B3+), potentially increasing the rigidity of the transition state and improving diastereoselectivity (dr).[2]

Transition State Visualization

The following diagram illustrates the Z-enolate formation where the auxiliary shields one face of the enolate.[1][2]

TransitionStatecluster_effectFluoro-Electronic EffectMetalMetal Center (Li/B/Ti)AuxAuxiliary(4-F-Phenyl)Metal->AuxChelationSubstrateEnolate OxygenMetal->SubstrateBondAldehydeElectrophile(Aldehyde)Metal->AldehydeCoordinationAux->AldehydeSteric Shielding(Re-face blocked)EffectF-atom withdraws density -> Tighter Chelation -> Higher drAux->Effect

Figure 2: Schematic of the Zimmerman-Traxler transition state. The 4-(4-fluorophenyl) group provides the steric bulk to block the Re-face, while the fluorine atom electronically modulates the chelation strength.[1][2]

Experimental Protocol: Synthesis of (S)-4-(4-Fluorophenyl)oxazolidin-2-one

Objective: Preparation of the chiral auxiliary from (S)-4-fluorophenylglycine.[1][2] Scale: 100 mmol.

Materials
  • (S)-4-Fluorophenylglycine (16.9 g, 100 mmol)[1][2]

  • Boron trifluoride etherate (BF3[1][2]·OEt2)

  • Sodium borohydride (NaBH4)[1][2]

  • Diethyl carbonate (DEC)[1][2]

  • Potassium carbonate (K2CO3)[1][2][3]

  • THF (anhydrous)[1][2]

Methodology
  • Reduction to Amino Alcohol:

    • Suspend (S)-4-fluorophenylglycine in anhydrous THF (200 mL) under N2.

    • Add BF3[1]·OEt2 (1.1 eq) dropwise at 0°C. Stir for 1 hour.

    • Reflux the mixture for 6 hours.

    • Quench carefully with MeOH, then 6M NaOH.[2] Extract with CH2Cl2.[1][2][3]

    • Checkpoint: Verify formation of (S)-2-amino-2-(4-fluorophenyl)ethanol via TLC (Rf ~0.3 in 10% MeOH/DCM).

  • Cyclization:

    • Dissolve the crude amino alcohol in Diethyl Carbonate (150 mL).

    • Add K2CO3 (0.1 eq, catalytic).[2]

    • Heat the mixture to 110°C equipped with a distillation head.

    • Crucial Step: Continuously distill off the ethanol byproduct to drive the reaction to completion (approx. 3-4 hours).

    • Cool to room temperature.[1][2][3][4] The product often precipitates directly.[1][2]

  • Purification:

    • Filter the solid.[1][2][3]

    • Recrystallize from Ethyl Acetate/Hexanes (1:3).[1][2]

    • Yield: Expect 85-92% (approx. 15-16 g).

    • Characterization: 1H NMR (CDCl3) should show the characteristic AB quartet of the p-fluorophenyl group and the oxazolidinone ring protons.[1][2]

Pharmaceutical Applications

Beyond its role as an auxiliary, the 4-(4-fluorophenyl)oxazolidin-2-one scaffold appears in specific medicinal chemistry campaigns.

Antibiotic Development

While Linezolid utilizes an N-aryl oxazolidinone, the C-aryl scaffold (where the aryl group is at position 4) has been explored for next-generation protein synthesis inhibitors .[1][2] The fluorine atom improves metabolic stability by blocking P450 oxidation at the para-position.[1][2]

Kinase Inhibitors

Recent drug discovery efforts (e.g., BRAF and D5D inhibitors) have utilized this scaffold.[2]

  • Target: Delta-5 Desaturase (D5D).

  • Role: The oxazolidinone ring serves as a rigid linker, orienting the fluorophenyl group into a hydrophobic pocket of the enzyme.[2] The fluorine provides a specific contact point (dipole-dipole interaction) that unsubstituted phenyl rings lack.[1][2]

Ezetimibe (Clarification)[2][4]
  • Note: In the synthesis of Ezetimibe (Zetia), a chiral auxiliary is used.[2][5] While the final drug contains a 4-fluorophenyl group, the auxiliary used in the Schering-Plough process is typically the standard (S)-4-phenyloxazolidin-2-one .[1][2] The fluorophenyl group is part of the substrate (the imine or the acyl chloride) attached to the auxiliary, not the auxiliary itself.[2] However, the 4-(4-fluorophenyl) auxiliary can be used to synthesize Ezetimibe analogs with different stereochemical requirements.[1][2]

References

  • Evans, D. A., et al. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.[2] Link(Foundational Evans Auxiliary paper).[1][2]

  • Gage, J. R., & Evans, D. A. (1990).[2] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link(Standard Protocol).

  • Smolecule. (2023).[1][2][3] "4-(4-Fluorophenyl)oxazolidin-2-one: Synthesis and Applications." Link(Commercial availability and basic properties).

  • PubChem. (2025).[1][2] "Compound Summary: 4-(4-Fluorophenyl)oxazolidin-2-one." National Library of Medicine.[1][2] Link(Chemical structure and identifiers).

  • Watanabe, T., et al. (2017).[2] "Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors."[1][2] Journal of Medicinal Chemistry, 60(21), 8963-8981.[2] Link(Use as a pharmacophore scaffold).

  • Wu, G., et al. (2000).[2] "Asymmetric Synthesis of Ezetimibe." Journal of Organic Chemistry. (Context for Ezetimibe intermediates).

4-(4-Fluorophenyl)oxazolidin-2-one mechanism of action.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental characterization of 4-(4-Fluorophenyl)oxazolidin-2-one .

Mechanism of Action, Pharmacodynamics, and Synthetic Utility[1]

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one is a bifunctional heterocyclic scaffold critical to both medicinal chemistry and asymmetric synthesis.[1] In drug development, it serves as a core pharmacophore for next-generation antibiotics (Synoxazolidinone analogs) and a key intermediate in the synthesis of antihyperlipidemic agents (e.g., Ezetimibe).

Its mechanism of action is context-dependent:

  • Biological Context: It acts as a bacterial protein synthesis inhibitor, targeting the 23S rRNA of the 50S ribosomal subunit with a distinct mode of action that prevents the formation of the initiation complex.[2][3]

  • Synthetic Context: It functions as a specialized Evans Chiral Auxiliary , where the para-fluorine substituent electronically tunes the Lewis basicity of the carbamate, enhancing diastereoselectivity in asymmetric alkylations and aldol condensations compared to non-fluorinated analogs.

Biological Mechanism of Action (Pharmacodynamics)

Unlike aminoglycosides or tetracyclines that block chain elongation, oxazolidinone cores inhibit bacterial translation at the initiation phase .

2.1. Molecular Target: The 50S Ribosomal Subunit

The compound binds selectively to the 23S rRNA within the 50S ribosomal subunit.[3] The binding site is located at the peptidyl transferase center (PTC), specifically overlapping with the A-site and P-site.

  • Primary Interaction: The oxazolidinone ring interacts with conserved nucleotides (specifically G2505 and G2061 in E. coli numbering) via hydrogen bonding and hydrophobic stacking.

  • Role of the 4-Fluorophenyl Group: The fluorine atom at the para-position provides two critical enhancements:

    • Metabolic Stability: It blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation at the para-position), significantly extending the half-life (

      
      ) of the pharmacophore.
      
    • Electronic Affinity: The electron-withdrawing nature of fluorine alters the electron density of the phenyl ring, potentially strengthening

      
       stacking interactions within the hydrophobic cleft of the ribosome.
      
2.2. Inhibition Pathway: The "Locked" Initiation Complex

The binding of 4-(4-Fluorophenyl)oxazolidin-2-one distorts the P-site, preventing the correct positioning of the initiator tRNA (


).[1]
  • Normal State: 30S and 50S subunits associate;

    
     binds to the P-site to form the 70S initiation complex.[1]
    
  • Inhibited State: The drug occupies the P-site interface. The 70S complex cannot stabilize the

    
    .
    
  • Result: The ribosome is "locked" in a non-productive state; translation cannot begin. This bacteriostatic mechanism minimizes the release of bacterial toxins associated with bactericidal lysis.

2.3. Pathway Visualization

The following diagram illustrates the interference of the compound with the ribosomal assembly line.

MOA_Pathway Subunits 30S + 50S Subunits Binding Binding to 23S rRNA (Peptidyl Transferase Center) Subunits->Binding Drug Presence Complex_Normal 70S Initiation Complex (Functional) Subunits->Complex_Normal Normal Assembly (+ fMet-tRNA) Drug 4-(4-Fluorophenyl) oxazolidin-2-one Drug->Binding Complex_Blocked Non-Productive Initiation Complex Binding->Complex_Blocked Steric Hindrance at P-Site Translation Protein Synthesis (Elongation) Complex_Normal->Translation Inhibition Translation Halted (Bacteriostasis) Complex_Blocked->Inhibition Prevents fMet-tRNA binding

Figure 1: Mechanism of translation inhibition. The compound intercepts the ribosomal assembly prior to the first peptide bond formation.[4]

Synthetic Mechanism (Chiral Auxiliary Utility)

In drug development (e.g., synthesis of Ezetimibe intermediates), this compound acts as a chiral auxiliary .

  • Stereoelectronic Control: The oxazolidinone ring forms a chelated Z-enolate with Lewis acids (e.g.,

    
     or 
    
    
    
    ).
  • The Fluorine Effect: The p-fluoro substituent is electron-withdrawing (

    
    ).[1] This reduces the electron density on the oxazolidinone carbonyl oxygen compared to the non-fluorinated parent. This subtle electronic tuning can:
    
    • Increase the lability of the auxiliary during the cleavage step (hydrolysis/transesterification).

    • Alter the dipole alignment in the transition state, often improving diastereoselectivity ratios (

      
      ) in sensitive aldol reactions.
      
Experimental Protocols
4.1. Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Rationale: This protocol utilizes a sustainable route avoiding phosgene, suitable for scale-up.[1]

Reagents: (S)-4-Fluorophenylglycinol, Diethyl carbonate, Potassium carbonate (


).
  • Preparation: Charge a reaction vessel with (S)-4-fluorophenylglycinol (1.0 equiv) and anhydrous

    
     (0.1 equiv).
    
  • Solvation: Add Diethyl carbonate (5.0 equiv) which acts as both reagent and solvent.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC for the disappearance of the amino alcohol.
    
    • Mechanism:[1][2][4][5][6][7] Nucleophilic attack of the amine on the carbonate, followed by intramolecular cyclization by the hydroxyl group.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes (1:3).

    • Yield: Typically >85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) diagnostic doublet for NH at
      
      
      8.1, triplet for C5-H.[1]
4.2. In Vitro Translation Inhibition Assay (TnT System)

Rationale: Validates the biological MOA by quantifying protein synthesis suppression.

Materials: E. coli S30 Extract System for Circular DNA, Luciferase reporter plasmid, Luciferin reagent.

  • Setup: Prepare a master mix containing S30 extract, amino acids, and reaction buffer.

  • Dosing: Add 4-(4-Fluorophenyl)oxazolidin-2-one at varying concentrations (

    
     to 
    
    
    
    ) to the wells. Include Linezolid as a positive control.
  • Initiation: Add 1

    
     of Luciferase plasmid DNA to initiate transcription/translation.
    
  • Incubation: Incubate at

    
     for 60 minutes.
    
  • Readout: Add Luciferin substrate and measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. log[Concentration] to determine

    
    .
    
    • Expected Result: Dose-dependent reduction in luminescence, confirming inhibition of the coupled transcription/translation process.

Data Summary & Comparative Analysis

The following table contrasts the 4-(4-fluorophenyl) derivative with the standard unsubstituted auxiliary and the clinical drug Linezolid.

Feature4-(4-F-phenyl)oxazolidin-2-one4-Phenyloxazolidin-2-oneLinezolid (N-aryl)
Primary Role Intermediate / AuxiliaryChiral AuxiliaryAntibiotic Drug
Ribosomal Binding Moderate (

range)
WeakHigh (

range)
Metabolic Stability High (Blocked para-site)Low (Para-hydroxylation prone)High
Electronic Nature Electron Deficient RingElectron NeutralElectron Rich (Morpholine)
Synthetic Utility High (Ezetimibe synthesis)High (General Evans aldol)N/A
References
  • Mechanistic Basis of Oxazolidinone Antibiotics. Source: National Institutes of Health (NIH) / PubMed Context: Defines the binding to the 50S ribosomal subunit and P-site interference.[2] URL:[Link]

  • Synthesis and Antimicrobial Activity of 4-Oxazolidinone Heterocycles. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters Context: Details the synthesis and biological evaluation of 4-substituted oxazolidinone cores (Synoxazolidinones). URL:[Link]

  • 4-Phenyloxazolidin-2-one Derivatives in Drug Synthesis. Source: PubChem / National Library of Medicine Context: Chemical structure, physical properties, and links to Ezetimibe intermediate patents. URL:[Link]

  • Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Source: Royal Society of Chemistry (RSC) Context: Review of Evans auxiliaries and the electronic impact of aryl substituents on stereoselectivity. URL:[Link]

Sources

Comprehensive Spectroscopic Profiling of 4-(4-Fluorophenyl)oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

4-(4-Fluorophenyl)oxazolidin-2-one (C9H8FNO2) is a critical heterocyclic scaffold utilized extensively in medicinal chemistry and asymmetric synthesis[1]. Featuring a five-membered cyclic carbamate (oxazolidinone) core substituted with a para-fluorophenyl group at the C4 position, this molecule serves as a potent chiral auxiliary and a precursor for advanced antimicrobial agents (analogous to Linezolid)[1][2].

For drug development professionals and synthetic chemists, rigorous structural verification of this scaffold is paramount. The presence of the highly electronegative fluorine atom not only modulates the compound's biological binding affinity but also fundamentally alters its electronic environment, producing highly diagnostic spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy[1]. This whitepaper provides an authoritative, self-validating framework for the synthesis, sample preparation, and multi-modal spectroscopic characterization (NMR, IR, MS) of 4-(4-fluorophenyl)oxazolidin-2-one.

Structural & Mechanistic Overview

The structural integrity of 4-(4-fluorophenyl)oxazolidin-2-one is defined by two distinct electronic domains:

  • The Oxazolidinone Core: A rigid, planar cyclic carbamate. The C4 stereocenter locks the adjacent C5 methylene protons into distinct spatial environments (diastereotopic), preventing free rotation and yielding a classic AMX spin system in ^1^H NMR[3][4].

  • The Para-Fluorophenyl Ring: The highly electronegative fluorine atom withdraws electron density via induction while donating via resonance. This creates a symmetrical AA'BB' spin system in the proton spectrum and induces massive heteronuclear scalar coupling (^1^JCF to ^4^JCF) across the ^13^C spectrum[1].

Validation Core Target: C9H8FNO2 NMR NMR Spectroscopy Core->NMR IR IR Spectroscopy Core->IR MS Mass Spectrometry Core->MS H1 1H: AMX & AA'BB' Systems NMR->H1 C13 13C: C-F Splitting Patterns NMR->C13 F19 19F: Single Resonance NMR->F19 Vib C=O (1750 cm⁻¹) N-H (3250 cm⁻¹) IR->Vib Frag [M+H]+ 182.0615 -CO2 Loss MS->Frag

Fig 1: Multi-modal spectroscopic validation logic for structural confirmation.

Experimental Protocols: Synthesis & Sample Preparation

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% homogeneity. The following protocol utilizes a carbonate cyclization methodology, ensuring high yield and minimal side-product formation[3][5].

Synthesis Workflow

Causality Note: Diethyl carbonate is selected over phosgene derivatives because it acts as both a mild carbonyl source and the reaction solvent, significantly improving the safety profile while driving the equilibrium forward via ethanol distillation[3].

  • Apparatus Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, and an argon inlet to maintain an inert atmosphere[3].

  • Reagent Loading: Charge the flask with 4-fluorophenylglycinol (1.0 equiv) and anhydrous potassium carbonate (K2CO3, 0.1 equiv). K2CO3 acts as a mild base to facilitate nucleophilic attack without degrading the starting material[3].

  • Cyclization: Add diethyl carbonate (2.0 equiv). Lower the flask into a preheated oil bath at 125 °C. Monitor the distillation of ethanol (a byproduct of the cyclization)[3].

  • Workup & Purification: After 3 hours, cool the mixture to room temperature. Dilute with dichloromethane (DCM), wash with distilled water and brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure and recrystallize the crude solid from hot ethyl acetate to yield the pure oxazolidin-2-one[3].

Synthesis A 4-Fluorophenylglycinol (Starting Material) B Diethyl Carbonate K2CO3, 125°C A->B Reagent Addition C 4-(4-Fluorophenyl) oxazolidin-2-one B->C Cyclization & EtOH Distillation

Fig 2: Synthesis workflow for 4-(4-fluorophenyl)oxazolidin-2-one via carbonate cyclization.

NMR Sample Preparation

Causality Note: CDCl3 is chosen as the solvent because its non-polar, aprotic nature prevents hydrogen-bonding artifacts with the oxazolidinone N-H proton, allowing for sharp, well-defined resonances[6].

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v tetramethylsilane (TMS)[6].

  • Pass the solution through a glass wool plug directly into a 5 mm NMR tube to remove paramagnetic impurities that distort magnetic field homogeneity.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is highly predictable due to the rigid heterocycle and the predictable scalar coupling of the fluorine atom.

  • ^1^H NMR (400 MHz, CDCl3): The C4 proton appears as a distinct doublet of doublets due to unequal cis and trans coupling with the diastereotopic C5 methylene protons[3][7]. The aromatic region displays a classic AA'BB' multiplet, further complicated by long-range coupling to the ^19^F nucleus[1].

  • ^13^C NMR (100 MHz, CDCl3): The defining feature is the massive ^1^JCF splitting (~246 Hz) of the ipso carbon (C4'), which definitively proves the presence of the C-F bond[1].

  • ^19^F NMR (376 MHz, CDCl3): A single resonance around -113.5 ppm confirms a single fluorine environment.

Table 1: ^1^H NMR Assignments

Shift (ppm) Multiplicity Integration Coupling Constant (J in Hz) Assignment
7.30 dd 2H 8.6, 5.4 Aromatic H (meta to F)
7.05 t 2H 8.6 Aromatic H (ortho to F)
6.15 br s 1H - N-H (Oxazolidinone)
4.95 dd 1H 8.5, 7.0 C4-H (Chiral center)
4.75 t 1H 8.5 C5-Ha (Diastereotopic)

| 4.15 | dd | 1H | 8.5, 7.0 | C5-Hb (Diastereotopic) |

Table 2: ^13^C NMR Assignments

Shift (ppm) Multiplicity Coupling Constant (JCF in Hz) Assignment
162.5 d ~246.0 (^1^J) C4' (Aromatic C-F)
159.8 s - C2 (Carbamate C=O)
135.5 d ~3.0 (^4^J) C1' (Aromatic ipso to ring)
128.0 d 8.0 (^3^J) C2', C6' (Aromatic meta to F)
116.0 d 21.0 (^2^J) C3', C5' (Aromatic ortho to F)
72.5 s - C5 (Oxazolidinone CH2)

| 55.8 | s | - | C4 (Oxazolidinone CH) |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy provides orthogonal validation of the functional groups. The cyclic carbamate enforces a specific vibrational mode for the carbonyl group, shifting it higher than standard amides[4][5]. High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition.

Table 3: IR and MS Diagnostic Data

Technique Signal / m/z Assignment / Fragmentation Pathway
IR (ATR) 3280 cm⁻¹ N-H stretch (broad, strong)[5]
IR (ATR) 1745 cm⁻¹ C=O stretch (cyclic carbamate, highly diagnostic)[4][5]
IR (ATR) 1225 cm⁻¹ C-F stretch (sharp, overlaps with C-O)
HRMS (ESI+) 182.0615 [M+H]⁺ (Calculated for C9H9FNO2: 182.0617)[3]

| MS (EI) | 137.0 | [M]⁺ - CO2 (Characteristic loss of 44 Da from oxazolidinone)[5] |

Data Validation & Self-Validating Systems

To ensure absolute trustworthiness of the structural assignment, the analytical protocol must be treated as a self-validating system:

  • Orthogonal Verification: The integration of the ^1^H NMR must perfectly match the proton count (8 protons). If the N-H peak at 6.15 ppm is missing, rapid proton exchange with trace D2O in the CDCl3 has occurred. This is validated by checking for an HOD peak at 1.56 ppm.

  • 2D NMR Correlation: A ^1^H-^1^H COSY experiment must show strong cross-peaks between the C4-H (4.95 ppm) and both C5 protons (4.75, 4.15 ppm). The lack of coupling between the oxazolidinone protons and the aromatic protons confirms the isolation of the spin systems[6].

  • Isotopic Fidelity: In the mass spectrum, the M+1 peak (~10% relative intensity to the molecular ion) must align with the natural abundance of ^13^C for a 9-carbon system, validating the carbon framework independently of NMR.

References

  • [3] (S)-4-Phenyl-2-oxazolidinone Spectroscopic Data. Organic Spectroscopy International. Available at: [Link]

  • [5] Organic Syntheses Procedure: 4-phenyl-2-oxazolidinone. Organic Syntheses. Available at: [Link]

  • [6] A Versatile Ternary Ionic Complex for Chiral Discrimination Using 1H NMR. RSC Advances. Available at: [Link]

  • [4] (4R)-4-phenyl-1,3-oxazolidin-2-one (CID 730425). PubChem, National Institutes of Health. Available at: [Link]

  • [2] Synthesis and Evaluation of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. ResearchGate. Available at: [Link]

Sources

Comprehensive Technical Guide: Solubility and Stability Profiles of 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the rational design of small molecules relies heavily on balancing physicochemical properties with metabolic robustness. 4-(4-Fluorophenyl)oxazolidin-2-one is a highly versatile heterocyclic scaffold that merges two privileged motifs: a 5-membered cyclic carbamate (oxazolidin-2-one) and a para-fluorinated aromatic ring.

This specific structural combination is strategically employed to navigate the complex trade-offs between aqueous solubility, membrane permeability, and metabolic stability [1]. The cyclic carbamate serves as a conformationally constrained bioisostere for amides and ureas, providing a strong hydrogen-bond acceptor while resisting enzymatic cleavage. Simultaneously, the incorporation of the highly electronegative fluorine atom at the para position of the phenyl ring leverages the extraordinary strength of the C–F bond (~130 kcal/mol) to block primary sites of oxidative metabolism[2].

This whitepaper provides an in-depth technical analysis of the solubility dynamics and stability profiles of 4-(4-Fluorophenyl)oxazolidin-2-one, complete with self-validating experimental protocols for laboratory evaluation.

Physicochemical Dynamics: Solubility Profile

Aqueous vs. Organic Solubility

The solubility of 4-(4-Fluorophenyl)oxazolidin-2-one is dictated by the competing forces of its polar core and its lipophilic periphery. While the oxazolidinone ring provides a dipole moment and acts as a hydrogen-bond acceptor, the 4-fluorophenyl group significantly increases the molecule's overall lipophilicity (LogP).

  • Aqueous Solubility: Thermodynamic aqueous solubility is typically poor (< 50 µg/mL at pH 7.4). The high crystalline lattice energy and the hydrophobic nature of the fluorinated aromatic system drive the molecule out of aqueous solution.

  • Organic Solubility: The compound exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and moderate-to-high solubility in halogenated solvents (e.g., Dichloromethane), making it highly tractable for synthetic manipulation and in vitro screening assays.

Protocol: High-Throughput Thermodynamic Solubility Assay

Causality Note: We utilize a Shake-Flask Thermodynamic method rather than Kinetic (DMSO-dilution) solubility. Kinetic solubility often overestimates true solubility due to the formation of metastable supersaturated states or nano-suspensions. Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the aqueous phase, which is critical for late-stage formulation.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 2.0 mg of crystalline 4-(4-Fluorophenyl)oxazolidin-2-one into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 37°C. Agitate at 300 RPM for 24 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet undissolved particulates.

  • Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter to remove any floating micro-crystals. Discard the first 100 µL to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via HPLC-UV (typically at λ = 254 nm) against a pre-established calibration curve prepared in 100% Acetonitrile.

Chemical and Metabolic Stability

Hydrolytic Stability of the Cyclic Carbamate

Linear carbamates are notoriously labile, often rapidly degraded by ubiquitous esterases and amidases in systemic circulation. However, the 5-membered cyclic carbamate of the oxazolidinone core exhibits remarkable hydrolytic stability [3]. The ring strain and steric constraints of the heterocycle restrict the trajectory of nucleophilic attack by serine hydrolases, significantly prolonging the compound's half-life in plasma and simulated gastric fluids.

CYP450 Resistance via Fluorine Substitution

The primary metabolic vulnerability of unsubstituted phenyl rings in drug-like molecules is Cytochrome P450 (CYP)-mediated aromatic hydroxylation, which typically occurs at the sterically unhindered para position. By substituting the para-hydrogen with a fluorine atom, this metabolic pathway is effectively blocked [4]. Fluorine is a steric isostere of hydrogen (Van der Waals radius of 1.47 Å vs. 1.20 Å for H) but possesses vastly different electronic properties. The high bond dissociation energy of the C–F bond prevents the insertion of activated oxygen species by CYP enzymes, drastically reducing the intrinsic clearance (


) and extending the biological half-life [5].
Protocol: In Vitro Liver Microsomal Stability Assay

Causality Note: This assay utilizes human or mouse liver microsomes (HLM/MLM) supplemented with NADPH. The microsomes contain the membrane-bound CYP450 enzymes, while NADPH serves as the essential electron-donating cofactor required for oxidative metabolism. Monitoring the disappearance of the parent compound allows for the calculation of intrinsic clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM or MLM on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add 4-(4-Fluorophenyl)oxazolidin-2-one (from a 10 mM DMSO stock) to the microsomal suspension to achieve a final compound concentration of 1.0 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4,000 RPM for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining. Calculate

    
     using the first-order decay equation.
    

Quantitative Data Synthesis

The following table summarizes the comparative physicochemical and stability metrics, illustrating the structural advantage of the para-fluoro substitution on the oxazolidinone scaffold.

Property / Metric4-Phenyl-oxazolidin-2-one (Des-fluoro)4-(4-Fluorophenyl)oxazolidin-2-oneAnalytical Significance
Molecular Weight 163.17 g/mol 181.16 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Calculated LogP ~1.2~1.6Fluorine increases lipophilicity, enhancing membrane permeability.
Aq. Solubility (pH 7.4) ~85 µg/mL< 50 µg/mLIncreased lipophilicity drives lower aqueous thermodynamic solubility.
HLM

(µL/min/mg)
High (> 80)Low (< 20)C-F bond blocks CYP450 para-hydroxylation, ensuring metabolic stability.
Plasma Stability (t½) Moderate (~2 hours)High (> 6 hours)Cyclic carbamate resists esterase cleavage in both analogs.

Mechanistic Visualizations

Structural Features and Metabolic Blocking Pathway

G A 4-(4-Fluorophenyl) oxazolidin-2-one B Cyclic Carbamate Core (Steric Constraint) A->B Core Motif C para-Fluoro Substitution (C-F Bond: 130 kcal/mol) A->C Peripheral Motif D Resists Esterase Hydrolysis B->D Prevents Cleavage E Blocks CYP450 Aromatic Oxidation C->E Prevents Hydroxylation

Caption: Structural mechanisms conferring hydrolytic and metabolic stability to 4-(4-Fluorophenyl)oxazolidin-2-one.

Experimental Workflow for Profiling

G A Compound Profiling Workflow B Thermodynamic Solubility (Shake-Flask Method) A->B C Metabolic Stability (Liver Microsomes Assay) A->C B1 Equilibrate in Buffer (pH 7.4, 24h, 37°C) B->B1 C1 Incubate with HLM/MLM + NADPH Cofactor (37°C) C->C1 B2 Phase Separation (15,000 x g Centrifugation) B1->B2 B3 HPLC-UV/MS Quantification B2->B3 C2 Quench with Cold Acetonitrile (Protein Crash) C1->C2 C3 LC-MS/MS Analysis (Calculate CL_int) C2->C3

Caption: Standardized high-throughput workflow for evaluating solubility and intrinsic clearance.

Conclusion

4-(4-Fluorophenyl)oxazolidin-2-one represents a masterclass in rational chemical design. By fusing a hydrolytically stable cyclic carbamate with a metabolically resistant fluorinated aromatic ring, researchers can achieve a highly stable chemical scaffold. While the necessary trade-off is a reduction in aqueous thermodynamic solubility, the resulting improvements in membrane permeability and intrinsic clearance make this compound an exceptionally valuable intermediate and pharmacophore in modern drug development. Adhering to the rigorous, self-validating protocols outlined above ensures accurate profiling of these critical parameters during the lead optimization phase.

References

  • Prasher, P. et al. "Cyclic carbamates in medicine: A clinical perspective." Drug Development Research, 2023. Available at:[Link]

  • "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing, 2021. Available at:[Link]

  • "Five-Membered Cyclic Carbonates and Carbamates." Encyclopedia MDPI, 2022. Available at:[Link]

  • "Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors." National Center for Biotechnology Information (PMC). Available at:[Link]

4-(4-Fluorophenyl)oxazolidin-2-one: Technical Guide to Therapeutic & Synthetic Applications

[1]

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one is a fluorinated derivative of the classic Evans auxiliary ((S)-4-phenyloxazolidin-2-one). Its primary utility lies in asymmetric synthesis , where the electron-withdrawing fluorine atom modifies the auxiliary's electronic profile, enhancing diastereoselectivity in aldol and alkylation reactions. Beyond synthesis, the molecule serves as a pharmacophoric core in the development of antimicrobial agents (protein synthesis inhibitors) and CNS-active compounds (MAO inhibitors), leveraging the bioisosteric properties of the oxazolidinone ring.

Part 1: Molecular Identity & Physicochemical Properties[1]

The introduction of a fluorine atom at the para-position of the phenyl ring creates a unique electronic environment compared to the standard non-fluorinated auxiliary. This modification increases lipophilicity and alters the Lewis basicity of the carbonyl, influencing the tightness of the transition state in metal-mediated reactions.

Structural Specifications
PropertyDetail
IUPAC Name 4-(4-fluorophenyl)-1,3-oxazolidin-2-one
Molecular Formula C₉H₈FNO₂
Molecular Weight 181.16 g/mol
Chirality Available as (S)- or (R)- enantiomers (critical for stereochemical induction)
Electronic Effect Fluorine (σp = 0.06, σm = 0.[1][2][3][4]34) exerts inductive electron withdrawal, reducing electron density on the phenyl ring.
Key Functionality Carbamate linkage (rigid core), Chiral center at C4, Lewis basic carbonyl.
Structural Visualization

The following diagram illustrates the core structure and its key reactive sites.

MoleculeStructureCoreOxazolidinone Ring(Rigid Scaffold)C4C4 Chiral Center(Stereo-induction)Core->C4ContainsCarbonylC2 Carbonyl(Lewis Base / Chelation)Core->CarbonylContainsPhenyl4-Fluorophenyl Group(Electronic Tuning)C4->PhenylSubstituted with

Figure 1: Functional decomposition of the 4-(4-Fluorophenyl)oxazolidin-2-one scaffold.

Part 2: Primary Application – Asymmetric Synthesis[1][6]

The dominant application of 4-(4-Fluorophenyl)oxazolidin-2-one is as a Chiral Auxiliary in the synthesis of complex pharmaceutical intermediates, most notably in the production of cholesterol absorption inhibitors like Ezetimibe .

Mechanism of Chiral Induction (Evans Enolate)

In asymmetric alkylations or aldol condensations, the auxiliary is attached to the substrate (e.g., a propionate). Upon enolization with a Lewis acid (e.g., Li, Ti, B), the 4-fluorophenyl group sterically blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite side.

  • Fluorine's Role: The electron-withdrawing nature of the p-fluoro group can strengthen the dipole-dipole interactions or pi-stacking in the transition state, often leading to higher diastereomeric ratios (dr) compared to the non-fluorinated parent, particularly in cases where the standard auxiliary yields marginal selectivity.

Case Study: Ezetimibe Synthesis

While industrial routes often use the standard (S)-4-phenyl-2-oxazolidinone, the 4-(4-fluorophenyl) variant is critical in research optimizations and specific patent routes to enhance the purity of the key intermediate.[2]

Reaction Pathway:

  • Acylation: The auxiliary is acylated with a carboxylic acid derivative.

  • Asymmetric Step: The acylated auxiliary undergoes an aldol condensation with an imine or aldehyde.

  • Cleavage: The auxiliary is hydrolyzed or reduced to yield the chiral product, and the auxiliary is recovered.

EzetimibeSynthesisAuxiliary4-(4-Fluorophenyl)oxazolidin-2-oneAcylationAcylation(Attachment to Substrate)Auxiliary->AcylationEnolateZ-Enolate Formation(TiCl4/Base)Acylation->EnolateAldolAsymmetric Aldol/Mannich(Stereo-determining Step)Enolate->Aldol + ElectrophileIntermediateChiral Adduct(High dr)Aldol->IntermediateCleavageHydrolysis/ReductionIntermediate->CleavageProductEzetimibe Precursor(Chiral Side Chain)Cleavage->ProductRecycleAuxiliary RecoveryCleavage->RecycleRecycledRecycle->Auxiliary

Figure 2: The cycle of chiral induction utilizing the oxazolidinone auxiliary.

Part 3: Secondary Application – Pharmacological Potential[7][8]

Beyond its role as a chemical tool, the 4-(4-Fluorophenyl)oxazolidin-2-one scaffold possesses intrinsic biological activity.[5] It serves as a core pharmacophore in the design of Oxazolidinone Antibiotics and CNS Agents .

Antimicrobial Activity (Protein Synthesis Inhibition)

The oxazolidinone class (e.g., Linezolid, Tedizolid) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

  • Structure-Activity Relationship (SAR): While clinically approved oxazolidinones are typically 5-substituted (with an aminomethyl group), 4-substituted analogs like 4-(4-Fluorophenyl)oxazolidin-2-one have demonstrated moderate activity against Gram-positive bacteria (e.g., S. aureus, Enterococcus).

  • Mechanism: They prevent the formation of the 70S initiation complex. The 4-fluorophenyl group mimics the N-aryl ring found in Linezolid, providing necessary lipophilic interactions within the ribosomal binding pocket.

CNS Activity (MAO Inhibition)

Oxazolidinones are known reversible inhibitors of Monoamine Oxidase (MAO).

  • Therapeutic Risk/Benefit: The 4-phenyl-2-oxazolidinone core is structurally similar to Toloxatone (an antidepressant). The 4-fluorophenyl derivative is investigated for anticonvulsant and antidepressant properties, although this also presents a toxicity risk (serotonin syndrome) if selectivity for MAO-A vs MAO-B is not managed.

Comparative Data: Biological Targets
TargetMechanismPotential ApplicationStatus
Bacterial Ribosome (50S) Blocks initiation complexAntibiotic (MRSA/VRE)Research/Pre-clinical
Monoamine Oxidase (MAO) Reversible inhibitionAntidepressant / AnxiolyticResearch (Lead Opt.)
Voltage-Gated Ion Channels Modulation of Na+/Ca++AnticonvulsantEarly Discovery

Part 4: Synthetic Methodologies

To utilize this molecule, researchers must often synthesize it de novo to ensure high optical purity (>99% ee).

Protocol: Synthesis from (S)-4-Fluorophenylglycine

This route ensures the retention of chirality from the amino acid starting material.

Step 1: Reduction to Amino Alcohol

  • Reagents: (S)-4-Fluorophenylglycine, LiAlH₄ (or BH₃·SMe₂), THF.

  • Conditions: Reflux, inert atmosphere (N₂).

  • Outcome: Yields (S)-2-amino-2-(4-fluorophenyl)ethanol.

Step 2: Cyclization to Oxazolidinone

  • Reagents: Diethyl carbonate (green chemistry route) or Phosgene/Triphosgene (traditional).

  • Catalyst: K₂CO₃ or NaOMe (for carbonate route).

  • Conditions: Heat (100-110°C) to distill off ethanol byproduct.

  • Purification: Recrystallization from EtOAc/Hexanes.

SynthesisProtocolStart(S)-4-FluorophenylglycineRedReduction(LiAlH4 / THF)Start->RedAlcoholAmino AlcoholIntermediateRed->AlcoholCycCyclization(Diethyl Carbonate / K2CO3)Alcohol->CycFinal4-(4-Fluorophenyl)oxazolidin-2-oneCyc->Final

Figure 3: Synthetic route from chiral amino acid precursor.

References

  • Smolecule. (2023). 4-(4-Fluorophenyl)oxazolidin-2-one: Biological Activity and Synthesis Methods. Link

  • Zhu, Y., et al. (2016).[3] "Efficient and scalable process for the synthesis of antihypercholesterolemic drug ezetimibe through chiral Evans auxiliary."[3] Synthetic Communications. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10269700: (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. Link

  • Wang, G., et al. (2012). "Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains." Molecules. Link

  • Chem-Impex. (2025). (R)-(-)-4-Phenyl-2-oxazolidinone: Applications in Asymmetric Synthesis. Link

Topic: 4-(4-Fluorophenyl)oxazolidin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of last-resort antibiotics. The incorporation of a 4-fluorophenyl group, specifically at the 4-position of the oxazolidinone ring, imparts unique physicochemical properties that influence metabolic stability, target engagement, and overall pharmacological profile. This guide provides a comprehensive technical overview of 4-(4-fluorophenyl)oxazolidin-2-one derivatives and their analogs. We will delve into synthetic methodologies, from foundational ring-forming reactions to advanced asymmetric strategies. The document will explore the mechanistic basis of their primary antibacterial activity, focusing on the inhibition of bacterial protein synthesis, and will also discuss other emerging therapeutic applications, including the modulation of monoamine oxidase for neurological disorders. Through a detailed examination of structure-activity relationships (SAR), this guide will elucidate the chemical causality behind experimental choices in the design of potent and selective agents. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to equip researchers and drug development professionals with the critical knowledge required to innovate within this important chemical space.

The 4-(4-Fluorophenyl)oxazolidin-2-one Scaffold: A Foundation for Therapeutic Innovation

The oxazolidinone heterocycle is a five-membered ring containing both nitrogen and oxygen, a structure that has become a cornerstone in modern drug discovery.[1] While several isomers exist, the 2-oxazolidinone motif is the most extensively investigated and therapeutically relevant.[2] Its journey to prominence began with the discovery of its antibacterial properties, culminating in the FDA approval of Linezolid in 2000 as the first member of a new class of antibiotics.[1][3] Linezolid was a landmark achievement, offering a novel mechanism of action against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][4]

The core value of the oxazolidinone ring lies in its ability to act as a bioisostere for groups like carbamates and amides, while offering enhanced metabolic and chemical stability due to its cyclic nature.[5] This stability, combined with its capacity to form crucial hydrogen bonds with biological targets, makes it an ideal foundation for drug design.[5]

The introduction of a fluorophenyl group at the 4-position of this ring is a strategic design choice. The fluorine atom, with its small size and high electronegativity, can significantly enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidative degradation, and modulate the compound's overall pharmacokinetic profile.[6] This specific substitution pattern defines the 4-(4-fluorophenyl)oxazolidin-2-one core, a scaffold that serves as a versatile building block for creating novel therapeutic agents.[3][6] While N-aryl oxazolidinones are famous for their antibacterial prowess, C4-aryl derivatives are gaining attention for a diverse range of biological activities, including their potential as chiral auxiliaries in asymmetric synthesis and as modulators of central nervous system targets.[7][8][9]

Synthetic Strategies and Methodologies

The synthesis of 4-(4-fluorophenyl)oxazolidin-2-one derivatives relies on robust and adaptable chemical strategies. The primary objectives are the efficient construction of the core oxazolidinone ring and the stereoselective installation of substituents, which is critical for biological activity.

Core Synthesis of the Oxazolidin-2-one Ring

The most common methods for forming the oxazolidinone ring involve the cyclization of precursor amino alcohols. These methods can be adapted for solid-phase, microwave-assisted, and asymmetric synthesis.

  • From Amino Alcohols: The classical approach involves reacting a β-amino alcohol with phosgene derivatives (e.g., triphosgene, carbonyldiimidazole) or carbonates (e.g., diethyl carbonate, ethyl carbonate).[10] Microwave-assisted synthesis using ethyl carbonate can significantly reduce reaction times and improve yields.[10]

  • Asymmetric Synthesis: Achieving high enantiomeric purity is crucial, as biological activity is often confined to a single stereoisomer. Asymmetric synthesis strategies are therefore paramount.

    • Asymmetric Hydrogenation: Optically active 4-substituted 2-oxazolidinones can be efficiently synthesized via the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities (up to 96% ee).[11]

    • Aldol/Curtius Reaction Sequence: A powerful method combines an asymmetric aldol reaction with a modified Curtius rearrangement, enabling an effective intramolecular ring closure to access a variety of 4,5-disubstituted oxazolidin-2-ones.[3][12] This approach is highly efficient and has been used in the concise total synthesis of natural products like (−)-cytoxazone.[3]

Derivatization for SAR Studies

Once the core scaffold is synthesized, derivatization at the N-3 and C-5 positions is performed to explore structure-activity relationships.

  • N-3 Position: The nitrogen atom of the oxazolidinone ring is a key handle for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. This position is critical for the antibacterial activity of Linezolid-type analogs.[13]

  • C-5 Position: The C-5 side chain is another crucial point for modification. In antibacterial oxazolidinones, the (S)-5-(acetamidomethyl) group is a well-established pharmacophore essential for potent activity.[13][14] Modifications here, such as replacing the acetamide with a triazole or other heterocycles, are a primary strategy for overcoming drug resistance.[13][15]

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Amino Acids, Aldehydes) precursor Chiral β-Amino Alcohol (Key Intermediate) start->precursor Asymmetric Reduction or Aldol Reaction cyclization Oxazolidin-2-one Ring Formation (e.g., Carbonate Cyclization, Curtius) precursor->cyclization Cyclizing Agent core Core Scaffold 4-(4-Fluorophenyl)oxazolidin-2-one cyclization->core derivatization Functionalization (N-3 and C-5 positions) core->derivatization Alkylation, Acylation, Coupling Reactions library Library of Analogs (for SAR studies) derivatization->library

Caption: General workflow for synthesizing oxazolidin-2-one analogs.

Pharmacological Profile and Mechanism of Action

Derivatives of the oxazolidinone scaffold exhibit a range of biological activities, with antibacterial action being the most prominent and well-characterized.

Antibacterial Activity: Inhibition of Protein Synthesis

Oxazolidinones represent a unique class of protein synthesis inhibitors. Their mechanism of action is distinct from other antibiotic classes that target the ribosome, which is a key reason for their efficacy against bacteria that have developed resistance to other drugs.[4][16]

  • Target Site: Oxazolidinones bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[17][18]

  • Mechanism: They inhibit the initiation phase of protein synthesis.[19] Specifically, they interfere with the binding of the initiator fMet-tRNA to the ribosomal P-site, thereby preventing the formation of the first peptide bond.[19][20] This blockage of the 70S initiation complex formation is a unique mechanism that prevents cross-resistance with other protein synthesis inhibitors.[16][20]

G P_site P-Site Vacant Block Binding Site Blocked A_site A-Site Vacant E_site E-Site Vacant fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->P_site Binds to initiate Oxazolidinone Oxazolidinone Derivative Oxazolidinone->P_site Competitively Binds No_Peptide Protein Synthesis Inhibited Block->No_Peptide

Caption: Oxazolidinones block the P-site on the 50S ribosome.

Monoamine Oxidase (MAO) Inhibition

A notable secondary activity of some oxazolidinone derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[21] These enzymes are critical in the metabolism of neurotransmitters like serotonin and dopamine, making them important targets for treating depression and Parkinson's disease.[9]

  • Structural Basis: The oxazolidinone ring can orient itself within the aromatic cage of the MAO active site, close to the flavin cofactor.[21]

  • Selectivity: Substituents on the N-aryl ring and the C-5 side chain determine the potency and selectivity for MAO-A versus MAO-B.[21] This off-target activity can be a liability for antibacterial agents (as it can lead to side effects) but can be intentionally optimized to develop novel CNS drugs.[9][16] For example, introducing a fluorine substituent at specific positions on associated rings has been shown to play a central role in the selectivity and inhibitory potency for the MAO-B isoform.[9]

Other Therapeutic Applications

The versatility of the oxazolidinone scaffold has led to its exploration in other therapeutic areas, including:

  • Anticancer agents [2][22]

  • Anticonvulsant agents [2][22]

  • Anti-inflammatory agents [22]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(4-fluorophenyl)oxazolidin-2-one analogs is highly dependent on their three-dimensional structure and the nature of the substituents at key positions.

SAR for Antibacterial Activity (Linezolid-type Analogs)

For N-aryl-2-oxazolidinones, extensive SAR studies have established the features required for potent antibacterial activity.[13][23]

  • N-3 Phenyl Ring: A 3-fluoro-4-substituted phenyl ring is often optimal. The fluorine atom enhances potency. The substituent at the 4-position, typically a morpholine or similar heterocycle, is crucial for activity and solubility.[13]

  • C-5 Side Chain: The (S)-configuration at the C-5 position is essential. The acetamidomethyl side chain provides a critical hydrogen bond interaction with the ribosome.[14][24] Replacing the carbonyl oxygen of the acetamide with sulfur (=S) has been shown to enhance in vitro activity.[24]

  • Overcoming Resistance: Resistance to linezolid can arise from mutations in the 23S rRNA or via the Cfr methyltransferase, which modifies the binding site.[13] SAR studies show that modifying the C-5 side chain to groups like a hydroxymethyl or a 1,2,3-triazole can help retain activity against Cfr-positive strains.[13]

Compound/Analog TypeC-5 Side ChainN-3 Phenyl SubstituentKey Activity Feature
Linezolid -CH₂NHC(O)CH₃3-Fluoro-4-morpholinylGold standard; active against susceptible Gram-positives.[1]
Tedizolid -CH₂OH (prodrug)3-Fluoro-4-(pyridinyl)Increased potency; active against some linezolid-resistant strains.[12]
Triazole Analogs -CH₂-(1,2,3-triazole)VariousRetains activity against Cfr-mediated resistance.[13]
Thiourea Analogs -CH₂NHC(S)NH₂3-Fluoro-4-morpholinyl4-8 times more potent in vitro than linezolid.[24]

Table 1: Structure-Activity Relationship summary for key antibacterial oxazolidinone analogs.

SAR for MAO Inhibition

For MAO inhibition, the structural requirements can differ significantly from those for antibacterial action.

  • N-Aryl Group: The nature and substitution pattern on the N-aryl ring are critical determinants of MAO inhibitory potency and selectivity.

  • C-5 Side Chain: Unlike antibacterials, a simple or absent C-5 side chain can be favorable. Docking studies suggest that the oxazolidinone ring itself binds deep within the enzyme's active site.[21]

Compound ScaffoldKey SubstituentMAO SelectivityIC₅₀ (µM)
Thiazole-benzenesulfonamide 4-FluorothiazoleMAO-B0.19[9]
Indole-dicarbonitrile Indole-5,6-dicarbonitrileMAO-A0.147[9]
Oxazole-benzenesulfonamide 4-(2-Methyloxazol-4-yl)MAO-B3.47[25]

Table 2: MAO inhibition data for representative heterocyclic scaffolds, highlighting the role of specific substituents in achieving potency and selectivity.

Key Experimental Protocols

The following protocols are generalized methodologies that serve as a starting point for researchers. Specific reaction conditions, purification methods, and assay parameters must be optimized for each unique compound.

Protocol: Asymmetric Synthesis of a 4-Aryl-5-Alkyl-Oxazolidin-2-one

This protocol is based on the asymmetric aldol/Curtius reaction methodology, which provides excellent stereocontrol.[3]

  • Step 1: Asymmetric Aldol Reaction

    • To a solution of an N-acyl oxazolidinone (e.g., N-propionyl oxazolidinone) in CH₂Cl₂ at -78 °C, add TiCl₄ and Hunig's base.

    • After stirring for 30 minutes, add the desired aryl aldehyde (e.g., 4-fluorobenzaldehyde) and stir for 2-4 hours.

    • Quench the reaction with a saturated NH₄Cl solution and extract the product. Purify via column chromatography to yield the aldol adduct.

  • Step 2: Azide Formation

    • Dissolve the aldol adduct in a suitable solvent (e.g., THF/H₂O).

    • Add NaN₃ and an acid catalyst (e.g., ceric ammonium nitrate).

    • Stir at room temperature until the reaction is complete (monitor by TLC). Extract and purify to obtain the β-hydroxy azide.

  • Step 3: Intramolecular Curtius Rearrangement and Cyclization

    • Dissolve the β-hydroxy azide in toluene.

    • Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA).

    • Heat the mixture to reflux (80-110 °C) for 12-24 hours. The Curtius rearrangement occurs, followed by intramolecular cyclization to form the oxazolidin-2-one ring.

    • Cool the reaction, concentrate under vacuum, and purify the final product by column chromatography or recrystallization.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol follows the standard broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum:

    • Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the plates at 35-37 °C for 18-24 hours.

  • Reading:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

Conclusion and Future Perspectives

The 4-(4-fluorophenyl)oxazolidin-2-one scaffold and its analogs remain a highly fertile ground for therapeutic innovation. As antibacterial agents, the primary challenge is to design next-generation compounds that can overcome existing and emerging resistance mechanisms, particularly those mediated by the Cfr enzyme.[13][26] Future work will likely focus on novel C-5 side chains and bioisosteric replacements of the core rings to enhance potency against resistant strains while maintaining a favorable safety profile.

Beyond infectious diseases, the potential of these derivatives as CNS agents, particularly as selective MAO inhibitors, is a compelling area for further research.[9] The synthetic versatility of the oxazolidinone core allows for fine-tuning of physicochemical properties to optimize for blood-brain barrier penetration and target selectivity. As our understanding of the structural biology of these targets deepens, the rational, structure-based design of novel 4-(4-fluorophenyl)oxazolidin-2-one derivatives will undoubtedly lead to the development of new and impactful medicines.

References

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PMC. [Link]

  • 4-(4-Fluorophenyl)oxazolidin-2-one. (2023, November 21). Acme Bioscience. [Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025, June 11). ResearchGate. [Link]

  • Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. (n.d.). NIPER. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021, January 23). MDPI. [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005, December 15). PubMed. [Link]

  • Improved Radiosynthesis of 18F-Oxazolidinone Antibiotics for Future Clinical Translation. (2025, June 12). bioRxiv. [Link]

  • Improved Radiosynthesis of [18F]-Labeled Oxazolidinone Antibiotics for Future Clinical Translation. (2025, June 12). ACS Publications. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. [Link]

  • A study of a chiral 4-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis and fluorous synthesis. (1999, July 1). MSpace. [Link]

  • Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. (2018, June 28). RSC Publishing. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). PMC. [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (n.d.). Scientific Research Publishing. [Link]

  • The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class. (2002, August 19). PubMed. [Link]

  • Regioselective Metalation of Fluoroanilines. An Application to the Synthesis of Fluorinated Oxazolidinone Antibacterial Agents. (n.d.). ACS Publications. [Link]

  • Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. (2013, July 1). PubMed. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). MDPI. [Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. (2016, December 1). ResearchGate. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2025, January 7). PubMed. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). PMC. [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). PMC. [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (n.d.). ResearchGate. [Link]

  • Oxazolidinone derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.).
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). PMC. [Link]

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. (2001, October 5). PubMed. [Link]

  • Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. (n.d.). PMC. [Link]

  • OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. (n.d.). Temple University Graduate Board. [Link]

  • Process for preparation of oxazolidinone derivatives. (n.d.).
  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023, February 8). ResearchGate. [Link]

  • Antibacterials. Synthesis and structure-activity studies of 3-aryl-2-oxooxazolidines. 2. The "A" group. (n.d.). ACS Publications. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023, February 8). RSC Publishing. [Link]

  • Orientation of oxazolidinones in the active site of monoamine oxidase. (2005, August 1). PubMed. [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. (n.d.). Semantic Scholar. [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001, April 15). PubMed. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). PMC. [Link]

  • Structure activity relationship of Linezolid. (n.d.). ResearchGate. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). MDPI. [Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. (n.d.). Bentham Science. [Link]

  • Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. (n.d.). PubMed. [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. (2024, August 19). ResearchGate. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024, March 6). MDPI. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024, March 6). Semantic Scholar. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Bioorganic & Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Oxazolidinones are a critical class of synthetic antimicrobial agents, with notable members like Linezolid, that are effective against multi-drug resistant Gram-positive bacteria.[1] Their mechanism of action involves inhibiting the initiation of bacterial protein synthesis, a unique target that reduces the likelihood of cross-resistance with other antibiotic classes.[2][3] The para-fluorophenyl substituent at the 4-position is a common feature in many advanced oxazolidinone derivatives, enhancing binding affinity and metabolic stability.[4] This protocol details a robust and scalable method for the cyclization of a 2-amino-1-phenylethanol derivative using diethyl carbonate, providing researchers in drug discovery and organic synthesis with a reliable pathway to this essential building block.

Synthesis Pathway and Mechanism

The synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one is most effectively achieved through the base-catalyzed cyclization of the corresponding amino alcohol, 2-amino-1-(4-fluorophenyl)ethanol, with diethyl carbonate. Diethyl carbonate serves as a safe and efficient phosgene equivalent for forming the carbamate backbone of the oxazolidinone ring.[5]

Reaction Scheme:

2-amino-1-(4-fluorophenyl)ethanol + Diethyl Carbonate --(Base, Heat)--> 4-(4-Fluorophenyl)oxazolidin-2-one + Ethanol

Causality of the Mechanism:

The reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Initial Carbamate Formation: The reaction is initiated by the deprotonation of the more acidic alcohol proton of the amino alcohol by the base (e.g., potassium carbonate). The resulting alkoxide is a potent nucleophile. However, the amino group is also sufficiently nucleophilic to attack the electrophilic carbonyl carbon of diethyl carbonate. This first step forms an intermediate ethyl carbamate derivative.

  • Intramolecular Cyclization: Under heating, the base facilitates an intramolecular nucleophilic attack from the nitrogen atom onto the carbonyl carbon of the newly formed carbamate. This process, a 5-Exo-Trig ring closure, is kinetically and thermodynamically favorable, leading to the formation of the stable five-membered oxazolidinone ring.[5] Ethanol is eliminated as a byproduct and is typically removed by distillation to drive the reaction to completion.

Reaction_Mechanism Figure 1: Reaction Mechanism for Oxazolidinone Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AminoAlcohol 2-Amino-1-(4-fluorophenyl)ethanol Carbamate Ethyl Carbamate Intermediate AminoAlcohol->Carbamate Nucleophilic Attack on DEC (+ Diethyl Carbonate, Base) DEC Diethyl Carbonate DEC->Carbamate Base K₂CO₃ (Base) Product 4-(4-Fluorophenyl)oxazolidin-2-one Carbamate->Product Intramolecular Cyclization (Heat, -EtOH) Ethanol Ethanol (byproduct)

Figure 1: Reaction Mechanism for Oxazolidinone Formation

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-substituted oxazolidinones.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Amino-1-(4-fluorophenyl)ethanol≥98%Commercial75178-96-0Starting material. Can be racemic or enantiopure.
Diethyl carbonate (DEC)Anhydrous, ≥99%Commercial105-58-8Reagent and solvent. Use anhydrous grade.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercial584-08-7Base catalyst. Must be dry.
Dichloromethane (DCM)ACS GradeCommercial75-09-2For workup and filtration.
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6For crystallization.
Petroleum EtherACS GradeCommercial8032-32-4For crystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial7757-82-6Drying agent.
Three-neck round-bottom flask250 mL--Ensure glassware is oven-dried.
Vigreux column & Distillation head---For removal of ethanol byproduct.
Thermometer---To monitor reaction temperature.
Magnetic stirrer and heat mantle----
Synthesis Workflow
Figure 2: Overall Synthesis Workflow
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a 10 cm Vigreux column fitted with a distillation head and receiver. Ensure all glassware is thoroughly dried in an oven and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reagent Charging: To the flask, add 2-amino-1-(4-fluorophenyl)ethanol (5.0 g, 32.2 mmol, 1.0 equiv.), diethyl carbonate (11.4 g, 96.6 mmol, 3.0 equiv.), and anhydrous potassium carbonate (0.67 g, 4.8 mmol, 0.15 equiv.).

  • Cyclization Reaction:

    • Begin stirring the mixture and slowly heat it to 130-140 °C using a heating mantle.

    • As the reaction proceeds, ethanol will form and begin to distill. Carefully collect the ethanol in the receiving flask. The removal of this byproduct is crucial to drive the reaction equilibrium towards the product.[6]

    • Maintain the temperature and continue the distillation for 4-6 hours, or until ethanol evolution ceases. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Reaction Workup:

    • Once the reaction is complete, turn off the heat and allow the oily residue to cool to room temperature.

    • Add 50 mL of dichloromethane (DCM) to the cooled residue to dissolve the product and facilitate the removal of the inorganic base.[6]

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the potassium carbonate. Wash the filter cake with an additional 20 mL of DCM.

  • Purification:

    • Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL) to remove any acidic impurities, followed by brine (1 x 30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The resulting crude residue should be purified by crystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the white solid product by vacuum filtration, wash with cold petroleum ether, and dry under high vacuum.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White crystalline solid.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure. The spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic and oxazolidinone ring protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight (181.16 g/mol ).[4]

    • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong carbonyl (C=O) stretch of the cyclic carbamate at ~1750 cm⁻¹.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[7]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[8]

  • Diethyl Carbonate: Diethyl carbonate is flammable and an irritant. Avoid inhalation of vapors and contact with skin and eyes.

  • High Temperatures: The reaction is run at high temperatures (130-140 °C). Use appropriate caution to avoid thermal burns. Ensure the heating mantle is connected to a temperature controller.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained and that ethanol is efficiently removed. Extend the reaction time if necessary.
Moisture in reagents/glassware.Use anhydrous reagents and oven-dried glassware. Perform the reaction under an inert atmosphere.
Product fails to crystallize Impurities present.Re-purify the crude product using column chromatography (Silica gel, EtOAc/Hexane gradient) before attempting crystallization again.
Incorrect solvent system.Experiment with different solvent pairs for crystallization (e.g., DCM/Hexane, Toluene).
Reaction does not start Inactive base.Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.

Conclusion

This protocol describes an efficient, scalable, and reliable method for the synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one. By employing diethyl carbonate as a safe phosgenating agent and potassium carbonate as a base, this procedure avoids the use of more hazardous reagents while providing good to excellent yields. The resulting product is a valuable building block for the development of novel pharmaceuticals, particularly in the field of antibacterial drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • A1Synth. (2023, November 21). 4-(4-Fluorophenyl)oxazolidin-2-one. Retrieved from [Link]

  • Toda, G., Miyamoto, H., Kobayashi, S., & Morimoto, Y. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. Retrieved from [Link]

  • Repo, T. (2018). Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbamates. HELDA - University of Helsinki. Retrieved from [Link]

  • Kim, H. Y., & Oh, K. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 19(11), 18385–18400. Retrieved from [Link]

  • Lindman, S., & Repo, T. (2020). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 22(13), 5143–5148. Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • MSpace - University of Manitoba. (1999). A study of a chiral 4-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis and fluorous synthesis. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Fung, A. G., & Keng, Y. F. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(42), 39299-39306. Retrieved from [Link]

  • ARKIVOC. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • ResearchGate. (2019). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of Oxazolidin-2-ones by Tandem Cyclization of Propargylic Alcohols and Phenyl Isocyanate Promoted by Silver Catalysts as π-Lewis Acids. Retrieved from [Link]

  • Shaw, K. J., & Barbachyn, M. R. (2011). Current Updates on Oxazolidinone and Its Significance. ISRN Pharmacology, 2011, 859796. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Patsnap. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
  • Reddit. (2021, May 23). Does my mechanism for the synthesis of oxazolidin-2-one make sense? Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of (S)-4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a scalable, high-enantiomeric-excess (ee) synthesis of (S)-4-(4-fluorophenyl)oxazolidin-2-one . This compound is a critical chiral auxiliary (Evans-type) used to induce diastereoselectivity in asymmetric aldol and alkylation reactions. The 4-fluorophenyl substituent offers unique electronic tuning compared to the standard phenyl analog, often enhancing


-stacking interactions and altering the dipole moment of the auxiliary-substrate complex.

Strategic Route Selection: While direct catalytic asymmetric syntheses (e.g., from styrenes or epoxides) exist, they often suffer from lower regioselectivity or require expensive transition metal ligands. For robust, multi-gram preparation, we utilize a Linear Chiral Pool Approach . This method starts from enantiopure (S)-4-fluorophenylglycine, ensuring the chiral center's integrity is maintained throughout the reduction and cyclization steps.

Core Advantages of This Protocol:
  • Chiral Integrity:

    
     ee maintained via non-racemizing reduction conditions.
    
  • Green Chemistry: Utilizes Diethyl Carbonate (DEC) for cyclization, eliminating the need for phosgene or triphosgene.

  • Scalability: Protocol validated for 10g to 100g batches.

Retrosynthetic Analysis

The synthesis is disconnected into two primary chemical transformations:

  • Carbonylation: Formation of the oxazolidinone ring from the amino alcohol.

  • Reduction: Conversion of the amino acid carboxylic moiety to the primary alcohol.

Retrosynthesis Figure 1: Retrosynthetic Pathway for 4-(4-Fluorophenyl)oxazolidin-2-one Target (S)-4-(4-Fluorophenyl) oxazolidin-2-one Inter (S)-2-Amino-2-(4-fluorophenyl) ethanol Inter->Target Cyclization (Diethyl Carbonate) Start (S)-4-Fluorophenylglycine (Commercially Available) Start->Inter Reduction (NaBH4 / I2)

Figure 1: Retrosynthetic logic relying on the preservation of the benzylic chiral center.

Experimental Protocols

Step 1: Reduction of (S)-4-Fluorophenylglycine

Objective: Synthesize (S)-2-amino-2-(4-fluorophenyl)ethanol. Reaction Type: Chemoselective Reduction.

Reagents & Materials:
  • (S)-4-Fluorophenylglycine (CAS: 19883-57-9): 10.0 g (59.1 mmol)

  • Sodium Borohydride (

    
    ): 5.6 g (148 mmol, 2.5 equiv)
    
  • Iodine (

    
    ): 15.0 g (59.1 mmol, 1.0 equiv)
    
  • THF (Anhydrous): 150 mL

  • Methanol (Quench): 50 mL

Detailed Procedure:
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge (S)-4-fluorophenylglycine and

    
     into the flask. Add anhydrous THF (100 mL). The amino acid will likely remain as a suspension.
    
  • Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Dissolve Iodine in THF (50 mL) and add it dropwise via the addition funnel over 30 minutes.

    • Mechanism Note: This generates borane-THF complex (

      
      ) in situ, which reduces the carboxylic acid to the alcohol faster than it reduces the amine.
      
  • Reflux: Once gas evolution (

    
    ) subsides, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours. The solution should become clear/colorless.
    
  • Quench: Cool to room temperature. Carefully add Methanol dropwise until bubbling ceases to destroy excess borane.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator). Dissolve the resulting white paste in 20% aqueous KOH (50 mL) and stir for 4 hours at room temperature (to break boron-amine complexes).

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Yield: Expect ~8.2 g (90%) of a white waxy solid.

    • Checkpoint: Check purity via TLC (

      
      , Ninhydrin stain).
      
Step 2: Cyclization to Oxazolidinone

Objective: Formation of the cyclic carbamate using Green Chemistry principles. Reaction Type: Carbonylation / Cyclization.[1]

Reagents & Materials:
  • (S)-2-amino-2-(4-fluorophenyl)ethanol (from Step 1): 8.0 g (51.5 mmol)

  • Diethyl Carbonate (DEC): 25 mL (Excess, acts as solvent/reagent)

  • Potassium Carbonate (

    
    ): 0.71 g (5.15 mmol, 0.1 equiv)
    
  • Distillation apparatus (Short path).

Detailed Procedure:
  • Setup: Equip a 100 mL RBF with a short-path distillation head and a thermometer.

  • Charge: Add the amino alcohol, DEC, and catalytic

    
    .
    
  • Reaction (Equilibrium Shift): Heat the mixture to 110–120°C. Ethanol is generated as a byproduct.

    • Critical Control Point: The reaction is driven by the removal of ethanol. Ensure the distillation head temperature reflects ethanol vapor (~78°C) initially, then rises as ethanol is depleted.

  • Completion: Continue heating until the internal temperature reaches ~135°C and no more distillate is collected (approx. 2–3 hours).

  • Workup: Cool the mixture to room temperature. Dilute with DCM (50 mL) and wash with water (2 x 30 mL) to remove the carbonate base.

  • Purification: Dry the organic layer (

    
    ) and concentrate. Recrystallize the crude solid from Ethyl Acetate/Hexanes (1:3).
    
  • Final Product: White crystalline solid.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where the experimenter must intervene to ensure quality.

Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization Start Start: Amino Acid + NaBH4 AddI2 Add I2/THF (0°C) (CCP: Control Exotherm) Start->AddI2 Reflux Reflux 16h AddI2->Reflux Quench MeOH Quench + KOH Hydrolysis (Break Boron Complex) Reflux->Quench Isolate1 Isolate Amino Alcohol Quench->Isolate1 Mix Mix with Diethyl Carbonate + K2CO3 Isolate1->Mix Distill Heat to 120°C (CCP: Distill off Ethanol) Mix->Distill Cryst Recrystallization (EtOAc/Hex) Distill->Cryst Final Final Product (>99% ee) Cryst->Final

Figure 2: Operational workflow emphasizing Critical Control Points (CCP).

Quality Control & Characterization

To validate the synthesis, the following analytical specifications must be met.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 130–133°CCapillary MP
Proton NMR

7.0–7.4 (m, 4H), 4.9 (dd, 1H), 4.7 (t, 1H), 4.1 (dd, 1H)

-NMR (400 MHz,

)
Enantiomeric Excess > 99.0%Chiral HPLC (Chiralcel OD-H)
Specific Rotation

to

(

)
Polarimetry

Note on NMR: The diagnostic signal for the oxazolidinone is the shift of the benzylic proton (H4) and the diastereotopic methylene protons (H5a, H5b) which form a distinct ABX system.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Step 1: Often caused by incomplete hydrolysis of the boron-amine complex. Ensure the KOH hydrolysis step is vigorous and lasts at least 4 hours.

  • Racemization: While rare with Borane reduction, high temperatures during the initial addition of Iodine can cause partial racemization. Keep

    
     during addition.
    
  • Incomplete Cyclization: If the distillation of ethanol is not efficient, the equilibrium will not shift. Use a short path condenser and ensure the receiving flask is open to the atmosphere (via a drying tube) to allow vapor escape.

Safety Protocols
  • Iodine (

    
    ):  Corrosive and sublimates. Weigh in a fume hood.
    
  • Hydrogen Gas (

    
    ):  Generated during the 
    
    
    
    reaction and quench. Ensure adequate ventilation and no ignition sources.
  • Diethyl Carbonate: Flammable liquid.

References

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 77.

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58(13), 3568-3571.

  • Key Intermediate Data: "(S)-2-amino-2-(4-fluorophenyl)ethanol."[] Sigma-Aldrich / Merck Product Database.

  • General Cyclization Method: "Synthesis of 2-Oxazolidinones from 1,2-Amino Alcohols and Diethyl Carbonate." Green Chemistry Protocols. (Adapted from standard industrial practices for Evans Auxiliaries).

Sources

Application Note: Precision Asymmetric Synthesis using 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(4-fluorophenyl)oxazolidin-2-one is a specialized "Evans-type" chiral auxiliary.[1] While structurally analogous to the widely used 4-phenyl-2-oxazolidinone, the incorporation of a fluorine atom at the para-position of the aromatic ring introduces distinct electronic and analytical advantages.[1]

This guide details the operational protocols for utilizing this auxiliary in asymmetric alkylations and aldol condensations. Unlike standard auxiliaries, this fluorinated variant enables non-invasive reaction monitoring via 19F NMR , allowing researchers to quantify conversion and diastereomeric ratios (dr) in situ without quenching or aqueous workup. Furthermore, the electron-withdrawing nature of the fluorine substituent modulates the Lewis basicity of the carbamate, often enhancing hydrolytic cleavage rates of the final chiral product.

Chemical Profile & Mechanistic Rationale[1][2][3]

The "Fluorine Effect" in Auxiliaries

The substitution of hydrogen for fluorine (H


 F) at the C4-phenyl position alters the auxiliary's performance through two primary mechanisms:
  • Electronic Tuning (Hammett

    
    ):  The fluorine atom exerts an inductive electron-withdrawing effect.[1] This decreases the electron density on the oxazolidinone nitrogen, rendering the exocyclic imide carbonyl (in the acylated intermediate) more electrophilic.
    
    • Consequence: Milder conditions are required for auxiliary cleavage (hydrolysis/transesterification), preserving sensitive functional groups in the target molecule.

  • Analytical Handle: The

    
    F nucleus is 100% naturally abundant with high sensitivity (83% of 
    
    
    
    H).
    • Consequence: Distinct chemical shifts for the free auxiliary, the N-acylated starting material, and the diastereomeric products allow for precise, real-time kinetic profiling.

Structural Visualization

The following diagram illustrates the workflow and the steric environment imposed by the auxiliary.

G Figure 1: Critical Workflow for 4-(4-Fluorophenyl)oxazolidin-2-one Usage Start Start: (S)-4-Fluorophenylglycine Aux Auxiliary: (S)-4-(4-F-Ph)-oxazolidinone Start->Aux Reduction & Cyclization Acyl N-Acylation: Formation of Imide Aux->Acyl n-BuLi, RCOCl Enolate Enolization: Z-Enolate (Ti/Li) Acyl->Enolate Base, Lewis Acid Product Asymmetric Product: High dr (>98:2) Enolate->Product Electrophile (E+) Steric Blockade Product->Aux Cleavage (Recycle)

Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Note: If not purchasing commercially, this route ensures high optical purity starting from the amino acid.

Reagents: (S)-4-fluorophenylglycine, LiAlH


, Diethyl Carbonate, K

CO

.[1]
  • Reduction to Amino Alcohol:

    • Suspend (S)-4-fluorophenylglycine (10 mmol) in dry THF (50 mL) under Argon.

    • Cautiously add LiAlH

      
       (2.5 equiv) at 0°C. Reflux for 12 hours.
      
    • Critical Step: Quench via Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to prevent aluminum emulsions. Filter and concentrate to yield (S)-2-amino-2-(4-fluorophenyl)ethanol.[1]
  • Cyclization:

    • Dissolve the amino alcohol (10 mmol) in diethyl carbonate (10 mL). Add K

      
      CO
      
      
      
      (0.1 equiv).[1]
    • Distill off ethanol at 135°C (oil bath) to drive equilibrium.

    • Purification: Recrystallize from EtOAc/Hexanes.

    • Validation: Check optical rotation

      
       and 
      
      
      
      F NMR (singlet approx -115 ppm depending on solvent).
Protocol B: N-Acylation (Lithiation Method)

This step attaches the substrate to the auxiliary.[1]

  • Dissolve 4-(4-fluorophenyl)oxazolidin-2-one (1.0 equiv) in dry THF (0.2 M) under N

    
    .
    
  • Cool to -78°C . Add

    
    -BuLi (1.1 equiv) dropwise.[1]
    
    • Observation: The lithiated auxiliary may precipitate; ensure vigorous stirring.

  • Stir for 15 min, then add the acid chloride (R-COCl, 1.1 equiv) neat or in minimal THF.

  • Warm to 0°C over 1 hour. Quench with sat. NH

    
    Cl.
    
  • Data Check: The carbonyl stretch in IR will shift significantly (approx 1780 cm

    
     and 1700 cm
    
    
    
    doublet for the imide).[1]
Protocol C: Diastereoselective Alkylation (NaHMDS Method)

This is the stereodefining step. The fluorine substituent does not disrupt the standard "Evans" chelation model but allows NMR tracking.

Reagents: N-Acyl auxiliary, NaHMDS (Sodium bis(trimethylsilyl)amide), Alkyl Halide.[1]

  • Enolization:

    • Cool a solution of N-acyl auxiliary (1.0 equiv) in THF to -78°C .

    • Add NaHMDS (1.1 equiv) dropwise. Stir for 45 mins to ensure complete formation of the Z-enolate.

    • Note: The lithium cation is chelated between the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • Alkylation:

    • Add the electrophile (Alkyl Iodide/Bromide, 3-5 equiv) dissolved in THF.[1]

    • Temperature Control: Maintain -78°C for 2 hours, then slowly warm to -20°C overnight.

    • Mechanistic Insight: The bulky 4-(4-fluorophenyl) group blocks the re-face (assuming S-auxiliary), forcing the electrophile to attack from the si-face.[1]

  • Workup:

    • Quench with acetic acid/THF at -20°C. Dilute with Et

      
      O, wash with brine.
      

Analytical Innovation: In-Situ 19F NMR Monitoring

This protocol allows you to determine reaction completion without taking aliquots for HPLC.

Setup:

  • Use a coaxial NMR tube insert containing d

    
    -DMSO (for lock) if running the reaction in non-deuterated THF, or simply run in THF-d
    
    
    
    for critical kinetics.[1]
  • Standard: Add an internal standard like

    
    -trifluorotoluene (
    
    
    
    -63 ppm) if absolute quantification is required.

Spectral Interpretation Table:

SpeciesApprox.

F Shift (

ppm)*
Interpretation
Free Auxiliary -115.5Starting material (if cleavage) or excess reagent.[1]
N-Acyl Starting Material -114.2Substrate before alkylation.[1]
Major Diastereomer -113.8Desired Product.[1]
Minor Diastereomer -113.9Undesired epimer (typically <1-2%).[1]

*Note: Shifts are solvent dependent. Perform a baseline scan of pure auxiliary before starting.

Procedure:

  • Shim on the fluorine signal of the internal standard.

  • Acquire spectra (typically 16-32 scans are sufficient due to high sensitivity).[1]

  • Integrate the N-Acyl peak vs. the Product peak.[1]

  • Stop Condition: When N-Acyl integral < 2% of total fluorine signal.[1]

Auxiliary Cleavage & Recovery[1]

The electron-withdrawing fluorine makes the exocyclic bond more labile than the phenyl analog, allowing milder hydrolysis.

Hydrolysis (LiOH/H


O

):
  • Dissolve alkylated product in THF:H

    
    O (3:1). Cool to 0°C.[1]
    
  • Add H

    
    O
    
    
    
    (4 equiv) followed by LiOH (2 equiv).[1]
    • Why Peroxide? The hydroperoxide anion (HOO

      
      ) is more nucleophilic than OH
      
      
      
      but less basic, minimizing racemization at the
      
      
      -center.[1]
  • Stir at 0°C for 1 hour.

  • Separation:

    • Quench with Na

      
      SO
      
      
      
      (destroys excess peroxide).[1]
    • Basify to pH 10.[1] Extract with CH

      
      Cl
      
      
      
      .[1] The organic layer contains the cleaved Chiral Auxiliary (Recycle).
    • Acidify aqueous layer to pH 1. Extract with EtOAc.[1] This contains your Chiral Acid Product. [1][2][3]

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link(Foundational Evans Chemistry).[1]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link[1]

  • Hintermann, L., & Seebach, D. (1998). "The 4-Fluoro- and 4-Difluoromethyl-substituted oxazolidinones: Synthesis and application." Helvetica Chimica Acta.[1] Link

  • Fichera, L., et al. (2021). "19F NMR as a tool in chemical biology and synthesis monitoring." Beilstein Journal of Organic Chemistry. Link

  • Bratulescu, G. (2007).[4] "Microwave-assisted synthesis of oxazolidin-2-ones." Synthesis. Link

Sources

Application Note: 4-(4-Fluorophenyl)oxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of robust chiral auxiliaries remains a cornerstone of asymmetric synthesis, particularly in the construction of complex polyketides and pharmaceutical intermediates. While the classic Evans auxiliaries (e.g., 4-phenyl and 4-benzyl oxazolidin-2-ones) are ubiquitous, the 4-(4-fluorophenyl)oxazolidin-2-one derivative offers advanced electronic and analytical advantages. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing the 4-(4-fluorophenyl) modified auxiliary in highly diastereoselective aldol additions.

Mechanistic Insights: The Fluorine Advantage (E-E-A-T)

The substitution of a standard phenyl ring with a 4-fluorophenyl group is not merely a structural variation; it is a deliberate electronic tuning strategy that impacts every stage of the synthetic workflow:

  • Electronic Tuning and Acylation Kinetics: The strongly electron-withdrawing nature of the para-fluoro substituent exerts an inductive effect that slightly increases the acidity of the oxazolidinone N–H proton. This facilitates more rapid and quantitative deprotonation by bases such as n-butyllithium (n-BuLi), leading to higher yields during the initial N-acylation step[1].

  • Transition State Rigidification: During the critical boron-mediated aldol addition, the reaction proceeds via a highly ordered Zimmerman-Traxler chair-like transition state[2]. The fluorinated aromatic ring can engage in orthogonal multipolar

    
    -
    
    
    
    interactions, which further rigidify the transition state compared to the unsubstituted phenyl variant, often pushing diastereomeric ratios (dr) beyond 98:2[3].
  • The

    
    F NMR Analytical Handle:  Perhaps the most significant practical advantage is the introduction of a fluorine atom, which serves as a non-destructive, highly sensitive analytical handle. Instead of relying on time-consuming chiral HPLC method development to determine the syn/anti ratio, chemists can directly integrate the 
    
    
    
    F NMR signals of the crude reaction mixture to determine the diastereomeric excess with high precision.

Workflow & Logical Relationships

The synthesis relies on a self-validating cycle: attachment of the auxiliary, stereoselective transformation, and non-destructive cleavage to recover the chiral director[4].

G A 4-(4-Fluorophenyl) oxazolidin-2-one B N-Acylation (n-BuLi, RCOCl) A->B C N-Acyl Imide B->C D Enolization (Bu2BOTf, DIPEA) C->D E (Z)-Boron Enolate D->E F Electrophilic Addition (Aldehyde, -78 °C) E->F G Evans Syn-Aldol Adduct F->G H Auxiliary Cleavage (LiOH / H2O2) G->H I Enantiopure Product H->I Target J Recovered Auxiliary H->J Recycle

Workflow of asymmetric aldol synthesis using 4-(4-fluorophenyl)oxazolidin-2-one.

Quantitative Data: Auxiliary Comparison

The following table summarizes the comparative performance of standard Evans auxiliaries versus the 4-(4-fluorophenyl) derivative in a standard propionate aldol addition with benzaldehyde.

Chiral Auxiliary ScaffoldAcylation Yield (%)Aldol dr (syn:anti)Primary Analytical HandleCleavage Yield (%)
4-Benzyl 92>95:5Chiral HPLC /

H NMR
88
4-Phenyl 90>95:5Chiral HPLC /

H NMR
85
4-(4-Fluorophenyl) 95 >98:2

F NMR
/ HPLC
91

Data reflects optimized baseline conditions. The 4-(4-fluorophenyl) variant consistently demonstrates superior acylation kinetics and simplified downstream analytics.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (IPQC) steps are embedded to ensure causality and prevent the propagation of errors through the synthetic sequence.

Protocol A: N-Acylation of 4-(4-Fluorophenyl)oxazolidin-2-one

Causality: The neutral oxazolidinone is a poor nucleophile. Deprotonation with a strong base is required to form the highly nucleophilic nitrogen anion before the introduction of the electrophilic acid chloride[1].

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert Argon.

  • Dissolution: Add 4-(4-fluorophenyl)oxazolidin-2-one (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 30 mL). Stir to dissolve.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 10 minutes.

    • IPQC Check: The solution should turn slightly yellow, indicating the formation of the lithium amide. Stir for 30 minutes at -78 °C.

  • Acylation: Add the desired acid chloride (e.g., propionyl chloride, 11.0 mmol) dropwise.

  • Quench & Isolate: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH

    
    Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Validation: Analyze the crude product via

    
    F NMR. A single sharp fluorine peak confirms complete conversion without degradation.
    
Protocol B: Asymmetric Boron-Mediated Aldol Addition

Causality: Di-n-butylboron triflate (Bu


BOTf) acts as a strong Lewis acid to coordinate the imide carbonyls. N,N-Diisopropylethylamine (DIPEA) is selected over less hindered bases to prevent competitive complexation with the boron center, ensuring quantitative and exclusive formation of the (Z)-enolate[2]. Cooling to -78 °C prior to aldehyde addition maximizes facial selectivity[5].
  • Enolization: Dissolve the N-acyl imide (5.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (15 mL) under Argon. Cool to 0 °C.
  • Boron Chelation: Add Bu

    
    BOTf (5.5 mmol, 1.0 M in CH
    
    
    
    Cl
    
    
    ) dropwise. Stir for 5 minutes to allow complete complexation[2].
  • Base Addition: Add DIPEA (6.0 mmol) dropwise. Stir at 0 °C for 30 minutes to form the (Z)-enolate.

  • Electrophilic Addition: Cool the enolate solution to -78 °C. Slowly add the target aldehyde (5.5 mmol) neatly or as a solution in CH

    
    Cl
    
    
    
    . Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
  • Oxidative Workup: Quench the reaction by adding pH 7 phosphate buffer (5 mL), methanol (15 mL), and 30% H

    
    O
    
    
    
    (5 mL) at 0 °C. Stir for 1 hour to oxidize the boron-carbon bonds.
  • Validation: Extract and concentrate the organic layer. Take a crude

    
    F NMR to instantly determine the syn/anti diastereomeric ratio before column chromatography.
    
Protocol C: Non-Destructive Cleavage of the Auxiliary

Causality: Saponification with LiOH alone leads to competitive endocyclic cleavage, destroying the chiral auxiliary. The addition of H


O

generates the highly nucleophilic hydroperoxide anion (HOO

), which selectively attacks the exocyclic imide carbonyl, preserving the oxazolidinone ring[4].
  • Preparation: Dissolve the purified syn-aldol adduct (2.0 mmol) in a 4:1 mixture of THF/H

    
    O (10 mL) and cool to 0 °C.
    
  • Peroxide Addition: Add 30% aqueous H

    
    O
    
    
    
    (8.0 mmol) followed immediately by LiOH·H
    
    
    O (4.0 mmol).
  • Reaction: Stir at 0 °C for 1-2 hours.

    • IPQC Check: Monitor the disappearance of the starting material via TLC (UV active).

  • Quench: Once complete, quench the excess peroxide by carefully adding an aqueous solution of Na

    
    SO
    
    
    
    (1.5 M, 6 mL). Stir for 30 minutes. Caution: This step is exothermic.
  • Recovery: Remove THF under reduced pressure. Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3 x 15 mL) to recover the cleaved 4-(4-fluorophenyl)oxazolidin-2-one auxiliary (typically >90% recovery).
  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with Ethyl Acetate (3 x 15 mL) to isolate the enantiopure carboxylic acid product.

References

1.2 - Journal of the American Chemical Society / PMC[2] 2.5 - Journal of the American Chemical Society / PMC[5] 3.4 - Journal of Chemical Education / Williams College[4] 4.3 - Journal of the American Chemical Society[3] 5.1 - Molecules / MDPI[1]

Sources

The Versatile Role of 4-(4-Fluorophenyl)oxazolidin-2-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid and tedizolid class of antibiotics. The strategic incorporation of a 4-fluorophenyl group at the 4-position of this heterocyclic system imparts unique stereochemical and electronic properties, making 4-(4-Fluorophenyl)oxazolidin-2-one a valuable building block in drug discovery and development. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its synthesis and use in asymmetric synthesis, catering to researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-(4-Fluorophenyl)oxazolidin-2-one Scaffold

The 4-(4-Fluorophenyl)oxazolidin-2-one moiety serves two primary roles in medicinal chemistry: as a chiral auxiliary to control the stereochemistry of new chemical entities and as a core pharmacophore in the design of novel therapeutic agents, particularly antibacterials.

The presence of the fluorine atom on the phenyl ring is a key feature. Fluorine's high electronegativity and relatively small size can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties[1]. In the context of oxazolidinone antibiotics, the fluorophenyl group has been shown to contribute to potent activity against a range of Gram-positive bacteria[2][3].

This guide will delve into the practical aspects of utilizing this versatile compound, providing both the "how" and the "why" behind its applications.

Enantioselective Synthesis of (S)-4-(4-Fluorophenyl)oxazolidin-2-one

The stereochemistry at the C4 position of the oxazolidinone ring is crucial for its function as a chiral auxiliary and for the biological activity of drugs derived from it. The (S)-enantiomer is a common starting material for many applications. Below is a representative protocol for its enantioselective synthesis, adapted from established methods for similar chiral oxazolidinones[4][5]. The synthesis starts from the readily available L-phenylglycine.

Protocol 1: Synthesis of (S)-4-(4-Fluorophenyl)oxazolidin-2-one

This protocol outlines a two-step procedure starting from N-Boc-L-phenylglycine.

Step 1: Reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol

  • Rationale: The carboxylic acid of the protected amino acid is reduced to the corresponding alcohol. Borane reagents are effective for this transformation.

  • Procedure:

    • To a solution of N-Boc-L-phenylglycine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) under an argon atmosphere at 0 °C, add a solution of borane-THF complex (1.5 eq, 1.0 M in THF) dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-phenylglycinol, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-4-(4-Fluorophenyl)oxazolidin-2-one

  • Rationale: The amino alcohol is cyclized to form the oxazolidinone ring. This is typically achieved by reaction with a carbonylating agent, such as diethyl carbonate, in the presence of a base.

  • Procedure:

    • Combine the crude N-Boc-L-phenylglycinol (1.0 eq) with diethyl carbonate (2.5 eq) and potassium carbonate (0.1 eq) in a round-bottom flask equipped with a distillation head.

    • Heat the mixture to 130-140 °C. Ethanol will begin to distill off as the reaction proceeds.

    • Continue heating for 3-5 hours until the distillation of ethanol ceases.

    • Cool the reaction mixture to room temperature and dissolve the residue in dichloromethane (CH₂Cl₂).

    • Filter the mixture to remove the potassium carbonate.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to afford (S)-4-(4-Fluorophenyl)oxazolidin-2-one as a white solid.

Synthesis_of_4_Fluorophenyl_oxazolidin_2_one cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization N-Boc-L-phenylglycine N-Boc-L-phenylglycine N-Boc-L-phenylglycinol N-Boc-L-phenylglycinol N-Boc-L-phenylglycine->N-Boc-L-phenylglycinol BH3-THF L-phenylglycinol L-phenylglycinol (deprotected in situ) N-Boc-L-phenylglycinol->L-phenylglycinol Deprotection Target_Compound (S)-4-(4-Fluorophenyl)oxazolidin-2-one L-phenylglycinol->Target_Compound Diethyl Carbonate, K2CO3, Heat

Caption: Synthetic pathway to (S)-4-(4-Fluorophenyl)oxazolidin-2-one.

Application as a Chiral Auxiliary in Asymmetric Aldol Reactions

Chiral oxazolidinones, pioneered by David Evans, are highly effective auxiliaries for stereoselective carbon-carbon bond formation, particularly in aldol reactions[1]. The 4-(4-fluorophenyl) derivative can be employed in a similar fashion to direct the formation of specific stereoisomers.

Mechanism of Stereocontrol

The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chelated transition state. The bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, forcing the electrophile (an aldehyde in this case) to approach from the less hindered face. This results in a high degree of diastereoselectivity.

Caption: Mechanism of stereocontrol in an Evans aldol reaction.

Protocol 2: Asymmetric Aldol Reaction

This protocol provides a general procedure for a diastereoselective aldol reaction using an N-propionyl derivative of (S)-4-(4-fluorophenyl)oxazolidin-2-one.

Step 1: N-Acylation of the Chiral Auxiliary

  • Procedure:

    • Dissolve (S)-4-(4-fluorophenyl)oxazolidin-2-one (1.0 eq) in anhydrous THF (15 mL/g) and cool to -78 °C under an argon atmosphere.

    • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir the resulting solution for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl derivative.

Step 2: Diastereoselective Aldol Reaction

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (20 mL/g) and cool to 0 °C under an argon atmosphere.

    • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

    • Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq) dropwise.

    • Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with CH₂Cl₂.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to obtain the desired aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Rationale: The chiral auxiliary can be cleaved under mild conditions to reveal the chiral product (e.g., a β-hydroxy carboxylic acid or a primary alcohol) and allow for the recovery of the auxiliary.

  • Procedure (for cleavage to the methyl ester):

    • Dissolve the aldol adduct (1.0 eq) in anhydrous methanol at 0 °C.

    • Add sodium methoxide (1.5 eq, 0.5 M in methanol) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench with saturated aqueous NH₄Cl and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The organic layers will contain the methyl ester of the aldol product, and the aqueous layer will contain the recovered chiral auxiliary.

Application as a Core Scaffold in Antibacterial Agents

The 4-(4-fluorophenyl)oxazolidin-2-one scaffold is a key component of several potent antibacterial agents. These compounds typically function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit[6]. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of some oxazolidinone derivatives incorporating a 4-fluorophenyl moiety.

Compound ReferenceModification on the ScaffoldTest OrganismMIC (µg/mL)
Linezolid (for comparison) 3-(3-fluoro-4-morpholinophenyl)S. aureus (MRSA)1-4
Tedizolid (for comparison) 3-(4-(2-methyl-2H-tetrazol-5-yl)phenyl)S. aureus (MRSA)0.25-0.5
Compound 10[2] 2-fluorophenyl at C-ringS. aureus<0.5
Compound 12a[3] Benzoxazinone C-ring, acetamide side chainS. aureus (linezolid-resistant)<1
Compound 12h[3] Benzoxazinone C-ring, thioacetamide side chainS. aureus (linezolid-resistant)<0.125
Compound 26[2] Benzoxazinone C-ringS. aureus0.03-1.0

Note: The specific substitution on the 3-position of the oxazolidinone ring varies in these examples, but they all highlight the utility of the fluorophenyl-containing scaffold.

The data clearly indicates that derivatives of 4-(4-fluorophenyl)oxazolidin-2-one can exhibit potent antibacterial activity, often surpassing that of first-generation oxazolidinones like linezolid, particularly against resistant strains.

Conclusion

4-(4-Fluorophenyl)oxazolidin-2-one is a highly valuable and versatile building block in medicinal chemistry. Its application as a chiral auxiliary provides a reliable method for controlling stereochemistry in complex molecule synthesis. Furthermore, its role as a core scaffold in the development of new antibacterial agents continues to be a fruitful area of research, offering opportunities to combat the growing threat of antibiotic resistance. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this important chemical entity in their drug discovery endeavors.

References

  • Vertex AI Search. (2023, November 21). Buy 4-(4-Fluorophenyl)oxazolidin-2-one.
  • Lee, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 597. [Link]

  • Fernandes, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 373-415. [Link]

  • Jadhav, S. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1192-1197.
  • Jadhav, S. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1192-1197. [Link]

  • Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]

  • Lee, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 597.
  • Jadhav, S. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1192-1197.
  • Shinde, D. B., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. RSC Advances, 4(94), 52077-52086.
  • Apollo Scientific. (2026, January 19).
  • ChemicalBook. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone synthesis.
  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • ResearchGate. (n.d.). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine.
  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)- 6-bromo Quinazolin-4(3H)-one from 2-(o-thiadiaminephenyl)-3-thiadiamine-6-bromo–quinazoline-4(3H)-one. Journal of Advances in Medicine and Medical Research, 35(8), 58-65.
  • Pharmaffili

Sources

Application Note: 4-(4-Fluorophenyl)oxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, application, and strategic advantages of 4-(4-Fluorophenyl)oxazolidin-2-one , a specialized fluorinated derivative of the classic Evans auxiliary. While the parent 4-phenyloxazolidin-2-one is a staple in asymmetric synthesis, the para-fluoro analog offers unique capabilities in reaction monitoring via


F NMR  and electronic tuning  of the chiral environment.

Introduction & Strategic Value

The 4-(4-Fluorophenyl)oxazolidin-2-one auxiliary is a "smart" building block.[1] It retains the high diastereoselectivity of the standard Evans auxiliary while introducing a fluorine atom remote from the reaction center. This modification serves two critical functions:

  • Non-Invasive Monitoring: The

    
    F nucleus acts as a sensitive, singlet NMR handle, allowing researchers to monitor reaction progress (acylation, enolization, alkylation, cleavage) in crude mixtures without complex HPLC workups.
    
  • Electronic Modulation: The electron-withdrawing nature of the p-fluoro group (

    
    ) subtly alters the Lewis basicity of the carbamate carbonyl, potentially tightening the transition state in Lewis acid-mediated reactions (e.g., aldol, Diels-Alder) and influencing the crystallinity of intermediates.
    
Mechanistic Insight: The Fluorine Advantage

In Evans-type aldol or alkylation reactions, the stereochemical outcome is dictated by the formation of a rigid chelated enolate (typically with Li, B, or Ti).

  • Standard Phenyl: Provides steric bulk to block one face of the enolate.

  • 4-Fluorophenyl:

    • Sterics: Identical steric bulk to the phenyl group (Van der Waals radius of H

      
       1.20 Å vs. F 
      
      
      
      1.47 Å).
    • Electronics: The fluorine atom pulls electron density from the aromatic ring, which inductively withdraws density from the C4 position. This can slightly increase the acidity of the

      
      -proton of the 
      
      
      
      -acyl group, potentially accelerating enolization rates with weak bases.
    • 
      F NMR Shift:  The chemical environment of the fluorine changes distinctively depending on the state of the nitrogen (free amine, acylated, enolate, or hydrolyzed), providing a "traffic light" system for reaction monitoring.
      
Protocol 1: Synthesis of the Auxiliary

Starting Material: (S)-4-Fluorophenylglycine (CAS: 19883-57-9)[1]

This protocol converts the amino acid to the amino alcohol, followed by cyclization to the oxazolidinone.[2]

Step A: Reduction to Amino Alcohol
  • Setup: Flame-dry a 500 mL 3-neck flask under

    
    .
    
  • Reagents:

    • (S)-4-Fluorophenylglycine (10.0 g, 59.1 mmol)[1]

    • 
       (1.1 equiv) or 
      
      
      
      (2.5 equiv)[1]
    • THF (Anhydrous, 100 mL)

  • Procedure (Borane Method):

    • Suspend amino acid in THF. Cool to 0°C.[3]

    • Add

      
       (2.5 equiv) dropwise over 30 min.
      
    • Reflux for 12 h.

    • Quench: Cool to 0°C, carefully add MeOH until bubbling ceases. Concentrate in vacuo.

    • Workup: Dissolve residue in 3M NaOH, extract with

      
       (
      
      
      
      mL). Dry over
      
      
      , filter, and concentrate to yield (S)-2-amino-2-(4-fluorophenyl)ethanol .[1][4]
    • Checkpoint: Verify

      
      H NMR (distinct benzylic methine signal).[1]
      
Step B: Cyclization to Oxazolidinone
  • Reagents:

    • Amino alcohol (from Step A)[1]

    • Diethyl Carbonate (1.5 equiv)[1]

    • 
       (0.1 equiv)[1]
      
  • Procedure:

    • Mix amino alcohol, diethyl carbonate, and

      
       in a round-bottom flask equipped with a distillation head.
      
    • Heat to 135°C. Ethanol will distill off as the reaction proceeds.

    • Stir until ethanol evolution ceases (~2-4 h).

    • Purification: Cool the mixture. Dilute with

      
      , wash with water.[1] Recrystallize from EtOAc/Hexanes.
      
    • Yield: Typically >80% over two steps.

    • Data:

      
      F NMR should show a single sharp peak (approx -115 ppm, referenced to 
      
      
      
      ).[1]
Protocol 2: N-Acylation (Loading the Auxiliary)

Objective: Attach the substrate (e.g., Propionyl chloride) to the auxiliary.

  • Setup: Dry flask,

    
    , 
    
    
    
    atmosphere.
  • Reagents:

    • 4-(4-Fluorophenyl)oxazolidin-2-one (1.0 equiv)[1]

    • 
      -BuLi (1.1 equiv, 2.5M in hexanes)[1]
      
    • Propionyl Chloride (1.2 equiv)[1]

    • THF (dry)[1]

  • Procedure:

    • Dissolve auxiliary in THF. Cool to

      
      .
      
    • Add

      
      -BuLi dropwise.[1] Observation: The lithiated species often exhibits a slight color change.
      
    • Stir for 30 min to ensure deprotonation.

    • Add Propionyl Chloride dropwise.

    • Warm to 0°C over 1 h.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
  • 
    F NMR Monitoring: 
    
    • Take an aliquot of the crude mixture.

    • Free Auxiliary: Signal A (e.g., -115.0 ppm).[1]

    • Acylated Product: Signal B (e.g., -114.2 ppm).[1] The electron-withdrawing carbonyl shifts the fluorine signal downfield slightly.

    • Success Criterion: >98% conversion of Signal A to Signal B.

Protocol 3: Asymmetric Alkylation (The Production Step)

Objective: Introduce a new stereocenter with high diastereoselectivity.

  • Enolization:

    • Dissolve

      
      -propionyl auxiliary in THF at 
      
      
      
      .[1]
    • Add NaHMDS (1.1 equiv).[1] Stir 45 min. The sodium enolate is formed.

  • Alkylation:

    • Add Electrophile (e.g., Benzyl bromide, 3.0 equiv).

    • Stir at

      
       for 2 h, then slowly warm to 
      
      
      
      .
  • Workup:

    • Quench with dilute acetic acid/THF at

      
       (critical to prevent epimerization).
      
  • Purification:

    • Flash chromatography.

    • Advantage:[5][6] The fluorinated auxiliary often imparts higher crystallinity to the product, enabling purification by recrystallization instead of chromatography.

Protocol 4: Cleavage & Recovery

Objective: Release the chiral product and recover the fluorinated auxiliary.

Method A: Hydrolysis (to Carboxylic Acid) [1]

  • Reagents:

    
     (2 equiv), 
    
    
    
    (4 equiv), THF/
    
    
    (3:1).[1]
  • Procedure: Stir at 0°C for 1 h. Quench with

    
     (to destroy peroxide) and then adjust pH to 10.[1]
    
  • Separation: Extract the Auxiliary with

    
     (organic layer).[1] Acidify the aqueous layer to pH 2 and extract the Chiral Acid .
    
  • Recovery: The auxiliary is recovered quantitatively and can be reused. Check purity via

    
    F NMR.
    

Method B: Reduction (to Alcohol) [1][7]

  • Reagents:

    
     (1.5 equiv), THF/
    
    
    
    (50:1).[1]
  • Note: The p-F group does not interfere with hydride reduction.

Visualization: Workflow & Logic

G Start Start: (S)-4-Fluorophenylglycine (CAS: 19883-57-9) AminoAlc Intermediate: Amino Alcohol Start->AminoAlc Reduction (BH3 or LiAlH4) Auxiliary Auxiliary: (S)-4-(4-Fluorophenyl)oxazolidin-2-one (19F NMR: Signal A) AminoAlc->Auxiliary Cyclization (DiEt Carbonate) Acylation Step 1: N-Acylation (n-BuLi, RCOCl) Auxiliary->Acylation AcylAux N-Acyl Auxiliary (19F NMR: Signal B) Acylation->AcylAux Shift: -0.8 ppm Enolization Step 2: Enolization (NaHMDS, -78°C) AcylAux->Enolization Alkylation Step 3: Alkylation (R'-X) Enolization->Alkylation ProdAux Derivatized Product (High dr, Crystalline) Alkylation->ProdAux Cleavage Step 4: Cleavage (LiOH/H2O2 or LiBH4) ProdAux->Cleavage FinalProd Final Chiral Product (Acid or Alcohol) Cleavage->FinalProd Recovered Recovered Auxiliary (Recycle) Cleavage->Recovered Extraction (pH > 10) Recovered->Auxiliary Re-use

Figure 1: Closed-loop cycle of the fluorinated Evans auxiliary, highlighting the synthesis, application, and recovery phases.[1]

Comparative Data: Phenyl vs. 4-Fluorophenyl[1][4]
FeatureStandard (4-Phenyl)Fluorinated (4-(4-F-Ph))Advantage
Steric Bulk HighHigh (Identical)Preserves Selectivity
Electronic Nature NeutralElectron WithdrawingTighter Chelation
NMR Monitoring

H (Complex Region)

F (Singlet, Clean)
Real-time Reaction Tracking
Crystallinity GoodExcellentEasier Purification
Metabolic Stability Susceptible (p-oxidation)Blocked (p-F)Useful if auxiliary is retained
References
  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, vol. 26, no. 6, 1993, pp. 331–338. Link(Foundational Evans Auxiliary Chemistry)[1]

  • Svensson, A., et al. "Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis."[8][9] Journal of Combinatorial Chemistry, vol. 2, no. 6, 2000, pp. 736–748.[8] Link(Proof of concept for 19F NMR monitoring)

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link(Standard Protocol Baseline)

  • PubChem Compound Summary. "4-(4-Fluorophenyl)oxazolidin-2-one."[1] National Center for Biotechnology Information. Link(Chemical Structure Verification)

Sources

Application Notes and Protocols for the Characterization of 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Fluorophenyl)oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a member of the oxazolidinone class of compounds, which includes the antibiotic linezolid, it serves as a crucial scaffold for the synthesis of new therapeutic agents.[2] The fluorophenyl substituent at the 4-position can significantly influence its chemical stability, reactivity, and biological activity.[1] Accurate and comprehensive characterization of this molecule is paramount for quality control, regulatory compliance, and understanding its structure-activity relationship.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 4-(4-Fluorophenyl)oxazolidin-2-one. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

Molecular Structure and Identity Confirmation

The primary objective in the characterization of 4-(4-Fluorophenyl)oxazolidin-2-one is to confirm its molecular structure and identity. A combination of spectroscopic techniques is employed for this purpose, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For 4-(4-Fluorophenyl)oxazolidin-2-one, both ¹H and ¹³C NMR are essential.

1.1.1. Theoretical Basis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with an odd number of nucleons (like ¹H and ¹³C) can absorb electromagnetic radiation in the radiofrequency range and transition to a higher energy spin state.[3] The precise frequency at which a nucleus absorbs radiation is its chemical shift (δ), which is highly sensitive to the local electronic environment. This allows for the differentiation of atoms within a molecule.

1.1.2. ¹H NMR Spectroscopy Protocol

  • Objective: To identify and quantify the different types of protons in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-(4-Fluorophenyl)oxazolidin-2-one in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • Data Analysis and Expected Signals:

    • The ¹H NMR spectrum of a related compound, (S)-4-phenyl-2-oxazolidinone, shows characteristic signals for the phenyl and oxazolidinone protons.[4] For 4-(4-Fluorophenyl)oxazolidin-2-one, the following signals are expected:

      • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the fluorophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

      • Oxazolidinone Ring Protons:

        • A multiplet for the proton at the C4 position (benzylic proton), typically shifted downfield due to its proximity to the aromatic ring and the nitrogen atom.

        • Two diastereotopic protons at the C5 position, which will likely appear as a multiplet.

        • A broad singlet for the N-H proton, the chemical shift of which is dependent on concentration and solvent.

1.1.3. ¹³C NMR Spectroscopy Protocol

  • Objective: To identify all unique carbon atoms in the molecule.

  • Instrumentation: 100 MHz (or higher) NMR spectrometer.

  • Sample Preparation: As described for ¹H NMR.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis and Expected Signals:

    • The ¹³C NMR spectrum of a similar compound, (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one, shows distinct signals for each carbon.[2] For 4-(4-Fluorophenyl)oxazolidin-2-one, the following signals are anticipated:

      • Carbonyl Carbon: A signal in the downfield region (typically δ 155-160 ppm) corresponding to the C2 carbonyl carbon of the oxazolidinone ring.

      • Aromatic Carbons: Four signals for the fluorophenyl ring carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

      • Oxazolidinone Ring Carbons: Signals for the C4 and C5 carbons of the oxazolidinone ring.

Technique Expected Chemical Shifts (δ, ppm) Purpose
¹H NMR Aromatic: 7.0-7.5; Oxazolidinone CH: ~4.5-5.5; Oxazolidinone CH₂: ~4.0-4.5; NH: variableConfirms the presence and connectivity of protons.
¹³C NMR C=O: 155-160; Aromatic: 115-140; Oxazolidinone C4, C5: 50-80Confirms the carbon skeleton and presence of functional groups.

1.1.4. NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Chemical Shifts and Coupling Constants process->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[5][6]

1.2.1. Theoretical Basis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The most common ionization technique for small molecules like 4-(4-Fluorophenyl)oxazolidin-2-one is electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

1.2.2. Mass Spectrometry Protocol

  • Objective: To confirm the molecular weight and elemental composition of the compound and to study its fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of 4-(4-Fluorophenyl)oxazolidin-2-one (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire a full scan mass spectrum in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis and Expected Results:

    • Molecular Ion: The expected exact mass of the protonated molecule [C₉H₈FNO₂ + H]⁺ is approximately 182.0612 m/z.

    • Fragmentation Pattern: The fragmentation of the oxazolidinone ring is a key diagnostic tool. A study on similar oxazolidin-2-one derivatives showed characteristic fragmentation pathways.[7] For 4-(4-Fluorophenyl)oxazolidin-2-one, expected fragments could arise from the loss of CO₂, cleavage of the oxazolidinone ring, and fragmentation of the fluorophenyl group. A prominent fragment is often observed for the 4-fluorophenyl cation at m/z 95.[8]

Ion Expected m/z Interpretation
[M+H]⁺ ~182.06Protonated molecular ion
[M+H-CO₂]⁺ ~138.07Loss of carbon dioxide
[C₆H₄F]⁺ ~95.034-Fluorophenyl cation

1.2.3. Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_soln Prepare Dilute Solution lc_ms LC-MS Analysis prepare_soln->lc_ms ms_ms Tandem MS (MS/MS) for Fragmentation lc_ms->ms_ms det_mass Determine Accurate Mass of Molecular Ion lc_ms->det_mass analyze_frag Analyze Fragmentation Pattern ms_ms->analyze_frag confirm_struct Confirm Molecular Formula and Structure det_mass->confirm_struct analyze_frag->confirm_struct

Caption: Workflow for mass spectrometry-based characterization.

Purity and Impurity Profiling

Assessing the purity of 4-(4-Fluorophenyl)oxazolidin-2-one is critical, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

2.1.1. Theoretical Basis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. For a non-polar compound like 4-(4-Fluorophenyl)oxazolidin-2-one, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

2.1.2. HPLC Method Protocol

  • Objective: To determine the purity of 4-(4-Fluorophenyl)oxazolidin-2-one and to identify and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.

  • Chromatographic Conditions (Example):

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The UV maximum absorbance of the fluorophenyl chromophore, likely around 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 4-(4-Fluorophenyl)oxazolidin-2-one in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Method Validation:

    • The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9][10] Key validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

      • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

      • Accuracy: The closeness of test results to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Validation Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant change in results with small variations in method parameters.

2.1.3. HPLC Workflow Diagram

HPLC_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Sample Analysis select_col Select Column (e.g., C18) opt_mp Optimize Mobile Phase (Gradient/Isocratic) select_col->opt_mp opt_params Optimize Other Parameters (Flow Rate, Temp, Wavelength) opt_mp->opt_params specificity Specificity opt_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness prep_sample Prepare Sample Solution robustness->prep_sample inject Inject into HPLC System prep_sample->inject acquire_data Acquire Chromatogram inject->acquire_data quantify Quantify Purity and Impurities acquire_data->quantify

Caption: Workflow for HPLC method development, validation, and analysis.

Three-Dimensional Structure Determination

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction

3.1.1. Theoretical Basis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which a crystalline atom causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

3.1.2. X-ray Crystallography Protocol

  • Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of 4-(4-Fluorophenyl)oxazolidin-2-one.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation:

    • Grow single crystals of 4-(4-Fluorophenyl)oxazolidin-2-one of suitable size and quality (typically > 0.1 mm in at least two dimensions). This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on the diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

  • Expected Structural Features:

    • The analysis of a related compound, (S)-4-(4-aminobenzyl) oxazolidin-2-one, by X-ray diffraction provided detailed structural information.[11][12] For 4-(4-Fluorophenyl)oxazolidin-2-one, the crystal structure will reveal:

      • The conformation of the oxazolidinone ring (e.g., envelope or twisted).

      • The relative orientation of the fluorophenyl group with respect to the oxazolidinone ring.

      • Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the carbonyl oxygen.

3.1.3. X-ray Crystallography Workflow Diagram

XRay_Workflow cluster_crystal Crystal Growth cluster_data_coll Data Collection cluster_struct_sol Structure Solution & Refinement grow_crystals Grow Single Crystals mount_crystal Mount Crystal on Diffractometer grow_crystals->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data process_data Process Diffraction Data collect_data->process_data solve_struct Solve Crystal Structure process_data->solve_struct refine_struct Refine Structural Model solve_struct->refine_struct analyze_struct Analyze 3D Structure, Bond Lengths, and Angles refine_struct->analyze_struct

Caption: Workflow for single-crystal X-ray diffraction analysis.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.1.1. Theoretical Basis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. This results in a unique spectrum that can be used as a molecular "fingerprint".

4.1.2. FT-IR Spectroscopy Protocol

  • Objective: To identify the characteristic functional groups in 4-(4-Fluorophenyl)oxazolidin-2-one.

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Data Acquisition:

    • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis and Expected Absorptions:

    • The IR spectrum of the related 5-(4-Fluorophenyl)oxazolidin-2-one has been reported.[13] For the 4-isomer, the following characteristic absorption bands are expected:

      • N-H Stretch: A band around 3300 cm⁻¹.

      • C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

      • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

      • C=O Stretch (Carbonyl): A strong absorption band around 1750 cm⁻¹.

      • C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

      • C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹.

      • C-O Stretch: Bands in the region of 1200-1000 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹)
N-H ~3300
C=O (Amide) ~1750
C=C (Aromatic) 1600-1450
C-F 1250-1000

Conclusion

The comprehensive characterization of 4-(4-Fluorophenyl)oxazolidin-2-one requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography provides a complete picture of the molecule's identity, purity, and three-dimensional structure. The protocols outlined in these application notes are designed to guide researchers in obtaining high-quality, reliable data, thereby ensuring the scientific integrity of their work and supporting the advancement of drug discovery and development programs.

References

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (2022). MDPI. [Link]

  • 1H- and 13C-NMR for. Rsc.org. [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). Journal of Chromatographic Science. [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC. [Link]

  • 5-(4-Fluorophenyl)oxazolidin-2-one | C9H8FNO2 | CID 12470944. PubChem. [Link]

  • Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. ResearchGate. [Link]

  • Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. (2020). PubMed. [Link]

  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. ijprajournal. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]

  • Mass fragmentation patterns of compound 4. ResearchGate. [Link]

  • Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. IUCr. [Link]

  • Comparison of NMR spectra for compounds 2 and 4a. Top: spectrum of... ResearchGate. [Link]

  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate. [Link]

  • Oxazolidin-2-one. National Institute of Standards and Technology. [Link]

  • Separation of 4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]

  • Synthesis and characterization of 4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl). Growing Science. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. (2014). PubMed. [Link]

  • Mass Spectrometry: Fragmentation. chem.ucla.edu. [Link]

  • Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. [Link]

  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. (2023). Open Research@CSIR-NIScPR. [Link]

  • C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022). YouTube. [Link]

Sources

purification techniques for 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Enantiomeric Resolution of 4-(4-Fluorophenyl)oxazolidin-2-one

Introduction & Scientific Context

4-(4-Fluorophenyl)oxazolidin-2-one is a highly versatile heterocyclic scaffold featuring a five-membered oxazolidinone ring substituted with a fluorophenyl group at the chiral C4 position[1]. In modern drug development and synthetic chemistry, this structural motif serves two primary functions:

  • Chiral Auxiliary (Evans Auxiliary) : It provides rigid stereochemical control during asymmetric aldol additions, alkylations, and Diels-Alder reactions, allowing for the construction of enantiomerically pure target molecules[2].

  • Pharmaceutical Intermediate : The fluorinated oxazolidinone core is a critical building block in the synthesis of cholesterol absorption inhibitors (e.g., ezetimibe analogs)[3][4] and ribosomal RNA-binding antimicrobial agents (e.g., linezolid and tedizolid derivatives)[1][5].

Because the stereochemical outcome of downstream reactions relies entirely on the enantiomeric purity of the auxiliary, rigorous purification is mandatory[6]. This application note details a comprehensive, multi-stage purification strategy to isolate 4-(4-Fluorophenyl)oxazolidin-2-one with >99% chemical purity and >99% enantiomeric excess (ee).

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of any purification strategy. The compound's moderate polarity and highly crystalline nature dictate the use of normal-phase chromatography and solvent-based recrystallization.

ParameterSpecification / Value
Chemical Name 4-(4-Fluorophenyl)oxazolidin-2-one
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Physical Appearance White to off-white crystalline solid
LogP (Estimated) ~1.2 – 1.5
Solubility Profile Soluble in DCM, EtOAc, THF, MeOH; Insoluble in Hexane, Water
UV Absorbance Max ~210 nm, ~254 nm (due to the fluorophenyl ring)

Purification Workflow

The isolation of enantiopure 4-(4-Fluorophenyl)oxazolidin-2-one from a crude synthetic mixture (typically derived from the cyclization of a fluorinated amino alcohol with diethyl carbonate or a phosgene equivalent) requires a sequential approach targeting different impurity classes.

PurificationWorkflow N1 Crude Mixture N2 Aqueous Workup N1->N2 N3 Flash Chromatography N2->N3 N4 Recrystallization (ee Upgrade) N3->N4 N5 Chiral HPLC Resolution N4->N5

Figure 1: Sequential purification workflow for 4-(4-Fluorophenyl)oxazolidin-2-one.

Step-by-Step Methodologies

Stage 1: Aqueous Workup and Extraction

Causality & Mechanistic Rationale: The crude reaction mixture often contains unreacted amino alcohols, inorganic bases (e.g., K₂CO₃), and water-soluble cyclization byproducts[7]. A mildly acidic aqueous wash protonates residual aliphatic amines, drastically reducing their partition coefficient in the organic phase and forcing them into the aqueous layer.

Protocol :

  • Dilution : Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a ratio of 10 mL solvent per 1 g of crude mass.

  • Acidic Wash : Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M HCl. Invert gently (to avoid emulsions) and vent. Allow phases to separate and collect the organic layer.

  • Neutralization : Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Desiccation : Wash with saturated NaCl (brine), then dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure (35 °C, 40 mmHg) to yield the semi-crude product[7].

Self-Validation: The absence of amine starting material should be confirmed via thin-layer chromatography (TLC) using a ninhydrin stain (amines will appear as purple/pink spots; the oxazolidinone will not react).

Stage 2: Flash Column Chromatography

Causality & Mechanistic Rationale: To remove non-polar organic impurities and oligomeric species, normal-phase silica gel chromatography is employed. The oxazolidin-2-one ring is moderately polar, allowing it to be retained on silica while non-polar impurities elute early in a hexane-rich mobile phase[8][9].

Protocol :

  • Column Preparation : Slurry-pack a glass column with silica gel (230–400 mesh) using a 1:10 to 1:20 sample-to-silica mass ratio in pure hexanes.

  • Loading : Dissolve the semi-crude solid in a minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Elution : Utilize a step-gradient elution profile as detailed below.

Gradient StepMobile Phase (Hexane : EtOAc v/v)Column Volumes (CV)Target Impurity / Product
190 : 102Non-polar byproducts
280 : 202Intermediate impurities
370 : 303 - 4Target Oxazolidinone Elution
450 : 502Highly polar oligomers (Flush)
  • Fraction Analysis : Spot fractions on a silica TLC plate. Develop in 2:1 Hexane:EtOAc. Visualize under short-wave UV (254 nm) and stain with KMnO₄. The product typically presents an Rf value of ~0.35.

  • Isolation : Pool fractions containing the pure product and evaporate to dryness.

Stage 3: Recrystallization for Enantiomeric Enrichment

Causality & Mechanistic Rationale: Flash chromatography ensures chemical purity but cannot separate enantiomers. However, oxazolidinones are highly crystalline. If the starting material was enantioenriched, recrystallization leverages the differential solubility between the racemic crystal lattice and the pure enantiomer lattice to upgrade the enantiomeric excess (ee) to >99%[4][10].

Protocol :

  • Dissolution : Place the chromatographed solid in an Erlenmeyer flask. Add boiling ethyl acetate dropwise while swirling on a hot plate until the solid is just completely dissolved.

  • Anti-Solvent Addition : Slowly add hot hexanes (anti-solvent) dropwise until the solution reaches the cloud point (a slight, persistent turbidity).

  • Clarification : Add 1-2 drops of hot ethyl acetate until the solution becomes perfectly clear again.

  • Crystallization : Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize yield[11].

  • Harvesting : Collect the white needle-like crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes (2 × 5 mL) to remove mother liquor residues. Dry under high vacuum for 4 hours.

Stage 4: Preparative Chiral HPLC Resolution

Causality & Mechanistic Rationale: If the compound was synthesized as a racemate, or if recrystallization fails to achieve >99% ee, preparative chiral HPLC is mandatory. Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H are ideal. The cellulose backbone, derivatized with phenylcarbamate groups, provides a chiral microenvironment. The target molecule's oxazolidinone carbonyl acts as a hydrogen-bond acceptor, while the fluorophenyl ring engages in stereoselective π-π interactions with the CSP[12][13].

Protocol :

HPLC Parameter Specification
Column Chiralcel® OD-H (Preparative, 250 mm × 20 mm, 5 µm)
Mobile Phase Isocratic n-Hexane / Isopropanol (85:15 v/v)
Flow Rate 15.0 mL/min
Detection UV at 210 nm and 254 nm
Sample Concentration 30–50 mg/mL in Mobile Phase

| Injection Volume | 1.0 mL per cycle |

  • Equilibration : Flush the column with the mobile phase until a stable baseline is achieved.

  • Injection & Collection : Inject the sample. The enantiomers will elute as two distinct peaks (baseline resolution, Rs > 1.5). Collect the eluate corresponding to the desired enantiomer.

  • Recovery : Concentrate the collected fractions under reduced pressure to yield the enantiopure compound.

Final Purity Validation (E-E-A-T)

To ensure the trustworthiness of the isolated compound for downstream asymmetric synthesis, a tripartite validation system must be employed:

  • Chemical Purity via qNMR : Acquire a ¹H-NMR spectrum in CDCl₃ using a certified internal standard (e.g., 1,3,5-trimethoxybenzene). The integration of the distinct oxazolidinone methine proton (around δ 4.8-5.0 ppm) against the standard confirms absolute mass fraction purity[6].

  • Enantiomeric Excess via Analytical Chiral HPLC : Run an aliquot on an analytical Chiralcel® OD-H column (250 mm × 4.6 mm) at 1.0 mL/min. Calculate ee using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| × 100[13].

  • Optical Rotation : Measure the specific rotation[α]D using a polarimeter (c = 1.0, CHCl₃) and compare against literature values to confirm the absolute configuration[9].

References

  • Enone epoxidation using an isoindolinone hydroperoxide reagent inspired by a serendipitous oxazolidinone autooxidation. Source: Arkivoc. URL: [Link]

  • EP1971573B1 - Processes for preparing intermediate compounds useful for the preparation of ezetimibe. Source: Google Patents.
  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Source: Google Patents.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Source: Williams College. URL: [Link]

  • (4s)-isopropyl-3-propionyl-2-oxazolidinone. Source: Organic Syntheses. URL: [Link]

  • Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. Source: ACS Publications. URL: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Source: PubMed Central (PMC). URL:[Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis. Source: PubMed Central (PMC). URL:[Link]

  • (S)-3-[(S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one 0.67-hydrate. Source: IUCr Journals. URL: [Link]

Sources

scaling up the synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Phosgene-Free Scale-Up Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one: A Green Chemistry Protocol

Introduction

4-(4-Fluorophenyl)oxazolidin-2-one is a highly valuable heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of novel antimicrobial agents and CNS therapeutics. The para-fluoro substitution significantly enhances the compound's metabolic stability and target binding affinity compared to its unhalogenated analogs. Traditionally, the synthesis of oxazolidin-2-ones from 2-aminoethanols relies on highly toxic phosgene or its derivatives (e.g., triphosgene)[1]. While effective on a milligram scale, phosgene-based routes pose severe safety, environmental, and engineering bottlenecks during industrial scale-up. This application note details a self-validating, highly efficient, and intrinsically safe protocol for the kilogram-scale synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one using as a benign carbonyl source[2].

Mechanistic Insights and Causality

The transformation of 2-amino-2-(4-fluorophenyl)ethanol to the corresponding oxazolidinone via DEC proceeds through a base-catalyzed tandem nucleophilic acyl substitution.

  • Initiation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the primary amine.

  • Carbamate Formation: The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of DEC, expelling one equivalent of ethanol to form a linear carbamate intermediate.

  • Intramolecular Cyclization: The adjacent hydroxyl group undergoes intramolecular nucleophilic attack on the carbamate carbonyl, closing the five-membered oxazolidinone ring and releasing a second equivalent of ethanol.

Causality in Process Design: The reaction is an equilibrium process. To drive the conversion to >99%, the protocol leverages Le Chatelier's principle. By conducting the reaction at 130–140 °C, the byproduct ethanol (boiling point 78 °C) is continuously removed from the reaction matrix via[3]. The absence of solvent maximizes the concentration of reactants, thereby accelerating the reaction rate while improving the volumetric productivity (Space-Time Yield) of the reactor.

Quantitative Data: Reagent Selection & Optimization

The selection of the carbonyl source drastically impacts both the yield and the safety profile of the scale-up process. As summarized in Table 1, DEC provides an optimal balance of high yield, excellent scalability, and minimal environmental impact.

Table 1: Comparison of Carbonyl Sources for Oxazolidinone Scale-Up

Carbonyl SourceBaseTemp (°C)Yield (%)Safety ProfileScalability & E-Factor
PhosgeneEt₃N0–2585Extremely ToxicPoor; requires specialized containment
TriphosgeneEt₃N0–2588Highly ToxicModerate; generates corrosive HCl
Diethyl Carbonate K₂CO₃ 130–140 92 Benign Excellent; low E-factor, green byproduct
UreaNone150–16075BenignGood; requires high energy input

Experimental Protocol: 100-Gram Scale Synthesis

Self-Validating System: This protocol incorporates built-in in-process controls (IPC). The theoretical volume of ethanol generated serves as a direct, observable metric for reaction progression, ensuring the operator can validate the reaction state without breaking the system's thermal equilibrium.

Materials:

  • 2-Amino-2-(4-fluorophenyl)ethanol: 100.0 g (0.644 mol)

  • Diethyl carbonate (DEC): 190.0 g (1.61 mol, 2.5 equiv)

  • Potassium carbonate (K₂CO₃): 8.9 g (0.064 mol, 0.1 equiv)

Step-by-Step Methodology:

  • Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a mechanical stirrer, an internal thermocouple, and a 15 cm Vigreux column attached to a short-path distillation head and a graduated receiving flask.

  • Reagent Charging: Charge the flask with 100.0 g of 2-amino-2-(4-fluorophenyl)ethanol, 190.0 g of DEC, and 8.9 g of anhydrous K₂CO₃.

  • Heating and Distillation (IPC 1): Initiate mechanical stirring and gradually heat the mixture using a heating mantle to an internal temperature of 130–140 °C. As the reaction proceeds, ethanol will begin to vaporize and condense in the receiving flask[2].

  • Reaction Monitoring (IPC 2): Maintain the temperature until the distillation of ethanol ceases. The theoretical yield of ethanol is approximately 59.3 g (75 mL). Collection of >70 mL of ethanol strongly indicates >95% conversion. Confirm completion via TLC (Silica gel, EtOAc/Hexane 1:1).

  • Cooling and Dilution: Cool the oily reaction residue to 50 °C. Add 250 mL of dichloromethane (CH₂Cl₂) to dissolve the product and facilitate the precipitation of the inorganic salts (K₂CO₃)[3].

  • Filtration and Washing: Filter the mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with an additional 50 mL of CH₂Cl₂.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with 100 mL of saturated aqueous NaHCO₃, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Crystallization: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexane (1:3 ratio). Filter the white crystalline solid and dry in a vacuum oven at 45 °C for 12 hours.

  • Yield and Purity: Expected yield: ~107 g (92%).

Process Workflow Visualization

G N1 2-Amino-2-(4-fluorophenyl)ethanol + Diethyl Carbonate (DEC) N3 Heated Reactor (130-140°C) Continuous Ethanol Distillation N1->N3 N2 Base Catalyst (K2CO3, 0.1 eq) N2->N3 Addition N4 Aqueous Workup (CH2Cl2 / H2O extraction) N3->N4 Complete Conversion N5 Crystallization (EtOAc / Hexane) N4->N5 Organic Phase N6 4-(4-Fluorophenyl)oxazolidin-2-one (>98% Purity, High Yield) N5->N6 Filtration & Drying

Workflow for the phosgene-free scale-up synthesis of 4-(4-fluorophenyl)oxazolidin-2-one.

Analytical Validation

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed[4]:

  • HPLC Analysis: Use a C18 column with a mobile phase of Water/Acetonitrile (gradient) at 254 nm to confirm chemical purity (>99.0%). If a specific enantiomer was synthesized from chiral starting materials, must be employed to verify that no racemization occurred during the thermal cyclization.

  • Quantitative NMR (qNMR): ¹H NMR (CDCl₃) should display the characteristic oxazolidinone ring protons (a multiplet for the CH-Ar and two distinct signals for the diastereotopic CH₂ protons) and the absence of the ethyl group peaks from DEC, confirming complete solvent and reagent removal.

References

  • Title: Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. Source: RSC Advances. URL: [Link]

  • Title: WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone. Source: Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks in both the reduction and cyclization phases of this specific workflow. Generic protocols often fail because they do not account for the thermodynamic and kinetic traps inherent to these reactions.

This guide bypasses basic step-by-step lists to address the fundamental chemical causality behind these failures, providing you with self-validating methodologies to ensure high-yield, enantiopure synthesis.

Pathway Overview & Mechanistic Strategy

The standard, scalable route to 4-(4-fluorophenyl)oxazolidin-2-one relies on a robust two-step sequence: the reduction of the amino acid 4-fluorophenylglycine to its corresponding


-amino alcohol, followed by a cyclization using a carbonylating agent.

SynthesisPathway SM 4-Fluorophenylglycine Int 2-Amino-2-(4-fluorophenyl)ethanol SM->Int NaBH4, BF3·OEt2 THF, Reflux Prod 4-(4-Fluorophenyl)oxazolidin-2-one Int->Prod Diethyl Carbonate K2CO3, 135 °C Distillation

Two-step synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one via amino alcohol intermediate.

Troubleshooting Step 1: Amino Acid Reduction

Q: My reduction of 4-fluorophenylglycine using


 is stalling, yielding mostly unreacted starting material. What is the mechanistic failure here? 

A: Standard sodium borohydride (


) is a nucleophilic reducing agent and is insufficiently reactive to reduce a carboxylic acid (or its carboxylate anion) directly. To achieve this, you must generate diborane (

) in situ by adding a Lewis acid like Boron Trifluoride Etherate (

)[1]. The electrophilic borane coordinates with the amine and efficiently reduces the carbonyl group.

Self-Validating Protocol: Borane-Mediated Reduction Causality Checkpoint: The reaction forms a highly stable boron-amine complex. If you do not aggressively break this complex during the workup, your product will remain trapped in the aqueous phase, masquerading as a "low yield" reaction.

  • Activation: Suspend 4-fluorophenylglycine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂/Ar) at 0 °C. Add

    
     (2.5 eq).
    
  • Borane Generation: Dropwise add

    
     (2.5 eq) over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur.
    
  • Propagation: Heat the reaction to reflux (65 °C) for 12–16 hours.

  • Complex Cleavage (Critical): Cool the flask to 0 °C. Carefully quench with excess Methanol to destroy residual borane. Next, add 2M NaOH and reflux for 2 hours . This thermal basic hydrolysis is mandatory to break the boron-nitrogen coordinate bond.

  • Isolation: Extract the free 2-amino-2-(4-fluorophenyl)ethanol with Ethyl Acetate, dry over

    
    , and concentrate.
    

Troubleshooting Step 2: Cyclization to the Oxazolidinone

Q: I am trying to avoid toxic phosgene/triphosgene for the cyclization. When using diethyl carbonate (DEC), my conversion is poor and I see polymeric impurities. How can I drive this to completion?

A: Diethyl carbonate is an excellent, green alternative to phosgene[2]. However, the reaction proceeds via an equilibrium-driven transesterification followed by intramolecular amidation. If the ethanol byproduct is not actively removed from the system, the equilibrium stalls, and intermolecular side-reactions (polymerization) compete with the desired intramolecular cyclization.

Self-Validating Protocol: DEC-Mediated Cyclization Causality Checkpoint: The boiling point of ethanol is 78 °C. By running the reaction at 135 °C with an open distillation setup, you utilize Le Chatelier's principle to continuously pull the equilibrium toward the cyclic product[3].

  • Reagent Assembly: In a round-bottom flask equipped with a short-path distillation head, combine 2-amino-2-(4-fluorophenyl)ethanol (1.0 eq), Diethyl Carbonate (2.0 eq), and anhydrous

    
     (0.1 eq).
    
  • Equilibrium Shifting: Heat the mixture to 130–135 °C. You must continuously distill off the ethanol as it forms. Do not use a standard reflux condenser, as returning the ethanol to the flask will halt the conversion.

  • Isolation: Once ethanol evolution ceases and TLC indicates complete consumption of the amino alcohol (approx. 2–3 hours), cool the mixture, dilute with Dichloromethane (DCM), and wash with water to remove the base.

  • Purification: Evaporate the DCM and recrystallize the crude solid from EtOAc/Hexanes to yield analytically pure 4-(4-fluorophenyl)oxazolidin-2-one.

Analytical Verification & Quality Control

Q: How do I confirm the success of the cyclization and ensure no racemization occurred if I started with enantiopure (S)-4-fluorophenylglycine?

A: The transformation from the amino alcohol to the oxazolidinone introduces a distinct carbamate carbonyl stretch in the IR spectrum and significantly shifts the proton NMR signals of the oxazolidine ring. Enantiomeric excess (


) is best determined by chiral HPLC. The oxazolidinone product contains a strong UV chromophore, making HPLC analysis at 210–254 nm highly sensitive compared to the aliphatic amino alcohol[2].

Table 1: Key Analytical Markers for Reaction Monitoring

Parameter2-Amino-2-(4-fluorophenyl)ethanol4-(4-Fluorophenyl)oxazolidin-2-one
Appearance White to off-white powderHighly crystalline solid
IR Spectroscopy Broad -OH/-NH stretches (~3300 cm⁻¹)Sharp Carbamate C=O stretch (~1750 cm⁻¹)
¹H NMR (CDCl₃) ~3.5–3.7 ppm (m, 2H, CH₂-OH)~4.1–4.7 ppm (m, 2H, CH₂-O ring)
¹H NMR (NH) Broad exchangeable signal~5.6–6.0 ppm (br s, 1H, NH ring)
Mass Spectrometry [M+H]⁺ 156.1[M+H]⁺ 182.1
UV Detectability Weak (Only aromatic ring)Strong (Aromatic + Carbamate system)

References

  • Quinazolinone-type compounds as crth2 antagonists. (Details the reduction of (R)-2-amino-2-(4-fluorophenyl)acetic acid with NaBH₄/BF₃·OEt₂). Google Patents (WO2012051036A1).1

  • (S)-4-(Phenylmethyl)-2-oxazolidinone. (Validates the use of diethyl carbonate for the cyclization of amino alcohols and the UV chromophore advantages). Organic Syntheses Procedure.2

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (Discusses thermodynamic principles of diethyl carbonate cyclizations). National Library of Medicine (PMC).3

Sources

Technical Support Center: Yield Optimization for 4-(4-Fluorophenyl)oxazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 4-(4-Fluorophenyl)oxazolidin-2-one . This heterocyclic compound is a critical scaffold in medicinal chemistry, primarily utilized in the development of antimicrobial agents and novel pharmaceuticals[1].

Synthesizing this fluorinated oxazolidinone often presents bottlenecks during the cyclization phase, leading to poor atom economy, racemization, or heavy polymerization. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to ensure high-yield, reproducible workflows.

Synthetic Pathway Overview

The synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one is typically achieved through two primary pathways: the reduction of an amino acid to an amino alcohol followed by cyclization, or the cycloaddition of an epoxide with an isocyanate[1].

G A 4-Fluorophenylglycine (Precursor) B Reduction (LiAlH4 / THF) A->B C 2-Amino-2-(4-fluorophenyl)ethanol (Intermediate) B->C F Cyclization (Diethyl Carbonate / NaOMe) C->F D 4-Fluorostyrene Oxide (Alternative Precursor) E Cycloaddition (Isocyanate / Catalyst) D->E G 4-(4-Fluorophenyl)oxazolidin-2-one (Target Product) E->G F->G

Synthetic pathways for 4-(4-Fluorophenyl)oxazolidin-2-one.

Quantitative Data: Cyclization Conditions Comparison

Choosing the right cyclization conditions is the most critical variable in your workflow. The table below summarizes the empirical data comparing conventional heating versus microwave-assisted dielectric heating.

Synthesis MethodReagentSolventTemp (°C)TimeBase CatalystExpected Yield (%)
Conventional Heating Diethyl Carbonate (DEC)Toluene1108 - 12 hK₂CO₃ (0.15 eq)60 - 70
Conventional Heating TriphosgeneDCM0 to RT2 - 4 hDIPEA (2.5 eq)75 - 85
Microwave-Assisted Diethyl Carbonate (DEC)Neat / Paste125 - 13515 - 20 minNaOMe (0.05 eq)94 - 98

Data indicates that microwave-assisted synthesis using DEC dramatically reduces reaction time while maximizing yield compared to conventional methods[2][3].

Standard Operating Procedure: Microwave-Assisted Cyclization

This protocol utilizes 2-amino-2-(4-fluorophenyl)ethanol and diethyl carbonate (DEC).

Mechanistic Rationale: Traditional cyclization with DEC under conventional heating suffers from prolonged reaction times and moderate yields due to the reversible nature of the transesterification steps. Microwave irradiation rapidly shifts the thermodynamic equilibrium by superheating the polar intermediates, driving the extrusion of ethanol and forcing irreversible ring closure[2][3].

Step-by-Step Methodology
  • Reagent Loading: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine 2-amino-2-(4-fluorophenyl)ethanol (1.0 eq) and diethyl carbonate (1.5 to 2.1 eq)[4][5].

  • Catalyst Addition: Add sodium methoxide (NaOMe) at exactly 0.05 eq. Self-Validation Check: Ensure the NaOMe is fresh and stored under inert gas; degraded catalyst (NaOH/Na2CO3) will hydrolyze the DEC rather than catalyze the transesterification. Alternatively, K₂CO₃ (0.15 eq) can be used[4][5].

  • Solvent-Free Setup: Do not add non-polar solvents. The reaction must be run neat (as a paste) to ensure optimal dielectric coupling with the microwave energy[4].

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 125–135 °C using 100–145 W of power for 15–20 minutes[4][5].

  • Quench & Extraction: Cool the vessel to room temperature. Partition the crude reaction mixture between dichloromethane (CH₂Cl₂) and distilled water[5]. Extract the aqueous layer twice with additional CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography using a hexane/ethyl acetate gradient[3].

Troubleshooting & FAQs

Q1: Why is my cyclization yield with diethyl carbonate so low when using THF or Toluene?

A: This is a classic dielectric heating failure. Microwave synthesis relies on the ability of the reaction mixture to absorb microwave energy and convert it into heat. Solvents like toluene, hexane, and THF have very low loss tangents (tan δ), meaning they are nearly transparent to microwaves[2][3]. When you run the reaction in these solvents, the bulk temperature fails to reach the necessary activation energy threshold for transesterification, resulting in very low yields[3][4]. Solution: Run the reaction neat (as a paste). The neat conditions force the highly polar amino alcohol and DEC to act as their own microwave receptors, driving yields from <20% up to 96-98%[3][4].

Q2: I am using triphosgene instead of DEC. My reaction yields a complex mixture with heavy polymerization. What is the mechanistic cause?

A: Triphosgene (bis(trichloromethyl) carbonate) is highly reactive and generates three equivalents of phosgene in situ. If your stoichiometry exceeds 0.35–0.4 equivalents relative to the amino alcohol, the excess phosgene rapidly converts the primary amine into an isocyanate before the hydroxyl group can attack, leading to intermolecular urea formation and polymerization[6][7]. Furthermore, the reaction generates HCl as a byproduct. If the HCl is not immediately scavenged, it protonates the unreacted amino alcohol, rendering the nitrogen non-nucleophilic and stalling the cyclization. Solution: Strictly control triphosgene stoichiometry (0.35 eq) and add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) at 2.0–2.5 eq to neutralize the HCl without interfering with the electrophilic carbonyl center[6].

Q3: How do I prevent racemization if I am synthesizing the enantiopure (S)-4-(4-Fluorophenyl)oxazolidin-2-one?

A: Racemization in oxazolidinone synthesis typically occurs via reversible deprotonation at the highly acidic C4 position (adjacent to the fluorophenyl group and the carbamate nitrogen) when exposed to strong bases at elevated temperatures. Solution: If using the microwave/DEC route, strictly limit the base catalyst (NaOMe) to exactly 0.05 equivalents and do not exceed 135 °C. Alternatively, use the milder K₂CO₃ (0.15 eq) which provides excellent enantiomeric excess (e.e. >95%)[3]. If utilizing the triphosgene route, maintain the reaction at 0 °C during the addition phase and do not allow it to exceed room temperature.

References

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries MDPI - Molecules[Link]

  • (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries ResearchGate[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids National Institutes of Health (NIH)[Link]

  • Petasis Three-Component Coupling Reactions of Hydrazides for the Synthesis of Oxadiazolones and Oxazolidinones Technical University of Denmark (DTU)[Link]

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(4-fluorophenyl)oxazolidin-2-one is a critical step in generating chiral auxiliaries (Evans-type) and pharmacophores for oxazolidinone antibiotics (e.g., Linezolid analogs).[1] While the cyclization of 2-amino-2-(4-fluorophenyl)ethanol seems straightforward, the presence of the 4-fluoro substituent drastically alters the electronic landscape of the benzylic position compared to the unsubstituted phenyl analog.

This guide addresses the three most common failure modes: Racemization (driven by the electron-withdrawing fluorine), Urea Dimerization (a stoichiometry artifact), and Incomplete Cyclization .[1]

Module 1: The "White Precipitate" Problem (Oligomerization)

Symptom: During the reaction of the amino alcohol with 1,1'-Carbonyldiimidazole (CDI), the solution becomes cloudy, and a white solid precipitates that is insoluble in the organic solvent and does not match the product's solubility profile.[1]

Diagnosis: Formation of the Urea Dimer . This occurs when the reaction kinetics favor intermolecular attack over intramolecular cyclization. If the activated intermediate (carbamoyl imidazole) encounters a free amine from a second molecule of amino alcohol before the hydroxyl group can close the ring, a urea dimer forms.[1]

The Mechanism:

  • Correct Path: Amine attacks CDI

    
     N-acyl imidazole intermediate 
    
    
    
    Hydroxyl attacks carbonyl
    
    
    Oxazolidinone .
  • Side Reaction: Amine attacks CDI

    
     N-acyl imidazole intermediate 
    
    
    
    Second Amine attacks carbonyl
    
    
    Urea Dimer .
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Addition Reverse Addition Add the amino alcohol solution slowly to the CDI solution. This ensures CDI is always in excess, forcing the amine to react with CDI (forming the intermediate) rather than an already activated species reacting with a free amine.
Temperature 0°C

RT
Start at 0°C to suppress the reaction rate of the second amine attack. Allow to warm to RT only after the intermediate is fully formed (checked by TLC/HPLC).
Concentration High Dilution (0.1 M) Lower concentrations statistically favor intramolecular cyclization (zero-order in concentration) over intermolecular dimerization (second-order).[1]
Visualizing the Pathway

Urea_vs_Cyclization Start Amino Alcohol Inter N-Acyl Imidazole (Intermediate) Start->Inter Fast CDI + CDI Oxaz Oxazolidinone (Target) Inter->Oxaz Intramolecular (OH attack) Urea Urea Dimer (Precipitate) Inter->Urea Intermolecular (+ 2nd Amine)

Figure 1: Kinetic competition between ring closure (Green) and dimerization (Red).[1]

Module 2: Loss of Enantiomeric Excess (Racemization)

Symptom: The starting material was >99% ee (S)-2-amino-2-(4-fluorophenyl)ethanol, but the final oxazolidinone is isolated as a racemate or with significantly eroded ee (e.g., 70%).[1]

Diagnosis: Benzylic Deprotonation. The 4-Fluoro group is an electron-withdrawing group (EWG) via induction.[1] This increases the acidity of the benzylic proton (H-C4) compared to the unsubstituted phenyl analog. Under basic conditions or high heat, this proton is labile.[1]

Critical Insight:

  • Standard Phenyl: Benzylic pKa

    
     40+.
    
  • 4-F-Phenyl: Benzylic pKa is lower.[1] The anion is stabilized, making racemization faster.

Troubleshooting Protocol

Q: I am using Diethyl Carbonate/K2CO3 at 130°C. Why is it racemizing? A: This "classical" method requires high heat to distill off ethanol. The combination of high temperature (>100°C) and base (Carbonate) is fatal for the optical purity of 4-F-phenyl substrates.

  • Fix: Switch to the CDI Method or Triphosgene/Base at -78°C . These kinetic methods operate at low temperatures, preserving stereochemistry.[1]

Q: I am using CDI, but still seeing racemization. A: Check your base. If you are adding exogenous base (like TEA or DIPEA) to accelerate the reaction, you may be deprotonating the benzylic position.

  • Fix: The CDI reaction is self-catalyzing (imidazole is released). Do not add external base. If the ring closure is slow, use a mild Lewis acid (e.g., Zn(OAc)2) rather than a Brønsted base.[1]

Module 3: Incomplete Cyclization (The "Open" Carbamate)

Symptom: LC-MS shows a mass corresponding to [M+Imidazolyl] or [M+OEt] (if using carbonates), indicating the intermediate formed but did not close.[1]

Diagnosis: Conformational Locking. The intermediate carbamate may adopt a conformation where the hydroxyl group is hydrogen-bonded to the carbonyl oxygen, preventing the nucleophilic attack required for ring closure.

Self-Validating Protocol: The "Kick-Start" Method

If the reaction stalls at the intermediate stage:

  • Verification: Take an aliquot. If the peak persists after 2 hours at RT, the reaction is stalled.

  • The Fix: Add 0.1 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Why? DBU is a strong enough base to deprotonate the hydroxyl group (increasing nucleophilicity) but bulky enough to avoid attacking the carbonyl itself.[1]

    • Caution: Only do this at 0°C to prevent the racemization mentioned in Module 2.

Master Protocol: High-Fidelity Synthesis

This protocol is designed to minimize urea formation and racemization for 4-(4-fluorophenyl)oxazolidin-2-one.

Reagents:

  • (S)-2-amino-2-(4-fluorophenyl)ethanol (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Dry THF (Anhydrous)[1]

  • Checkpoint: 19F NMR internal standard (optional).[1]

Step-by-Step:

  • Preparation (The CDI Charge): Dissolve CDI (1.2 eq) in dry THF (10 volumes) in a clean, dry flask under Nitrogen. Cool to 0°C .[2]

    • Reason: Cooling suppresses side reactions.

  • Controlled Addition (Crucial Step): Dissolve the amino alcohol in THF (5 volumes). Add this solution dropwise to the CDI solution over 30–60 minutes.

    • Validation: The solution should remain clear. Turbidity implies urea formation.[1]

  • The Warm-Up: After addition is complete, stir at 0°C for 1 hour. Then, allow to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

    • Monitor: Check TLC/HPLC.[1][3] The amino alcohol spot should disappear.

  • Workup (Acid Wash): Quench with 10% Citric Acid or 1M HCl.[1]

    • Reason: This removes the imidazole byproduct and any unreacted amine.

    • Extraction: Extract with Ethyl Acetate.[2][4] Wash with Brine.[1]

  • Crystallization (Purification): Recrystallize from EtOAc/Hexanes.

    • Check: 1H NMR should show the benzylic proton as a doublet of doublets (or triplet) around

      
       4.9–5.3 ppm.[1]
      
    • Check: IR should show a strong carbonyl stretch at ~1750 cm⁻¹ (Oxazolidinone C=O).

Analytical Checkpoints (Pass/Fail Criteria)
TestAcceptance CriteriaFailure Indication
HPLC (Chiral) >99% eeRacemization occurred (Check temp/base).
IR Spectroscopy Band at ~1750 cm⁻¹Band at ~1650 cm⁻¹ (Urea) or ~3400 cm⁻¹ (Open alcohol).[1]
1H NMR Integral ratio 1:1 for Benzylic H vs Ring HExtra aromatic peaks (Urea dimer).[1]

Process Logic Map

Process_Logic Start Start: Amino Alcohol Choice Select Reagent Start->Choice RouteA Route A: Diethyl Carbonate (High Temp) Choice->RouteA Industrial (Cheap) RouteB Route B: CDI / Triphosgene (Low Temp) Choice->RouteB Pharma (Quality) ResultA High Risk: Racemization RouteA->ResultA Precip Issue: White Precipitate? RouteB->Precip ResultB High Fidelity: Enantiopure Precip->ResultB No FixPrecip Fix: Reverse Addition (Slow add Amine to CDI) Precip->FixPrecip Yes

Figure 2: Decision tree for selecting the synthetic route based on stereochemical requirements.

References

  • Organic Chemistry Portal. "Oxazolidinone Synthesis." Organic Chemistry Portal. Available at: [Link][1]

  • National Institutes of Health (NIH). "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction."[1] PubMed Central.[1] Available at: [Link] (Generalized reference to Curtius rearrangement methods for oxazolidinones).

  • Afonin, S. et al. "4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides."[1][3] ChemBioChem, 2003. (Detailing the racemization risks of 4-F-Phg). Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one is a critical heterocyclic scaffold, widely utilized as a chiral auxiliary (Evans-type) in asymmetric synthesis and as a pharmacophore in antibiotic development (e.g., Linezolid analogs). Its synthesis typically involves the cyclization of 2-amino-2-(4-fluorophenyl)ethanol .

Users frequently encounter issues regarding incomplete conversion , racemization of the benzylic center , and purification difficulties . This guide synthesizes field-proven protocols with mechanistic insights to resolve these bottlenecks.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion

Q1: My yield is stuck at ~50-60% using CDI (Carbonyldiimidazole). TLC shows starting material remaining. Adding more CDI doesn't help.

  • Diagnosis: CDI is highly moisture-sensitive. If your solvent (THF/DCM) or atmosphere contains water, CDI hydrolyzes to imidazole and CO₂, deactivating the reagent.

  • Solution:

    • Solvent Quality: Ensure THF is distilled or obtained from a dry solvent system (water content <50 ppm).

    • Reagent Quality: Check if your CDI is a free-flowing white powder. If it is clumpy or yellowed, it has hydrolyzed.

    • Protocol Adjustment: Add CDI in portions (1.1 equiv initially, then 0.2 equiv increments) at 0°C, then warm to reflux. The reaction is driven by the formation of the imidazole intermediate, which requires heat to cyclize fully.

Q2: I am using Triphosgene, but I observe significant byproduct formation (dimers).

  • Diagnosis: High local concentrations of triphosgene relative to the amino alcohol can lead to intermolecular urea formation (dimerization) rather than intramolecular cyclization.

  • Solution:

    • Inverse Addition: Add the Triphosgene solution slowly to the Amino Alcohol/Base solution at 0°C.

    • Dilution: Run the reaction at high dilution (0.05 M to 0.1 M) to favor intramolecular cyclization.

Category B: Stereochemistry (Racemization)

Q3: The enantiomeric excess (ee) of my (S)-4-(4-fluorophenyl)oxazolidin-2-one dropped from >99% (starting material) to 85% in the product.

  • Diagnosis: The benzylic proton at the C4 position is acidified by the electron-withdrawing 4-fluorophenyl group and the carbonyl moiety. Strong bases (e.g., NaH, KOtBu) or high temperatures can cause deprotonation and subsequent racemization.

  • Solution:

    • Switch Bases: Avoid alkoxide bases if possible. Use milder organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) with Triphosgene.

    • CDI Method: The CDI method is neutral/mildly basic (imidazole pKa ~7) and is the safest route for preserving chirality.

    • Temperature: Do not exceed 60°C if using base-mediated cyclization.

Category C: Purification[1][2]

Q4: The product is oiling out or difficult to crystallize.

  • Diagnosis: Residual imidazole (from CDI) or urea byproducts act as impurities that inhibit crystallization.

  • Solution:

    • Wash Protocol: If using CDI, wash the organic layer thoroughly with 1M HCl (to remove imidazole) followed by saturated NaHCO₃.

    • Crystallization Solvent: The 4-(4-fluorophenyl) derivative typically crystallizes well from Ethyl Acetate/Hexanes (1:3) or Isopropanol .

Optimized Experimental Protocols

Method A: CDI-Mediated Cyclization (Recommended for High Purity/Chiral Retention)

Best for lab-scale (1g - 50g) and preserving enantiopurity.

Reagents:

  • 2-Amino-2-(4-fluorophenyl)ethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Charge a flame-dried flask with 2-amino-2-(4-fluorophenyl)ethanol and anhydrous THF under Nitrogen/Argon.

  • Cool to 0°C .

  • Add CDI portion-wise over 15 minutes. Note: Gas evolution (CO₂) will occur.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) .

  • Monitor by TLC.[1][2] If the intermediate (N-acyl imidazole, often a lower Rf spot) persists, heat to reflux (66°C) for 2-4 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 1M HCl (2x), Water (1x), and Brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from hot EtOAc/Hexanes.

Method B: Diethyl Carbonate (Green/Scale-Up)

Best for large scale (>100g), avoiding phosgene derivatives.

Reagents:

  • 2-Amino-2-(4-fluorophenyl)ethanol (1.0 equiv)

  • Diethyl Carbonate (DEC) (5.0 equiv - acts as solvent/reagent)

  • K₂CO₃ (0.1 equiv)

Step-by-Step:

  • Mix amino alcohol, DEC , and K₂CO₃ in a flask equipped with a distillation head.

  • Heat to 110-120°C . Ethanol is formed as a byproduct.

  • Distill off the Ethanol/DEC azeotrope continuously to drive the equilibrium forward (Le Chatelier’s principle).

  • Once conversion is complete (>98%), distill off excess DEC under reduced pressure.

  • Workup: Dissolve residue in EtOAc, wash with water to remove K₂CO₃. Crystallize as above.

Data & Logic Visualization

Comparative Analysis of Cyclization Agents
ParameterCDI (Method A)TriphosgeneDiethyl Carbonate (Method B)
Reaction Temp 0°C to 66°C0°C to RT110°C - 120°C
Base Required None (Imidazole generated)TEA / DIPEAK₂CO₃ / NaOEt
Moisture Sensitivity HighHighLow
Chiral Integrity Excellent Good (risk of racemization)Moderate (Thermal risk)
Atom Economy ModerateLow (High waste mass)High (Ethanol byproduct)
Safety Profile Good (Solid reagent)Hazardous (Phosgene source)Excellent (Green solvent)
Reaction Mechanism & Troubleshooting Flow

Oxazolidinone_Synthesis Start Amino Alcohol (Starting Material) Inter Intermediate: N-Carbamoylimidazole Start->Inter Nucleophilic Attack (0°C) CDI Reagent: CDI CDI->Inter Moisture Moisture Present? CDI->Moisture Heat Heat / Reflux Inter->Heat If slow conversion Product 4-(4-Fluorophenyl) oxazolidin-2-one Inter->Product Intramolecular Cyclization (Release Imidazole) Heat->Product Hydrolysis CDI Hydrolysis (Dead Reaction) Moisture->Hydrolysis Yes

Caption: Mechanistic pathway for CDI-mediated cyclization. Note that the intermediate N-carbamoylimidazole often requires thermal energy to undergo the final ring closure.

References

  • Bratulescu, G. (2007).[3][4] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. (Foundational reference for 4-substituted oxazolidinone synthesis). Link

  • Ager, D. J., et al. (1996). The Synthesis of Chiral Amino Acids and Amines via Oxazolidinones. Chemical Reviews, 96(2), 835-876. (Review of synthesis methods). Link

  • Dyen, M. E., & Swern, D. (1967). Chemistry of epoxy compounds.[5] XXI. Reaction of epoxides with isocyanates. Chemical Reviews, 67(2), 197-246. (Alternative synthesis route context). Link

  • PubChem. (2025). 5-(4-Fluorophenyl)oxazolidin-2-one Compound Summary. (Physical data verification). Link

Sources

Technical Support Center: Purity Assurance for 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 4-(4-Fluorophenyl)oxazolidin-2-one. This scaffold is a critical chiral auxiliary in asymmetric synthesis and a pharmacophore in oxazolidinone antibiotics (e.g., Linezolid analogs). High purity (>99% ee) is non-negotiable for these applications.

This guide addresses the specific "pain points" of this molecule: the persistence of carbamate intermediates, the formation of urea dimers, and the difficulty in separating enantiomers.

Module 1: Impurity Identification (Diagnostics)

Q: I see a persistent peak at RRT ~0.85 in my HPLC. It tracks with the product but won't crystallize out. What is it?

A: This is likely the uncyclized carbamate intermediate . If you are synthesizing this via the "green" route (Amino Alcohol + Diethyl Carbonate), the reaction proceeds through an acyclic carbamate. If the temperature is too low (<130°C) or the catalyst (e.g.,


) is insufficient, the ring closure is incomplete.

Diagnostic Check:

  • HPLC: The carbamate is more polar than the oxazolidinone (due to the free -OH) but often elutes slightly earlier in Reverse Phase (C18) due to the lack of the rigid ring structure masking the polar groups.

  • NMR: Look for the disappearance of the ethyl group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). If these persist, you have the carbamate.

Q: How do I distinguish the enantiomeric impurity?

A: Standard C18 columns cannot separate the (R) and (S) enantiomers. You must use Chiral HPLC. The fluorine atom on the phenyl ring significantly alters the electronic environment compared to the standard "Evans Auxiliary," requiring specific column chemistry.

Recommended Analytical Method:

ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)
Mobile Phase n-Hexane : IPA : MeOH : TFA (80 : 10 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Fluorine ring absorption)
Expected Separation Resolution (

) > 2.0 is typical for this system.

Module 2: Root Cause Analysis (Synthesis)

Q: Why am I getting "dimer" impurities?

A: Dimer formation (N,N'-bis(1-(4-fluorophenyl)-2-hydroxyethyl)urea) occurs when the carbonyl source is "starved."

  • Scenario A (Phosgene/Triphosgene): If you add the amino alcohol to the phosgene, you favor the product. If you add phosgene to the amine, the amine competes with the intermediate chlorocarbonate, forming a urea dimer.

  • Scenario B (Diethyl Carbonate): Overheating without distilling off ethanol causes transesterification side reactions.

Visualizing the Impurity Pathways:

ImpurityPathways AminoAlcohol 4-Fluorophenyl glycinol Carbamate Carbamate Intermediate (RRT 0.85) AminoAlcohol->Carbamate + DEC (Fast) UreaDimer Urea Dimer (Insoluble Solid) AminoAlcohol->UreaDimer Excess Amine Low Carbonyl CarbonylSource Carbonyl Source (DEC or CDI) Product 4-(4-Fluorophenyl) oxazolidin-2-one Carbamate->Product Cyclization (Requires Heat/Base)

Figure 1: Reaction pathways showing the origin of the two most common impurities: the uncyclized carbamate (incomplete reaction) and the urea dimer (stoichiometric error).[2]

Module 3: Purification Protocols (Remediation)

Q: The product is oiling out during recrystallization. How do I fix this?

A: The 4-fluorophenyl group lowers the melting point compared to the non-fluorinated parent. "Oiling out" indicates the solvent boiling point is higher than the product's melting point, or the solution is too concentrated.

Protocol: Anti-Solvent Recrystallization

  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Ratio: Start with 1:3 (v/v).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Seeding: Cool to 40°C. Add a seed crystal of pure 4-(4-fluorophenyl)oxazolidin-2-one. If you lack seeds, scratch the glass wall.

  • Precipitation: Add Heptane dropwise until a persistent cloudiness appears.

  • Crystallization: Allow to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice yet.

  • Harvest: Once solids form, cool to 0°C for 30 mins, then filter.

Expert Insight: If the urea dimer is present, it is likely insoluble in hot Ethyl Acetate. Filter the hot solution before adding Heptane to remove the dimer mechanically.

Q: Can I remove the enantiomer via recrystallization?

A: It is difficult. Oxazolidinones are racemates or conglomerates depending on the exact crystal packing.

  • Strategy: If you have <95% ee, recrystallization often improves chemical purity but lowers yield without significantly upgrading ee.

  • Recommendation: If ee is critical, ensure your starting material (4-fluorophenylglycine) is optically pure (>99%) before synthesis. The oxazolidinone ring formation generally preserves stereochemistry, but harsh conditions (high T > 140°C with strong base) can cause racemization at the benzylic position.

Module 4: Stability & Storage

Q: Is the compound hygroscopic?

A: Moderately. The amide/carbamate functionality can H-bond with water.

  • Storage: Store at 2-8°C under Argon.

  • Warning: Prolonged exposure to moisture, especially in the presence of residual base (from synthesis), will hydrolyze the ring back to the amino alcohol.

Decision Tree for Troubleshooting:

Troubleshooting Problem Impurity Detected Type Is it Solid or Oil? Problem->Type Solid Solid Precipitate Type->Solid Oil Oiling Out Type->Oil Action1 Check Solubility in Hot EtOAc Solid->Action1 Action2 Use EtOAc/Heptane (1:3) Oil->Action2 Add Seed Crystal Action1->Action2 Soluble Action3 Filter Hot (Remove Urea) Action1->Action3 Insoluble

Figure 2: Decision matrix for handling physical state issues during purification.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Foundational protocol for oxazolidinone synthesis).

  • ChemicalBook. (2024). "Product Properties: (S)-4-Phenyl-2-oxazolidinone and derivatives." (Specific solubility and physical property data).

  • Sigma-Aldrich. (2024). "Analytical Standard: 4-(4-Fluorophenyl)oxazolidin-2-one." (Safety and handling data).

  • Zampieri, D., et al. (2016). "Synthesis of 4-phenyl-2-oxazolidinone derivatives via Diethyl Carbonate." European Journal of Medicinal Chemistry, 121, 712-726.[3] (Source for the "green" synthesis route and impurity profiles).

  • Patel, R. N. (2018). "Chiral HPLC Separation of Oxazolidinone Enantiomers." Journal of Chromatographic Science. (Basis for the AD-H column protocol).

Sources

enhancing the stereoselectivity of 4-(4-Fluorophenyl)oxazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AUX-4F-OXO-001 Status: Open Subject: Optimization of Stereoselectivity and Troubleshooting Guide

Core Logic: The Mechanism of Selectivity

Why this auxiliary works: The 4-(4-Fluorophenyl)oxazolidin-2-one is a specialized "Evans Auxiliary." While the standard 4-phenyloxazolidinone is the workhorse, the 4-fluoro variant is often employed for two specific reasons:

  • Enhanced Crystallinity: The para-fluorine atom often increases the melting point and crystallinity of intermediates, allowing for the purification of diastereomers via recrystallization rather than difficult chromatography.

  • Electronic Tuning: The electron-withdrawing nature of the fluorine (via induction) lowers the pKa of the

    
    -proton on the attached acyl group, potentially facilitating faster enolization while maintaining the steric bulk required for facial discrimination.
    
The Zimmerman-Traxler Transition State

The high diastereoselectivity (often >98:2 dr) relies on the formation of a rigid, six-membered transition state. The auxiliary locks the Z-enolate geometry, and the bulky 4-(4-fluorophenyl) group blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.

ZimmermanTraxler cluster_mechanism Stereocontrol Pathway Auxiliary 4-(4-F-Ph)-Oxazolidinone (Substrate) Reagent Bu2BOTf + DIPEA (Enolization) Auxiliary->Reagent Acylation Enolate Z-Enolate (Kinetic Control) Reagent->Enolate -78°C TS Zimmerman-Traxler TS (Chair-like, Chelation Controlled) Enolate->TS + R-CHO Product Syn-Aldol Adduct (High dr) TS->Product Oxidative Workup

Figure 1: The stereochemical workflow. The auxiliary (Blue) directs the formation of the Z-enolate (Yellow), which passes through the Zimmerman-Traxler transition state (Red) to yield the Syn-Aldol product.

Experimental Protocols & Troubleshooting

Phase 1: N-Acylation (Loading the Auxiliary)

The Goal: Attach your substrate (acid chloride) to the auxiliary. Common Issue: Low yield or incomplete coupling.

ParameterRecommendationTechnical Rationale
Base n-BuLi (2.5M in hexanes)The amide proton is weakly acidic (pKa ~20). Strong lithiation is required for quantitative deprotonation.
Temperature -78°C

0°C
Deprotonate at -78°C to prevent ring opening; warm to 0°C to ensure completion, then cool back to -78°C before adding acid chloride.
Stoichiometry 1.1 equiv of n-BuLiSlight excess ensures full lithiation. Any unreacted n-BuLi will attack the acid chloride, so precision is key.

Troubleshooting Protocol:

  • Dissolve auxiliary in dry THF under Argon.

  • Cool to -78°C. Add n-BuLi dropwise.

  • Critical Check: If the solution turns bright yellow/orange, this is normal (lithio-species). If it remains colorless, your n-BuLi may be degraded.

  • Add acid chloride (dissolved in THF) slowly.

Phase 2: The Aldol Reaction (The Stereoselective Step)

The Goal: Form the C-C bond with high diastereomeric ratio (dr). Common Issue: "I'm getting a mixture of diastereomers (low dr)."

Root Cause Analysis: The stereochemistry is determined by the geometry of the enolate .

  • Z-Enolates

    
    Syn-Aldol  (via Boron/Ti).
    
  • E-Enolates

    
    Anti-Aldol  (rare with this auxiliary).[1]
    

Lewis Acid Selection Matrix:

Reagent SystemEnolate GeometryProduct OutcomeNotes

/ DIPEA
Z-Enolate (>99%)Evans-Syn Standard. Best for high dr. Boron-O bond is shorter, creating a tighter transition state.

/ DIPEA
Z-EnolateEvans-Syn Can sometimes lead to "non-Evans syn" if excess

is used (chelation flip).

/ (-)-Sparteine
Z-EnolateAnti-Aldol Special case: "Crimmins" conditions use sparteine to override the auxiliary's bias.

Troubleshooting Low Selectivity:

  • Check Temperature: Enolization must occur at 0°C (for Boron) to ensure kinetic control, but the aldehyde addition must be at -78°C.

  • Check Base: Use DIPEA (Hünig's base). Smaller amines (TEA) can sometimes allow E-enolate equilibration.

  • Reagent Quality:

    
     is extremely moisture sensitive. If it is cloudy or has a precipitate, distill it or buy a fresh bottle.
    
Phase 3: Cleavage (Removing the Auxiliary)

The Goal: Recover the auxiliary and release the product. Common Issue: "My product decomposed" or "I can't get the auxiliary off."

The Fluorine Factor: The 4-F-phenyl group makes the ring carbonyl slightly more electrophilic than the phenyl analog, which can actually help mild cleavage, but also makes it susceptible to endocyclic attack (ring opening) if conditions are too harsh.

CleavageDecision Start Start: Cleavage Strategy Sensitive Is product Base/Peroxide Sensitive? Start->Sensitive LiOOH Standard: LiOH + H2O2 (Hydrolysis to Acid) Sensitive->LiOOH No (Robust) Transester Transesterification Ti(OEt)4 or LiOBn Sensitive->Transester Yes (Base Sensitive) Reductive Reductive Cleavage LiBH4 (to Alcohol) Sensitive->Reductive Need Alcohol Weinreb Weinreb Amine AlMe3 + HN(OMe)Me Sensitive->Weinreb Need Ketone/Aldehyde Recover Auxiliary Recover Auxiliary LiOOH->Recover Auxiliary

Figure 2: Decision tree for cleavage conditions. Choose the pathway that minimizes side reactions with your specific substrate.

Standard Protocol (LiOOH Hydrolysis):

  • Dissolve aldol adduct in THF/H2O (3:1) at 0°C.

  • Add

    
     (4 equiv) followed by LiOH (2 equiv).
    
  • Safety Warning: This reaction generates

    
     gas.[2] Ensure proper venting.
    
  • Quench with

    
     to destroy excess peroxide before acidification.
    

Frequently Asked Questions (FAQs)

Q: Why use the 4-(4-fluorophenyl) auxiliary instead of the cheaper 4-phenyl version? A: The primary advantage is crystallinity . Aldol adducts of the fluorinated auxiliary often form sharp, high-melting crystals. This allows you to upgrade the diastereomeric ratio (dr) from 90:10 to >99:1 simply by recrystallization (often from EtOAc/Hexanes), avoiding tedious flash chromatography.

Q: I see "mush" instead of crystals. What now? A: The fluorine atom helps, but doesn't guarantee crystallization. Try "seeding" with a tiny crystal if available. Alternatively, switch the solvent system. The fluorinated auxiliary is slightly more polar; try adding a small amount of benzene or toluene to the crystallization mixture to exploit


-

stacking interactions.

Q: Can I use


 instead of 

?
A: Yes, but be careful. Titanium enolates are more prone to "aging." If you stir the Ti-enolate too long or use excess

, you may get the anti-aldol product or the non-Evans syn product due to a change in the chelation model (monodentate vs. bidentate). For guaranteed "Evans Syn," Boron is superior.

Q: My yield on the cleavage step is low (50%). Where is the rest? A: Check the aqueous layer. The oxazolidinone ring is polar. If you didn't acidify the workup sufficiently (pH < 3), the carboxylic acid product remains as a carboxylate salt in the water. Conversely, the auxiliary itself is neutral but polar; ensure you extract the aqueous layer exhaustively with DCM or EtOAc.

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations."[3] Journal of the American Chemical Society, 1981, 103(8), 2127–2129.

    • Foundational text on the Zimmerman-Traxler model and Boron enol
  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[3] Organic Syntheses, 1990, 68, 83.

    • The "Gold Standard" step-by-step protocol for acyl
  • Keyes, S. J., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019.

    • Critical safety and optimization guide for the cleavage step (addressing oxygen evolution).
  • Hintermann, L., & Seebach, D. "The Fluorine Effect in Chiral Auxiliaries." Helvetica Chimica Acta, 1998. Discusses the impact of fluorine substitution on crystallinity and electronic properties of auxiliaries.

Sources

Technical Support Center: Navigating Stability Challenges with 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for 4-(4-Fluorophenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile synthetic intermediate. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

The 4-aryloxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably as a key component in a class of antibiotics.[1][2] Its robust nature is often assumed, yet like any functional group, it has its vulnerabilities. Understanding the causality behind its reactivity under various conditions is paramount to its successful application. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing decomposition of my 4-(4-Fluorophenyl)oxazolidin-2-one during a reaction under strongly basic conditions. What is the likely degradation pathway?

A1: Strong bases, particularly hydroxide ions, can promote the hydrolysis of the oxazolidin-2-one ring.

The primary mode of decomposition under strong basic conditions is the hydrolytic cleavage of the carbamate functionality within the oxazolidinone ring. This process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon (C2) of the ring. This leads to ring-opening and the formation of a carbamate salt, which upon workup can yield the corresponding 2-amino alcohol.

  • Causality: The carbonyl group of the oxazolidinone is an electrophilic center susceptible to nucleophilic attack. Strong bases, such as alkali metal hydroxides (e.g., NaOH, KOH, LiOH), provide a high concentration of the potent nucleophile OH⁻, which readily attacks this position. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the C-O bond and ring opening. Studies on related oxazolidine structures have shown that hydrolysis is facile and pH-dependent, with increased rates in basic media.[3][4]

  • Troubleshooting Steps:

    • Reagent Selection: If possible, consider using a non-nucleophilic, sterically hindered base. Examples include N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU), or metal alkoxides like potassium tert-butoxide if deprotonation at another site is the intended reaction.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the undesired hydrolysis.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the substrate to the harsh basic conditions.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions if water is not essential for the desired transformation. The presence of water will facilitate hydrolysis.

Q2: My reaction requires acidic conditions, and I am seeing byproducts. Is the 4-(4-Fluorophenyl)oxazolidin-2-one ring stable to acid?

A2: The oxazolidin-2-one ring is generally more stable under acidic conditions than basic conditions, but it is not completely inert, especially in the presence of strong acids and nucleophiles.

While the carbamate linkage is less prone to acid-catalyzed hydrolysis than an ester, strong acidic conditions can still lead to ring-opening. The mechanism typically involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water or other nucleophiles present in the reaction mixture.

  • Causality: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by even weak nucleophiles like water. The stability in acid is also dependent on the specific acid and reaction conditions. For instance, studies on the related oxazolidine structures show that ring opening is catalyzed by hydronium ions at low pH.[5]

  • Troubleshooting Steps:

    • Acid Choice: Opt for milder or Lewis acids where appropriate. For example, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative to strong mineral acids like HCl or H₂SO₄.

    • Control of Water: If the reaction is not an aqueous one, ensure anhydrous conditions to prevent hydrolysis.

    • Temperature and Time: As with basic conditions, use the lowest effective temperature and shortest possible reaction time.

    • Protecting Group Strategy: If the oxazolidinone nitrogen is unsubstituted, it can be protected (e.g., with a Boc group) to potentially alter its reactivity and stability under certain acidic conditions, although the protecting group itself must be stable to the reaction conditions.

Q3: I am attempting a reaction with a strong nucleophile (e.g., a Grignard reagent or organolithium) and getting a complex mixture of products. Is the oxazolidinone ring reacting?

A3: Yes, the carbonyl group of the oxazolidin-2-one is electrophilic and can be attacked by strong carbon nucleophiles like Grignard reagents and organolithiums.

While often used as a stable scaffold, the oxazolidinone carbonyl can act as an electrophile. Strong, hard nucleophiles will readily add to this carbonyl, leading to ring-opened products. This is especially true if the nitrogen is unsubstituted or substituted with a group that does not sterically hinder the carbonyl.

  • Causality: Organometallic reagents are potent nucleophiles and strong bases. They can either deprotonate the N-H of an unsubstituted oxazolidinone or directly attack the carbonyl carbon. The outcome of the reaction (1,2- vs. 1,4-addition if applicable in a larger context) is dependent on the nature of the nucleophile.[6][7]

  • Troubleshooting Steps:

    • Protecting Groups: If the N-H is present, consider protecting it with a group that is stable to the organometallic reagent.

    • Alternative Reagents: Consider using softer nucleophiles (e.g., organocuprates) which might favor other reaction pathways if your substrate has other electrophilic sites.

    • Reaction Conditions: Use low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent and potentially favor the desired reaction pathway.

    • Order of Addition: Carefully control the order of addition of reagents. It may be beneficial to form the organometallic reagent in situ in the presence of the substrate under carefully controlled conditions.

Q4: What is the general thermal stability of 4-(4-Fluorophenyl)oxazolidin-2-one? Can I run my reaction at high temperatures?

A4: 4-Aryl-2-oxazolidinones are generally thermally stable compounds, but prolonged exposure to very high temperatures can lead to decomposition.

The melting point of the parent compound, (S)-4-phenyl-2-oxazolidinone, is in the range of 129-132 °C, suggesting good thermal stability in the solid state.[8] Synthesis of these compounds can involve heating to temperatures around 130-140 °C.[9] However, thermal stability is dependent on the specific reaction conditions, including the presence of other reagents that might catalyze decomposition.

  • Causality: Thermal decomposition is a time-temperature-dependent process.[10] At elevated temperatures, molecules have sufficient energy to overcome activation barriers for decomposition reactions. The specific decomposition pathway will depend on the molecular structure and the presence of other reactive species. For some organic compounds, thermal decomposition can occur at temperatures above 200 °C.[11]

  • Troubleshooting Steps:

    • Determine Necessity of High Temperature: First, confirm that high temperatures are essential for the desired reaction to proceed at a reasonable rate.

    • Thermogravimetric Analysis (TGA): If you anticipate running reactions at very high temperatures for extended periods, it is advisable to perform a TGA on your starting material to determine its decomposition temperature.

    • Inert Atmosphere: When heating, always use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Minimize Heating Time: Heat the reaction for the minimum time necessary to achieve the desired conversion.

Data Summary and Protocols

Table 1: General Stability of the 4-Aryl-2-Oxazolidinone Ring
Condition/Reagent TypeStabilityPotential Side Reactions/Degradation PathwayMitigation Strategies
Strong Aqueous Base (e.g., NaOH, KOH) LowHydrolysis via nucleophilic attack at the carbonyl carbon, leading to ring-opening.Use non-nucleophilic bases, low temperature, anhydrous conditions.
Strong Aqueous Acid (e.g., HCl, H₂SO₄) ModerateAcid-catalyzed hydrolysis, especially in the presence of water.Use milder acids, anhydrous conditions, low temperature.
Strong Nucleophiles (e.g., Grignard, R-Li) LowNucleophilic addition to the carbonyl group.Protect N-H, use softer nucleophiles, low temperature.
Reductants (e.g., LiAlH₄, NaBH₄) Moderate to HighThe carbamate is generally stable to NaBH₄. Stronger reductants like LiAlH₄ can reduce the carbonyl.Choose a reductant compatible with carbamates if reduction elsewhere is desired.
Oxidants (e.g., m-CPBA, H₂O₂) Generally HighThe ring itself is relatively stable, but other parts of the molecule may be susceptible.The choice of oxidant should be based on the desired transformation.
High Temperature Generally HighThermal decomposition at very high temperatures.Use the lowest effective temperature and an inert atmosphere.

Experimental Protocols

Protocol 1: Monitoring Stability by Thin-Layer Chromatography (TLC)

A simple and effective way to assess the stability of your 4-(4-Fluorophenyl)oxazolidin-2-one under your specific reaction conditions is to run a small-scale stability test.

  • Setup: In a small vial, dissolve a few milligrams of 4-(4-Fluorophenyl)oxazolidin-2-one in the reaction solvent.

  • Spotting: Spot this solution on a TLC plate as your time-zero (t=0) reference.

  • Addition of Reagent: Add the reagent (e.g., the strong acid or base you plan to use).

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture and spot it on the TLC plate next to the reference spot.

  • Analysis: Develop the TLC plate and visualize the spots. The appearance of new spots or the disappearance of the starting material spot will indicate instability.

Visualization of Key Concepts

Diagram 1: General Stability Profile

StabilityProfile cluster_conditions Reaction Conditions cluster_stability Stability of 4-Aryl-2-Oxazolidinone Strong Base Strong Base Low Low Strong Base->Low Hydrolysis Strong Acid Strong Acid Moderate Moderate Strong Acid->Moderate Hydrolysis High Temp High Temp High Temp->Low Decomposition Nucleophiles Nucleophiles Nucleophiles->Moderate Addition Mild Conditions Mild Conditions High High Mild Conditions->High

Caption: Stability of the oxazolidinone ring under various conditions.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

TroubleshootingWorkflow start Unexpected Byproduct Observed check_sm Is Starting Material Consumed? start->check_sm analyze_byproducts Characterize Byproducts (LCMS, NMR) check_sm->analyze_byproducts Yes stability_test Perform Stability Test (Protocol 1) check_sm->stability_test No is_ring_opened Does byproduct mass correspond to ring opening? analyze_byproducts->is_ring_opened adjust_conditions Adjust Reaction Conditions: - Lower Temperature - Change Reagent - Shorter Time stability_test->adjust_conditions is_ring_opened->stability_test No is_ring_opened->adjust_conditions Yes end Optimized Reaction adjust_conditions->end

Caption: A logical workflow for troubleshooting unexpected side reactions.

References

  • Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 135-143.
  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Oxazolidine hydrolysis of aryl, heteroaryl, and alkyl‐substituted... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Aresta, M., Dibenedetto, A., & Giannoccaro, P. (2000). Superbase catalysis of oxazolidin-2-one ring formation from carbon dioxide and prop-2-yn-1-amines under homogeneous or heterogenous conditions. Journal of the Chemical Society, Perkin Transactions 1, (4), 539-544.
  • Kim, D. S., & Nag, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2828.
  • Zask, A., & Ellestad, G. A. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3539-3548.
  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2[3]. Applications and Modifications. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3333.
  • The alkaline hydrolysis of oxazolidinediones-2,4. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Shang, J., Liu, S., Lu, L., Ma, X., He, Y., & Deng, Y. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as a magnetic solid base catalyst.
  • Preparation method of (S) -4-phenyl-2-oxazolidinone. (n.d.). Google Patents.
  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • da Silva, E. T., & da Silva, J. F. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(11), 1757-1764.
  • Erdem, S. S., & Tutar, A. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1852-1861.
  • Wang, Y., Li, Y., Wang, Y., & Feng, X. (2022).
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (n.d.). DTIC. Retrieved February 20, 2024, from [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
  • Arshadi, S., Banaei, A., Ebrahimiasl, S., Monfared, A., & Vessally, E. (2019). Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. RSC advances, 9(34), 19567-19583.
  • Gustafson, E. A., & Vanderwal, C. D. (2025). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. The Journal of Organic Chemistry.
  • Zade, H. I., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry, 65(20), 13536-13554.
  • 2-Oxazolidinone. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Siodłak, D., et al. (2023).
  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Al-Achi, A., & Greenwood, R. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Journal of Pharmaceutical Sciences, 101(11), 4157-4166.
  • Determination of the Thermal bility _:-:.... of PerfiUOroa!_ietherS. (n.d.). NASA. Retrieved February 20, 2024, from [Link]

  • Zhang, Y., et al. (2023). Thermal Decomposition and Solidification Characteristics of BFFO.
  • Chemical Reactivity. (n.d.). MSU chemistry. Retrieved February 20, 2024, from [Link]

  • Drusan, M., Galeštoková, Z., & Šebesta, R. (2014). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. Organic & Biomolecular Chemistry, 12(45), 9069-9073.
  • Wu, Y., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323.
  • Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Zade, H. I., et al. (2022).

Sources

alternative synthetic routes for 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Methodologies for 4-(4-Fluorophenyl)oxazolidin-2-one

Case ID: OX-4F-SYNTH-001 Topic: Alternative Synthetic Routes & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Strategic Route Selection

The synthesis of 4-(4-fluorophenyl)oxazolidin-2-one (CAS: 10593-85-8) is a critical workflow in the preparation of chiral auxiliaries and pharmacophores (e.g., Linezolid analogs, Ezetimibe intermediates). The target structure features a secondary amine and a 4-aryl substitution pattern, requiring specific attention to regioselectivity during ring closure.

We have identified three primary synthetic protocols based on scale, safety, and available equipment. Use the decision matrix below to select the optimal route for your laboratory conditions.

RouteSelection Start Select Synthesis Scale SmallScale Lab Scale (<10g) High Purity Required Start->SmallScale LargeScale Process Scale (>100g) Green Chemistry Focus Start->LargeScale Hazardous High Yield Required Safety Infrastructure Available Start->Hazardous RouteA Route A: CDI-Mediated (Mild, Room Temp) SmallScale->RouteA Preferred RouteB Route B: Diethyl Carbonate (Thermal, Solvent-Free) LargeScale->RouteB Preferred RouteC Route C: Triphosgene (Fast, Low Temp) Hazardous->RouteC Strict Safety Control

Caption: Decision matrix for selecting the optimal synthetic route based on scale and safety constraints.

Detailed Experimental Protocols

Route A: CDI-Mediated Cyclization (Recommended for Lab Scale)

This route utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent. It is preferred for gram-scale synthesis due to mild conditions and ease of handling.

  • Precursor: 2-amino-2-(4-fluorophenyl)ethanol.

  • Reagents: CDI (1.1 equiv), THF (anhydrous).

  • Mechanism: Nucleophilic attack of the amino group on CDI, followed by intramolecular alkoxide displacement of imidazole.

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-amino-2-(4-fluorophenyl)ethanol (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add CDI (1.1–1.2 equiv) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur.

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with 1M HCl (to protonate imidazole by-product). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography if necessary.

Route B: Diethyl Carbonate "Green" Carbonylation (Process Scale)

This route avoids toxic phosgene derivatives but requires high temperatures. It is often run solvent-free (neat) or in high-boiling solvents.

  • Reagents: Diethyl carbonate (DEC), K2CO3 (catalytic) or NaOMe.

  • Conditions: 120–150°C, distillation of ethanol byproduct.

Step-by-Step Protocol:

  • Setup: Mix amino alcohol (1.0 equiv) with Diethyl Carbonate (2.5–3.0 equiv) and K2CO3 (0.1 equiv).

  • Reflux/Distillation: Heat the mixture to 135°C. Use a Dean-Stark trap or distillation head to continuously remove the ethanol generated. This drives the equilibrium forward.

  • Completion: Reaction is complete when ethanol cessation is observed (typically 6–12 hours).

  • Isolation: Cool to room temperature. If solid, wash with water to remove salts. If oil, dilute with DCM, wash with water, and concentrate.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing 4-aryl-2-oxazolidinones.

Q1: My reaction with Diethyl Carbonate (Route B) has stalled at 50% conversion. Adding more reagent doesn't help. Why?

  • Root Cause: The reaction is equilibrium-driven. If ethanol is not removed efficiently, the reaction stalls.

  • Solution:

    • Temperature: Ensure the internal temperature is >120°C.

    • Ethanol Removal: You must distill off the ethanol. Using a reflux condenser without a takeoff returns ethanol to the pot, inhibiting the reaction.

    • Solvent: Do not use low-boiling solvents like THF or DCM. Run neat or use toluene/xylene with a Dean-Stark trap.

Q2: In the CDI method (Route A), I see a new spot on TLC, but my yield is low after workup. Where did the product go?

  • Root Cause: The intermediate imidazolyl carbamate may not have cyclized fully, or the product is water-soluble/trapped in the aqueous phase if the pH is incorrect.

  • Solution:

    • Cyclization Check: If the intermediate is stable, heat the THF solution to 60°C for 1 hour to force ring closure.

    • Workup pH: Oxazolidinones are generally stable, but ensure the quench is not too basic (hydrolysis risk). Keep pH neutral to slightly acidic (pH 5-6) during extraction.

Q3: The product is oiling out instead of crystallizing.

  • Root Cause: Presence of residual imidazole (Route A) or unreacted amino alcohol.

  • Solution:

    • Wash: For Route A, wash the organic layer vigorously with 1M HCl to remove imidazole.

    • Trituration: Dissolve the oil in a minimum amount of hot EtOAc and slowly add cold Hexane or Et2O with stirring. Scratch the flask wall to induce nucleation.

Q4: Can I use triphosgene instead?

  • Answer: Yes, but with strict safety protocols.

  • Protocol Adjustment: Use Triphosgene (0.35 equiv) and TEA (2.5 equiv) in DCM at -78°C to 0°C. Quench with saturated NH4Cl. This method is faster but requires a fume hood with high ventilation due to phosgene generation.

Comparative Data Analysis

ParameterRoute A (CDI)Route B (Diethyl Carbonate)Route C (Triphosgene)
Yield 85-92%75-85%90-95%
Temperature 0°C to 25°C120°C - 150°C-78°C to 0°C
Atom Economy Moderate (Imidazole waste)High (Ethanol byproduct)Low (Chloride waste)
Safety Profile High (Solid reagent)High (Non-toxic reagents)Low (Toxic gas risk)
Purification Acid wash/RecrystallizationDistillation/RecrystallizationAqueous workup

Mechanistic Visualization

Understanding the cyclization mechanism is vital for troubleshooting incomplete reactions.

Mechanism AminoAlcohol 2-amino-2-(4-fluorophenyl)ethanol Activation Activation (CDI or Carbonate) AminoAlcohol->Activation + Reagent Intermediate Carbamate Intermediate (often stable at RT) Activation->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (Loss of Imidazole/EtOH) Intermediate->Cyclization Heat or Time Product 4-(4-Fluorophenyl)oxazolidin-2-one Cyclization->Product Ring Closure

Caption: General mechanistic pathway for the conversion of amino alcohols to oxazolidinones.[1]

References

  • BenchChem Technical Support. (2025).[2][3] Improving the efficiency of microwave-assisted oxazolidinone synthesis. Retrieved from

  • National Institutes of Health (NIH). (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from

  • Organic Chemistry Portal. (2015). Synthesis of Oxazolidin-2-ones by Tandem Cyclization. Retrieved from

  • PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Diethyl Carbonate Method). Retrieved from

  • Sigma-Aldrich. 2-Amino-2-(4-fluorophenyl)ethanol Product Data. Retrieved from

Sources

Validation & Comparative

Validation of 4-(4-Fluorophenyl)oxazolidin-2-one Biological Activity: A Comparative Guide for Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the development of novel therapeutics requires rigorous validation of foundational chemical scaffolds. 4-(4-Fluorophenyl)oxazolidin-2-one is a critical pharmacophore model in medicinal chemistry, serving as the structural backbone for advanced oxazolidinone antibiotics [1].

This technical guide provides researchers and drug development professionals with a comprehensive framework for validating the biological activity of 4-(4-Fluorophenyl)oxazolidin-2-one. By objectively comparing its performance against the clinical gold standard (Linezolid) and a non-fluorinated baseline, we elucidate the mechanistic causality of its structural features and provide self-validating experimental protocols to ensure reproducible preclinical data.

Mechanistic Causality: The Role of the Para-Fluoro Substitution

To understand the biological activity of 4-(4-Fluorophenyl)oxazolidin-2-one, one must analyze the causality behind the fluorine substitution. Oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, specifically interacting with the 23S rRNA [2].

The addition of a fluorine atom at the para-position of the phenyl ring is not arbitrary; it drives two critical pharmacokinetic and pharmacodynamic outcomes:

  • Enhanced Target Affinity: The high electronegativity and small atomic radius of fluorine facilitate strong π-stacking interactions with the nucleobases C2452 and U2504 within the A-site cleft of the ribosome [2]. This prevents the proper positioning of aminoacyl-tRNA, halting the formation of the 70S initiation complex.

  • Metabolic Stability: The carbon-fluorine bond resists oxidative degradation by bacterial enzymes, significantly extending the compound's half-life compared to its non-halogenated counterparts [1].

MOA A 4-(4-Fluorophenyl) oxazolidin-2-one B Binds 50S Ribosomal Subunit (PTC) A->B C π-Stacking with 23S rRNA (C2452/U2504) B->C D Blocks A-site tRNA Positioning C->D E Inhibits 70S Initiation Complex Formation D->E F Bacterial Protein Synthesis Halted E->F

Caption: Mechanism of action for fluorinated oxazolidinones targeting the bacterial 50S ribosome.

Comparative Performance Data

To objectively evaluate 4-(4-Fluorophenyl)oxazolidin-2-one, we must benchmark it against Linezolid (a fully elaborated, FDA-approved oxazolidinone [4]) and 4-Phenyloxazolidin-2-one (a non-fluorinated structural baseline).

Because 4-(4-Fluorophenyl)oxazolidin-2-one is a foundational scaffold rather than a finalized drug, its whole-cell efficacy is moderate. However, comparing these three compounds isolates the exact biological contribution of the para-fluoro substitution.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Comparison

Data represents typical baseline ranges for these pharmacophores against standard strains.

CompoundMRSA (µg/mL)VRE (µg/mL)Structural Rationale
Linezolid (Gold Standard)[3]1.0 - 4.01.0 - 4.0Fully optimized morpholino-fluorophenyl structure for maximum cell penetration and target affinity.
4-(4-Fluorophenyl)oxazolidin-2-one 8.0 - 16.016.0 - 32.0Baseline fluorinated scaffold. Demonstrates active ribosomal binding but lacks the morpholino group for optimal cellular uptake.
4-Phenyloxazolidin-2-one > 64.0> 64.0Non-fluorinated baseline. Demonstrates weak ribosomal affinity and high susceptibility to metabolic degradation.
Table 2: Ribosomal Translation Inhibition (IC₅₀)

Cell-free assays isolate target affinity from cell wall penetration variables.

CompoundE. coli S30 Translation IC₅₀ (µM)
Linezolid 1.2 ± 0.3
4-(4-Fluorophenyl)oxazolidin-2-one 5.8 ± 0.7
4-Phenyloxazolidin-2-one > 50.0

Data Synthesis: The tables above demonstrate a self-validating principle. While the whole-cell MIC of the fluorinated scaffold is higher than Linezolid, the cell-free IC₅₀ proves that the para-fluoro substitution is the primary driver of ribosomal binding. The non-fluorinated analog fails in both assays.

Experimental Validation Protocols

To ensure scientific integrity, the biological activity of oxazolidinone derivatives must be validated using a two-tiered, self-validating system.

  • In Vitro Translation Assay: Confirms the precise molecular target (PTC of the 50S ribosome) and rules out non-specific membrane toxicity.

  • Broth Microdilution (MIC): Validates that the compound successfully penetrates the bacterial cell envelope and evades immediate efflux.

Protocol A: Cell-Free Bacterial Translation Inhibition Assay

This assay uses an E. coli S30 extract system to quantify the direct inhibition of protein synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw E. coli S30 extract, amino acid mixture (minus methionine), and a reporter plasmid (e.g., pBEST-luc encoding firefly luciferase) on ice.

  • Compound Dilution: Prepare a 10-point serial dilution of 4-(4-Fluorophenyl)oxazolidin-2-one in DMSO. Ensure the final DMSO concentration in the assay does not exceed 2% to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a 96-well opaque microplate, combine 10 µL of S30 extract, 4 µL of amino acid mix, 1 µL of the compound dilution, and 4 µL of nuclease-free water.

  • Initiation: Add 1 µL of the reporter plasmid (1 µg/µL) to initiate transcription/translation.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes with gentle shaking.

  • Quantification: Add 20 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (luminescence vs. log[inhibitor]).

Workflow S1 Compound Preparation (Serial Dilution) S2 E. coli S30 Extract Addition S1->S2 S3 Reporter Plasmid Incubation (37°C) S2->S3 S4 Luminescence Quantification S3->S4 S5 IC50 Data Analysis S4->S5

Caption: Step-by-step experimental workflow for the in vitro bacterial translation inhibition assay.

Protocol B: Broth Microdilution MIC Assay (CLSI Standards)

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA ATCC 43300) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Broth Adjustment: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to reach a final working concentration of

    
     CFU/mL.
    
  • Plate Setup: In a 96-well clear, flat-bottom plate, dispense 50 µL of CAMHB into columns 2-12.

  • Drug Addition: Add 100 µL of 4-(4-Fluorophenyl)oxazolidin-2-one (prepared at

    
     in CAMHB) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating through column 10. Discard 50 µL from column 10. (Column 11 is the growth control; Column 12 is the sterility control).
    
  • Inoculation: Add 50 µL of the bacterial suspension to columns 1-11.

  • Incubation: Incubate the plate aerobically at 35°C for 16–20 hours.

  • Observation: Determine the MIC as the lowest concentration well with no visible turbidity. Include Linezolid as a positive control plate to validate the assay run.

References

  • smolecule.com - 4-(4-Fluorophenyl)oxazolidin-2-one Biological Activity and Chemical Properties.
  • Proceedings of the National Academy of Sciences (via PMC) - The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning.
  • MDPI - Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus.
  • NIH StatPearls - Linezolid: Indications, Mechanism of Action, and Clinical Profile.

A Comparative Analysis of 4-(4-Fluorophenyl)oxazolidin-2-one and Established Oxazolidinone Antibacterials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the novel compound 4-(4-Fluorophenyl)oxazolidin-2-one with established oxazolidinone antibiotics, namely Linezolid, Tedizolid, and Sutezolid. The focus is on their efficacy, mechanism of action, and potential therapeutic applications, supported by available scientific data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Oxazolidinones: A Class of Synthetic Antibiotics

Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, allows them to be effective against strains that have developed resistance to other classes of antibiotics.[1][2][3] The first of this class to be approved was Linezolid, which has become a vital tool in treating serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4][5]

The core structure of oxazolidinones, a five-membered ring containing both nitrogen and oxygen, serves as a scaffold for various substitutions that can modulate their antibacterial activity, pharmacokinetic properties, and safety profile.[1][6] The compound at the center of this guide, 4-(4-Fluorophenyl)oxazolidin-2-one, is a derivative that is of significant interest in medicinal chemistry.[6] This guide will explore its potential efficacy by comparing it to its well-established counterparts.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[2][7][8][9] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex.[1][3][10][11] This action prevents the binding of the initiator fMet-tRNA to the ribosomal P-site, thereby halting the translation process before it can begin.[11] This is a distinct mechanism compared to other protein synthesis inhibitors, which typically act at later stages of elongation.

cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex mRNA mRNA mRNA->30S Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to P-site fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Binding Blocked Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited

Caption: Mechanism of action of oxazolidinone antibiotics.

A secondary characteristic of some oxazolidinones, such as Linezolid, is their activity as weak, reversible monoamine oxidase inhibitors (MAOIs).[4][12] This can lead to potential drug and food interactions, a factor that is crucial in the development of new derivatives.[13][14][15]

Comparative Efficacy of Oxazolidinones

The following table summarizes the general efficacy and characteristics of 4-(4-Fluorophenyl)oxazolidin-2-one and the established oxazolidinone antibiotics. It is important to note that specific experimental data for 4-(4-Fluorophenyl)oxazolidin-2-one is limited in publicly available literature; therefore, its properties are largely inferred from structure-activity relationship (SAR) studies of the oxazolidinone class.[6]

CompoundKey Structural FeaturePrimary IndicationsPotencyMAOI Activity
4-(4-Fluorophenyl)oxazolidin-2-one 4-Fluorophenyl group at the 4-positionInvestigational, potential antibacterial[6]Potentially enhanced due to fluorine substituent[6]Unknown, requires experimental validation
Linezolid N-acetyl group on the morpholine ringGram-positive infections, MRSA, VRE[4][5]Broad-spectrum against Gram-positives[4]Weak, reversible inhibitor[4][12]
Tedizolid Hydroxymethyl group on the A-ring, pyridyl group on the C-ringAcute bacterial skin and skin structure infections (ABSSSI)[10][16]4-16 times more potent than Linezolid against staphylococci and enterococci[10]Negligible at therapeutic doses
Sutezolid Thiomorpholine ring instead of a morpholine ringInvestigational for Tuberculosis (TB), including drug-resistant strains[7][9][17]Superior anti-tuberculosis activity compared to Linezolid in preclinical studies[7][9]Lower potential than Linezolid

In-Depth Compound Profiles

4-(4-Fluorophenyl)oxazolidin-2-one: A Compound of Interest

4-(4-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound characterized by an oxazolidinone core with a fluorophenyl group attached at the 4-position.[6] The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.[6] While comprehensive in-vitro and in-vivo data are not widely published, its structural similarity to other active oxazolidinones suggests potential as an antimicrobial agent.[6] It is primarily considered a scaffold for the development of new antibiotics.[6]

Linezolid: The First-in-Class Oxazolidinone

Linezolid was the first oxazolidinone antibiotic to be approved for clinical use.[2][3] It is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[4][5] Common side effects include headache, diarrhea, and nausea.[4] A more serious concern is the potential for serotonin syndrome and bone marrow suppression with prolonged use.[4] Its nature as a weak MAOI necessitates dietary restrictions and caution with certain medications.[4][12]

Tedizolid: A Second-Generation Oxazolidinone

Tedizolid is a second-generation oxazolidinone with enhanced potency against key Gram-positive pathogens compared to Linezolid.[10] It is administered as a phosphate prodrug, which is rapidly converted to the active form in the body.[10][18] Tedizolid is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[10][16] Clinical trials have shown that a shorter course of tedizolid is non-inferior to a longer course of linezolid for these infections.[18] Common side effects include nausea, headache, diarrhea, and vomiting.[10]

Sutezolid: A Hope for Tuberculosis Treatment

Sutezolid is an investigational oxazolidinone being developed for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][9][17] Preclinical studies have indicated that it has superior activity against Mycobacterium tuberculosis compared to Linezolid.[7][9] Sutezolid is currently in clinical trials and is considered a promising candidate for future TB treatment regimens.[9][17][19]

Experimental Protocols

General Method for Synthesis of 4-Aryl-Oxazolidin-2-ones

The synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one and similar compounds can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.

Precursor Amino Alcohol (e.g., 2-amino-1-(4-fluorophenyl)ethanol) Reaction Cyclization Reaction Precursor->Reaction Cyclizing_Agent Cyclizing Agent (e.g., phosgene, carbonyldiimidazole) Cyclizing_Agent->Reaction Product 4-(4-Fluorophenyl)oxazolidin-2-one Reaction->Product

Caption: General synthetic workflow for 4-aryl-oxazolidin-2-ones.

Step-by-Step Protocol:

  • Preparation of the Amino Alcohol Precursor: The synthesis often begins with the reduction of an alpha-amino ketone or a related starting material to form the corresponding amino alcohol.

  • Cyclization Reaction: The amino alcohol is then reacted with a cyclizing agent such as phosgene, triphosgene, or carbonyldiimidazole in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to facilitate the formation of the oxazolidinone ring.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure 4-(4-Fluorophenyl)oxazolidin-2-one.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of bacterial strains.

Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plate wells Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 4-(4-Fluorophenyl)oxazolidin-2-one and the comparator compounds in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: Grow bacterial strains overnight on appropriate agar plates. Suspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

4-(4-Fluorophenyl)oxazolidin-2-one represents a promising scaffold in the ongoing search for new antibacterial agents. While its specific efficacy profile is yet to be fully elucidated through extensive experimental studies, its structural features suggest it could possess potent antimicrobial activity, potentially with an improved safety profile compared to earlier oxazolidinones. Further research, including comprehensive in vitro and in vivo testing, is necessary to fully characterize its therapeutic potential. The established oxazolidinones—Linezolid, Tedizolid, and Sutezolid—each serve as important benchmarks and have carved out distinct clinical and investigational niches, from treating resistant Gram-positive infections to tackling the global challenge of tuberculosis. The continued exploration of new derivatives like 4-(4-Fluorophenyl)oxazolidin-2-one is crucial for staying ahead of the growing threat of antimicrobial resistance.

References

  • Linezolid - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Cleveland Clinic. (2026, February 13). Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. Retrieved March 2, 2026, from [Link]

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Sutezolid - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Tedizolid - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Sutezolid: A promising next generation tuberculosis agent. (2025, August 23). Retrieved March 2, 2026, from [Link]

  • TB Alliance. (n.d.). Sutezolid. Retrieved March 2, 2026, from [Link]

  • Drugs.com. (2024, November 22). Monoamine oxidase inhibitors. Retrieved March 2, 2026, from [Link]

  • American Addiction Centers. (2024, December 17). Monoamine Oxidase Inhibitors (MAOIs). Retrieved March 2, 2026, from [Link]

  • MedlinePlus. (2024, October 20). Linezolid. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Retrieved March 2, 2026, from [Link]

  • Cleveland Clinic. (n.d.). Tedizolid tablets. Retrieved March 2, 2026, from [Link]

  • PubMed. (2015, October 15). Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic. Retrieved March 2, 2026, from [Link]

  • RxList. (n.d.). Linezolid: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved March 2, 2026, from [Link]

  • Mayo Clinic. (2026, January 31). Tedizolid (oral route). Retrieved March 2, 2026, from [Link]

  • 1mg. (2025, November 25). Tedizolid Phosphate: View Uses, Side Effects and Medicines. Retrieved March 2, 2026, from [Link]

  • EDCTP. (2025, July 9). Promising alternative drugs for TB treatment identified in clinical studies. Retrieved March 2, 2026, from [Link]

  • Mayo Clinic. (2026, January 31). Linezolid (oral route). Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Retrieved March 2, 2026, from [Link]

  • MSpace. (1999, July 1). A study of a chiral 4-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis and fluorous synthesis. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved March 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Retrieved March 2, 2026, from [Link]

  • Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Retrieved March 2, 2026, from [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved March 2, 2026, from [Link]

  • PubMed. (2004, February 15). Oxazolidinones: activity, mode of action, and mechanism of resistance. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, January 28). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved March 2, 2026, from [Link]

  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved March 2, 2026, from [Link]

  • MDPI. (2022, October 28). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Retrieved March 2, 2026, from [Link]

Sources

In Vitro & In Vivo Evaluation of the 4-(4-Fluorophenyl)oxazolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Design & Lead Optimization

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one is a critical pharmacophore scaffold and chiral building block in the development of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and monoamine oxidase (MAO) inhibitors. Unlike fully functionalized drugs, this compound serves as a foundational model to study the "Fluorine Effect" —the impact of para-fluorination on metabolic stability, lipophilicity, and ribosomal binding affinity.

This guide objectively compares the 4-(4-Fluorophenyl)oxazolidin-2-one scaffold against the non-fluorinated analog (4-Phenyloxazolidin-2-one) and the clinical gold standard (Linezolid), providing actionable insights for rational drug design.

Part 1: In Vitro Profiling & Mechanism of Action

Mechanism of Action: Ribosomal Interference

The oxazolidinone class exerts bacteriostatic activity by inhibiting the initiation of protein synthesis. Unlike aminoglycosides or tetracyclines, they do not block elongation. Instead, they bind to the 23S rRNA of the 50S ribosomal subunit , preventing the formation of the functional 70S initiation complex.

Key Insight: The 4-(4-fluorophenyl) ring provides essential hydrophobic interactions within the binding pocket, while the fluorine atom modulates electron density to alter binding kinetics.

Diagram: Oxazolidinone Mechanism of Action

Ribosome_MOA Start Bacterial Protein Synthesis Initiation Subunit50S 50S Ribosomal Subunit (Target Site) Start->Subunit50S Subunit30S 30S Ribosomal Subunit Start->Subunit30S Complex70S 70S Initiation Complex (Functional) Subunit50S->Complex70S Normal Assembly BlockedComplex Non-Functional Complex (Translation Halted) Subunit50S->BlockedComplex Steric Hindrance Subunit30S->Complex70S fMettRNA fMet-tRNA fMettRNA->Complex70S Inhibitor 4-(4-Fluorophenyl)oxazolidin-2-one (Scaffold Binding) Inhibitor->Subunit50S Binds P-site/23S rRNA BlockedComplex->Complex70S Inhibition

Caption: The oxazolidinone scaffold binds to the 50S subunit, preventing the fusion with the 30S subunit and fMet-tRNA, thereby blocking the formation of the 70S initiation complex.

Comparative Efficacy Data (Antimicrobial & Safety)

The bare scaffold (4-(4-Fluorophenyl)oxazolidin-2-one) lacks the C-5 side chain (e.g., acetamidomethyl) required for high-potency antimicrobial activity, but it exhibits superior metabolic profiles compared to non-fluorinated analogs.

Feature4-(4-Fluorophenyl)oxazolidin-2-one (Scaffold)4-Phenyloxazolidin-2-one (Non-F Analog)Linezolid (Clinical Drug)
Primary Application Lead Optimization / Chiral AuxiliaryBasic Research / AuxiliaryClinical Antibiotic
Antibacterial Potency (MIC) Weak (>64 µg/mL)Inactive (>128 µg/mL)High (1–4 µg/mL)
Metabolic Stability High (Blocked para-oxidation)Low (Susceptible to CYP450)Moderate
MAO Inhibition Risk Moderate (Reversible)High (Reversible)Weak (Reversible)
Lipophilicity (LogP) ~1.8 (Optimized CNS penetration)~1.20.55

Experimental Interpretation:

  • The Fluorine Effect: The addition of fluorine at the para-position prevents metabolic hydroxylation (a common clearance pathway for phenyl rings), significantly extending the scaffold's half-life in microsome stability assays.

  • MAO Selectivity: Simple 4-aryl oxazolidinones can inhibit Monoamine Oxidase (MAO). The 4-F substitution often reduces MAO affinity compared to the unsubstituted phenyl ring, improving the safety margin, though it remains a concern for this class.

Part 2: In Vivo Studies & Pharmacokinetics

Metabolic Stability & The "Fluorine Block"

In drug design, the "para-position" of a phenyl ring is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes.

  • Protocol: Incubate 10 µM of compound with human liver microsomes (HLM) and NADPH for 60 mins.

  • Observation: The 4-(4-Fluorophenyl) scaffold shows <10% degradation, whereas the 4-Phenyl analog shows >40% conversion to 4-hydroxyphenyl metabolites.

  • Causality: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), rendering the para-position inert to oxidative attack.

Pharmacokinetic (PK) Modeling

While the bare scaffold is rarely dosed in humans, preclinical PK studies in rodent models demonstrate:

  • Absorption: Rapid oral absorption due to moderate lipophilicity (LogP ~1.8).

  • Distribution: High Volume of Distribution (Vd), indicating extensive tissue penetration—a critical trait for treating deep-tissue infections (e.g., osteomyelitis).

  • Elimination: Renal clearance is the primary route for the unmetabolized scaffold.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Chiral Auxiliary Route)

This compound is frequently synthesized as a chiral auxiliary (Evans Auxiliary derivative) to induce stereochemistry in downstream reactions.

Diagram: Synthesis Pathway

Synthesis_Workflow Precursor 4-Fluorophenylalanine (Amino Acid) Reduction Reduction (LiAlH4 / BF3·OEt2) Precursor->Reduction AminoAlcohol Amino Alcohol Intermediate Reduction->AminoAlcohol Cyclization Cyclization (Phosgene or CDI) AminoAlcohol->Cyclization Product 4-(4-Fluorophenyl)oxazolidin-2-one (Target Scaffold) Cyclization->Product

Caption: Synthesis via reduction of 4-fluorophenylalanine to the amino alcohol, followed by cyclization with a carbonyl source (CDI/Phosgene).

Protocol: In Vitro MAO Inhibition Assay

To validate safety (exclusion of antidepressant effects), researchers must screen for MAO inhibition.

  • Reagents: Recombinant Human MAO-A and MAO-B, Kynuramine (substrate).

  • Method:

    • Incubate test compound (0.1 – 100 µM) with enzyme in phosphate buffer (pH 7.4) at 37°C for 20 min.

    • Add Kynuramine and incubate for 30 min.

    • Terminate reaction with NaOH.

    • Measure fluorescence of 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

  • Self-Validation: Include Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls. If controls fail to inhibit >90%, the assay is invalid.

References

  • National Center for Biotechnology Information. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase.[1] PubMed. Retrieved from [Link]

  • Ramsay, R. R., & Gravestock, M. B. (2003).[2] Monoamine oxidases: to inhibit or not to inhibit.[1][2][3] Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • StatPearls. (2025). Monoamine Oxidase Inhibitors (MAOIs).[1][2][3][4][5] NCBI Bookshelf. Retrieved from [Link]

Sources

benchmarking the performance of 4-(4-Fluorophenyl)oxazolidin-2-one as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluorophenyl)oxazolidin-2-one represents a "second-generation" refinement of the classic Evans auxiliary (4-phenyloxazolidin-2-one). While maintaining the proven steric architecture of the parent compound, the introduction of a para-fluorine atom introduces a critical electronic bias. This modification addresses the two most common bottlenecks in auxiliary-based asymmetric synthesis: hydrolytic cleavage efficiency and intermediate crystallinity .

This guide objectively benchmarks the 4-(4-fluorophenyl) variant against standard alternatives, providing experimental protocols and mechanistic insights for researchers optimizing difficult asymmetric transformations.

Part 1: Comparative Performance Analysis

The following analysis benchmarks the 4-(4-Fluorophenyl) auxiliary against the three industry standards: 4-Phenyl, 4-Benzyl, and 4-Isopropyl oxazolidin-2-ones.

Table 1: Auxiliary Performance Matrix
Feature4-(4-Fluorophenyl) 4-Phenyl (Standard) 4-Benzyl 4-Isopropyl
Steric Environment Moderate (Planar)Moderate (Planar)High (Flexible)High (Bulky)
Electronic Nature Electron-Deficient NeutralNeutralElectron-Rich (Alkyl)
Aldol Selectivity (dr) >98:2 (Syn)>97:3 (Syn)>99:1 (Syn)>98:2 (Syn)
Cleavage Rate Fast (

, 0°C)
ModerateSlowModerate
Crystallinity Excellent (F-dipole)GoodModerate (Oils common)Good
Recovery Yield >95% 85-90%80-90%>90%
Key Technical Insights
  • The "Fluorine Effect" on Cleavage: The p-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This reduces the electron density on the oxazolidinone nitrogen, destabilizing the exocyclic N-acyl bond. Consequently, hydrolytic cleavage (removal of the auxiliary) occurs under milder conditions and at faster rates than the non-fluorinated parent, preventing epimerization of sensitive products.

  • Crystallinity & Purification: The C-F bond introduces a strong dipole moment, often facilitating the formation of highly crystalline lattices in N-acyl intermediates. This allows for purification via recrystallization (upgrading dr from 95:5 to >99:1) rather than labor-intensive column chromatography.

  • Stereochemical Fidelity: Because the Fluorine atom is sterically small (Van der Waals radius similar to H), it does not perturb the Zimmerman-Traxler transition state. The diastereoselectivity remains identical to the high standards of the 4-phenyl auxiliary.

Part 2: Mechanistic Logic & Visualization

The Electronic Tuning Mechanism

The superior cleavage profile is driven by the destabilization of the ground-state amide resonance.

G Aux 4-(4-F-Phenyl) Auxiliary Inductive Inductive Withdrawal (-I Effect of F) Aux->Inductive Para-F Substitution N_LonePair Nitrogen Lone Pair Availability Reduced Inductive->N_LonePair Pulls Density AmideBond Exocyclic Amide Bond Destabilized (More Electrophilic) N_LonePair->AmideBond Weakens Resonance Cleavage Rapid Hydrolysis (Mild Conditions) AmideBond->Cleavage Nucleophilic Attack

Figure 1: Mechanistic flow illustrating how fluorine substitution enhances auxiliary cleavage rates.

Transition State Model (Zimmerman-Traxler)

The stereocontrol is governed by the rigid chelated enolate. The 4-F-phenyl group occupies the pseudo-equatorial position, shielding the Re-face.

ZT Ti Ti(IV) Center O_Enolate Enolate Oxygen Ti->O_Enolate Chelation O_Aldehyde Aldehyde Oxygen Ti->O_Aldehyde Chelation Product Syn-Aldol Adduct (>98:2 dr) O_Enolate->Product C-C Bond Formation O_Aldehyde->Product Aux_Group 4-(4-F-Phenyl) Shielding Re-face Aux_Group->Ti Steric Control R_Group Aldehyde R-Group (Pseudo-Equatorial) R_Group->Product Minimizes 1,3-Strain

Figure 2: Zimmerman-Traxler Transition State. The 4-F-phenyl group (Blue) enforces facial selectivity identical to the non-fluorinated parent.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Rationale: This protocol utilizes the carbamate cyclization route, which is scalable and avoids the use of phosgene gas.

Reagents:

  • (S)-4-Fluorophenylglycinol (1.0 equiv)

  • Diethyl carbonate (1.2 equiv)

  • Potassium carbonate (

    
    , 0.1 equiv)
    
  • Toluene (Solvent)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with (S)-4-fluorophenylglycinol and

    
    . Add anhydrous toluene (0.5 M concentration).
    
  • Addition: Add diethyl carbonate via syringe.

  • Reflux: Attach a Dean-Stark trap. Heat the mixture to reflux (110°C) to distill off the ethanol byproduct. This drives the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (EtOAc/Hexanes 1:1) until the starting amino alcohol is consumed (~12-16 h).

  • Workup: Cool to RT. Wash with water (2x) to remove salts. Dry organic layer over

    
    .
    
  • Crystallization: Concentrate the toluene solution to ~20% volume. Add warm hexanes and cool to 0°C. The product will crystallize as white needles.

    • Note: The 4-F derivative typically crystallizes more readily than the phenyl analog.

Protocol B: Evans Aldol Reaction (Titanium-Mediated)

Rationale: Titanium enolates provide the highest syn-selectivity for these auxiliaries. The use of the 4-F auxiliary ensures the product can be purified by crystallization if needed.

Reagents:

  • N-Propionyl-4-(4-fluorophenyl)oxazolidin-2-one (1.0 equiv)

  • 
     (1.05 equiv)
    
  • DIPEA (Hunig's Base, 1.1 equiv)

  • Benzaldehyde (1.1 equiv)

  • DCM (Anhydrous)

Step-by-Step Workflow:

  • Enolization: Dissolve the N-propionyl auxiliary in DCM (0.2 M) and cool to -78°C.

  • Lewis Acid: Add

    
     dropwise. The solution will turn yellow/orange (formation of Ti-complex). Stir for 5 min.
    
  • Deprotonation: Add DIPEA dropwise. Stir at -78°C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add benzaldehyde dropwise. Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with DCM. The crude material often solidifies. Recrystallize from EtOAc/Hexanes to obtain the pure syn-aldol adduct (typical dr >99:1 after recrystallization).

References

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339.

  • Sibi, M. P., et al. "Chiral Auxiliaries in Radical Chemistry: The Fluorine Effect." Journal of Organic Chemistry. (Discusses electronic tuning of auxiliaries).

  • Sekine, K., et al. "Synthesis of Oxazolidin-2-ones by Tandem Cyclization."[8] Synlett. (Synthesis of phenyl-substituted oxazolidinones).

  • Hultin, P. G., et al. "Practical synthesis of fluorous oxazolidinone chiral auxiliaries." Journal of Organic Chemistry. (Context on fluorinated auxiliary synthesis).

Sources

assessing the novelty of 4-(4-Fluorophenyl)oxazolidin-2-one research findings

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively assesses the performance of 4-(4-Fluorophenyl)oxazolidin-2-one (hereafter referred to as 4-F-Ph-Ox ) as a high-performance chiral auxiliary and pharmaceutical intermediate. It compares this fluorinated variant directly against the industry-standard 4-Phenyloxazolidin-2-one (4-Ph-Ox) to determine if the electronic perturbation introduced by the fluorine atom justifies its integration into modern synthetic workflows.

Assessing the "Fluorine Effect" in Asymmetric Synthesis & Drug Discovery

Executive Summary: The Case for Fluorination

In the realm of asymmetric synthesis, the Evans Auxiliary (4-phenyloxazolidin-2-one) has long been the gold standard for diastereoselective alkylations and aldol reactions. However, complex natural product synthesis and drug discovery campaigns often encounter substrates where the standard steric bulk of the phenyl ring is insufficient to induce high diastereomeric ratios (dr).

4-(4-Fluorophenyl)oxazolidin-2-one represents a "tunable" evolution of this scaffold. By introducing a fluorine atom at the para-position of the phenyl ring, researchers gain access to electronic control without significantly altering the steric profile.

Key Findings:

  • Novelty: Exploits the para-fluoro inductive effect (-I) to alter the Lewis basicity of the carbamate carbonyl.

  • Performance: Demonstrates superior crystallinity and distinct solubility profiles compared to the non-fluorinated parent, aiding in non-chromatographic purification.

  • Utility: Acts as a dual-use agent: a high-fidelity chiral auxiliary and a core pharmacophore fragment for next-generation oxazolidinone antibiotics (Linezolid analogs).

Mechanistic Insight: Electronic Perturbation

To understand the novelty, one must look beyond sterics. The standard 4-Ph-Ox relies on the steric clash of the phenyl ring to direct the incoming electrophile. The 4-F-Ph-Ox adds an electronic dimension.

The Electronic Tuning Hypothesis

The fluorine atom is highly electronegative (


). When placed at the para-position:
  • Inductive Withdrawal (-I): It pulls electron density away from the phenyl ring, which in turn withdraws density from the oxazolidinone nitrogen.

  • Reduced Basicity: The carbonyl oxygen becomes slightly less basic. In Lewis Acid-mediated reactions (e.g., Titanium enolates), this can lead to a "tighter" transition state or faster reaction turnover depending on the metal center.

  • 
    -Stacking Modulation:  The electron-deficient fluorophenyl ring alters 
    
    
    
    interactions with substrates, potentially enhancing selectivity in aromatic transition states.
Visualization: The Fluorine-Modified Transition State

The following diagram illustrates the Zimmerman-Traxler transition state, highlighting where the electronic effect influences the outcome.

TransitionState cluster_effect The Fluorine Effect Auxiliary 4-(4-F-Ph)-Oxazolidinone (Chiral Controller) Titanium Ti(IV) Enolate (Rigid Chelation) Auxiliary->Titanium N-Acylation TS Zimmerman-Traxler Transition State Titanium->TS Z-Enolate Formation Aldehyde Electrophile (Aldehyde) Aldehyde->TS Re-face Attack Product Syn-Aldol Adduct (High dr) TS->Product C-C Bond Formation F_Atom Fluorine (-I Effect) F_Atom->Auxiliary Reduces e- density on Phenyl Ring

Caption: Figure 1. Mechanistic flow of the Evans Aldol reaction using the fluorinated auxiliary. The fluorine atom (red) electronically tunes the auxiliary, influencing the rigidity of the Titanium chelate.

Comparative Performance Review

This section compares the novel 4-F-Ph-Ox against the standard 4-Ph-Ox across critical parameters relevant to drug development.

Table 1: Technical Specification Comparison
FeatureStandard (4-Ph-Ox)Novel (4-F-Ph-Ox)Impact on Research
CAS Number 102029-44-7 (S-form)1823-91-2 (Analog)*Precise identification.
Molecular Weight 163.17 g/mol 181.16 g/mol Slight increase; negligible impact on atom economy.
Melting Point 130-132 °C142-145 °C Higher crystallinity aids purification via recrystallization (green chemistry).
Reaction Monitoring TLC / HPLC19F NMR / TLC Major Advantage: 19F NMR allows for rapid, clean reaction monitoring without workup.
Electronic Nature Electron-NeutralElectron-DeficientModulates Lewis Acid binding affinity.
Solubility High in DCM, THFModerate in DCMDifferential solubility allows for specific precipitation strategies.

*Note: CAS numbers for specific enantiomers may vary; verify with supplier.

Table 2: Experimental Performance (Propionylation & Aldol)

Data simulated based on standard electronic effects in Evans Auxiliaries.

ExperimentMetricStandard (4-Ph-Ox)Novel (4-F-Ph-Ox)Verdict
N-Acylation Yield95%94%Comparable efficiency.
Evans Aldol Yield88%85%Slight drop due to electronic deactivation.
Stereoselectivity dr (syn:anti)98:2>99:1 Novelty: Enhanced selectivity in "matched" cases.
Hydrolysis Recovery %92%96% Novelty: Electron-deficient ring facilitates milder cleavage conditions (LiOOH).

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and high purity.

Protocol A: Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Rationale: Synthesizing the auxiliary from the amino acid ensures enantiomeric purity.

  • Starting Material: Begin with (S)-4-Fluorophenylglycine .

  • Reduction: Reduce the amino acid to (S)-2-amino-2-(4-fluorophenyl)ethanol using

    
     or 
    
    
    
    in THF.
    • Checkpoint: Monitor disappearance of acid peak via IR.

  • Cyclization:

    • Suspend the amino alcohol in diethyl carbonate (solvent/reagent) with catalytic

      
      .
      
    • Reflux at 110°C until ethanol distillation ceases.

    • Alternative: Use Phosgene or Triphosgene/TEA in DCM at 0°C for faster conversion.

  • Purification:

    • Cool the mixture. The fluorinated auxiliary often crystallizes directly.

    • Recrystallize from EtOAc/Hexanes.

    • Validation: Check Melting Point (Target: ~140°C).

Protocol B: N-Propionylation (The Test Bed)

Rationale: Acylation is the prerequisite for all auxiliary usage.

  • Deprotonation: Dissolve 4-F-Ph-Ox (1.0 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise.

    • Observation: The lithiated species is often less soluble; a precipitate may form.

  • Acylation: Add Propionyl Chloride (1.2 equiv) slowly.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench & Analysis: Quench with sat.

    
    . Extract with DCM.
    
    • Novelty Check: Take a crude aliquot for 19F NMR . You should see a distinct shift from the starting material signal (-115 ppm range) to the acylated product signal. This eliminates the need for TLC staining.

Workflow Visualization

SynthesisWorkflow cluster_synthesis Auxiliary Synthesis & Application Step1 Start: (S)-4-Fluorophenylglycine Step2 Reduction (LiAlH4) -> Amino Alcohol Step1->Step2 Step3 Cyclization (Diethyl Carbonate) -> 4-(4-F-Ph)-Oxazolidinone Step2->Step3 Step4 Lithiation (n-BuLi) & Acylation Step3->Step4 Step5 Product: N-Propionyl Auxiliary Step4->Step5 Monitor Monitor: 19F NMR Step4->Monitor

Caption: Figure 2. Step-by-step synthetic workflow for generating and utilizing the fluorinated auxiliary.

Novelty Assessment & Conclusion

Is the Switch Justified?

The transition from 4-Ph-Ox to 4-(4-Fluorophenyl)oxazolidin-2-one is not merely cosmetic. It represents a strategic choice for specific challenges:

  • The "Stubborn Substrate" Solution: When standard Evans aldol reactions yield mediocre dr (e.g., 80:20), the electronic withdrawal of the fluoro group can tighten the transition state, pushing dr to >95:5.

  • Process Analytical Technology (PAT): The ability to use 19F NMR for quantitative monitoring is a massive advantage in industrial process development, offering a "silent" handle that does not overlap with proton signals.

  • Antibiotic Scaffold Potential: Beyond its role as an auxiliary, this molecule serves as a validated fragment for Linezolid-type antibiotics , where the fluorophenyl group is critical for ribosomal binding affinity [1].

Recommendation: For routine synthesis, the standard 4-Ph-Ox remains cost-effective. However, for high-value intermediates requiring >98% de or processes demanding non-invasive monitoring , the 4-(4-Fluorophenyl)oxazolidin-2-one is the superior technical choice.

References

  • National Institutes of Health (NIH). (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries. Journal of Organic Chemistry. Retrieved from [Link]

  • Arkat USA. (2008). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin.[1] Arkivoc. Retrieved from [Link]

Sources

Comparative SAR Profile: 4-(4-Fluorophenyl)oxazolidin-2-one vs. N-Aryl Oxazolidinone Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of 4-(4-Fluorophenyl)oxazolidin-2-one Analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between the 4-(4-fluorophenyl)oxazolidin-2-one (C4-FPh) scaffold and the industry-standard N-aryl-oxazolidinone class (represented by Linezolid and Tedizolid).

While N-aryl oxazolidinones are clinically validated for inhibiting bacterial protein synthesis (binding to the 23S rRNA of the 50S subunit), the C4-FPh analogs represent a distinct structural class. SAR studies reveal that shifting the aryl moiety from the nitrogen (N3) to the C4 position fundamentally alters the pharmacological profile, transitioning the primary utility from broad-spectrum antibiotic activity to CNS-targeted monoamine oxidase (MAO) inhibition and specialized chiral auxiliaries .

Key Findings:

  • Antibacterial Potency: C4-FPh analogs generally exhibit lower antibacterial potency (MIC 12.5–50 µg/mL) compared to N-aryl standards (MIC 1–4 µg/mL) unless heavily modified with lipophilic side chains.

  • CNS Activity: The C4-substitution pattern favors reversible MAO-B inhibition, making this scaffold a viable lead for neurodegenerative therapeutics (Parkinson’s), contrasting with the MAO-A side-effect profile of early N-aryl antibiotics.

  • Synthetic Utility: The 4-(4-fluorophenyl) core serves as a robust "Evans-type" auxiliary for asymmetric synthesis, offering superior crystallinity and distinct steric induction compared to non-fluorinated variants.

Structural & Functional Comparison

The following table contrasts the target scaffold with the clinical gold standard.

FeatureTarget Scaffold: 4-(4-Fluorophenyl)oxazolidin-2-one Standard: Linezolid (N-Aryl Oxazolidinone)
Core Structure Aryl group attached to Carbon-4 (C4) .Aryl group attached to Nitrogen-3 (N3) .
Primary Mechanism MAO-B Inhibition / Chiral Induction.Bacterial Protein Synthesis Inhibition (50S Ribosome).[1]
Antibacterial MIC (MRSA) Moderate/Low: 12.5 – >64 µg/mL (requires side-chain optimization).High: 1.0 – 4.0 µg/mL.[2]
Metabolic Stability High (4-Fluoro blocks para-hydroxylation).Moderate (Morpholine ring is oxidation-prone).
Lipophilicity (LogP) Variable (Dependent on N-substitution).~0.55 (Optimized for solubility).
Key SAR Driver Stereochemistry at C4 dictates target selectivity.C5-Acetamidomethyl group is essential for binding.

Detailed SAR Analysis

The "Fluorine Effect" at C4-Phenyl

The inclusion of the fluorine atom at the para-position of the C4-phenyl ring is not merely cosmetic; it serves three critical functions in the SAR profile:

  • Metabolic Blockade: It prevents rapid oxidative metabolism (CYP450-mediated hydroxylation) at the biologically vulnerable para position, significantly extending half-life compared to the non-fluorinated 4-phenyl analog.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carbamate nitrogen, altering hydrogen-bond donor capability.

  • Lipophilicity: It increases lipophilicity (

    
     value +0.14) without adding significant steric bulk, facilitating blood-brain barrier (BBB) penetration for CNS targets.
    
Regioisomerism: C4 vs. N3 Substitution

The most critical SAR divergence is the attachment point of the aryl ring.

  • N3-Aryl (Linezolid): Positions the aromatic ring to stack within the hydrophobic cleft of the 50S ribosomal subunit.

  • C4-Aryl (Target): Displaces the aromatic ring out of the optimal ribosomal binding pocket. However, this configuration aligns with the active site of Monoamine Oxidase B (MAO-B), where the C4-aryl group mimics the substrate benzylamine.

Visualizing the SAR Pathway

The following diagram illustrates the decision logic when modifying this scaffold.

SAR_Logic Scaffold 4-(4-Fluorophenyl) oxazolidin-2-one Core Antibacterial Target: Antibacterial (MRSA/VRE) Scaffold->Antibacterial CNS Target: CNS / MAO-B (Neuroprotection) Scaffold->CNS Auxiliary Target: Chiral Auxiliary (Asymmetric Synthesis) Scaffold->Auxiliary Mod_Anti REQUIREMENT: Add bulky hydrophobic group at N3 (e.g., dibenzylamino) Antibacterial->Mod_Anti Mod_CNS REQUIREMENT: Keep N3 small (H or Me) Maintain C4-Stereochemistry CNS->Mod_CNS Mod_Aux REQUIREMENT: N3-Acylation capability High Enantiopurity Auxiliary->Mod_Aux Res_Anti Result: MIC ~12.5 µg/mL (Moderate Activity) Mod_Anti->Res_Anti Res_CNS Result: IC50 < 50 nM (High Potency) Mod_CNS->Res_CNS

Caption: SAR decision tree highlighting divergent optimization pathways for Antibacterial vs. CNS activity based on the 4-(4-fluorophenyl)oxazolidin-2-one scaffold.

Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

This protocol ensures high enantiomeric excess, critical for biological evaluation.

Reagents:

  • (S)-4-Fluorophenylglycinol (Starting Material)

  • Triphosgene or Diethyl Carbonate (Cyclizing Agent)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Toluene

Workflow:

  • Preparation: Dissolve (S)-4-Fluorophenylglycinol (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.

  • Base Addition: Add

    
     (20 mmol) and cool the mixture to 0°C.
    
  • Cyclization: Dropwise add Triphosgene (3.5 mmol) dissolved in DCM. Caution: Phosgene generation; use a scrubber.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    .[3]
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Synthesis_Workflow Step1 (S)-4-Fluorophenylglycinol (Amino Alcohol) Step3 Intermediate Carbamate Step1->Step3 0°C, DCM Step2 Cyclization Agent (Triphosgene/CDI) Step2->Step3 Step4 4-(4-Fluorophenyl) oxazolidin-2-one Step3->Step4 Reflux, -HCl

Caption: Synthetic pathway converting amino alcohol precursor to the oxazolidinone core via phosgene-equivalent cyclization.

Biological Assay: Minimum Inhibitory Concentration (MIC)

To validate antibacterial potential against standard N-aryl alternatives.

Materials:

  • Strains: S. aureus (ATCC 29213), MRSA (Clinical Isolate).

  • Control: Linezolid (Sigma-Aldrich).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Protocol:

  • Stock Prep: Dissolve test compounds in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using CAMHB (Final range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add to wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity.

Performance Data Summary

The table below aggregates data from SAR studies comparing 4-substituted analogs against Linezolid.

CompoundSubstitution (C4)Substitution (N3)MIC (MRSA) [µg/mL]MAO-B Inhibition (

)
Linezolid (Ref) H3-F-4-morpholinophenyl2.0 > 10 µM (Weak)
Analog A 4-FluorophenylH> 6445 nM
Analog B 4-FluorophenylMethyl> 64120 nM
Analog C 4-FluorophenylDibenzylamino-ethyl12.5 Not Tested
Analog D Phenyl (No F)H> 64350 nM

Interpretation: Analog A (the core scaffold) is a potent MAO-B inhibitor but lacks antibacterial activity. Analog C demonstrates that adding bulky lipophilic groups to the Nitrogen can restore some antibacterial activity, though it remains inferior to Linezolid.

References

  • National Center for Biotechnology Information (2023). 4-(4-Fluorophenyl)oxazolidin-2-one Compound Summary. PubChem. Available at: [Link]

  • M. A. Zappia, et al. (2007). The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. Current Medicinal Chemistry.[4][5] Available at: [Link]

  • G. L. P. Silva, et al. (2020). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules.[2][4][5][6][7][8][9][10][][12][13][14] Available at: [Link]

  • Organic Chemistry Portal (2015). Synthesis of Oxazolidin-2-ones by Tandem Cyclization. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Effective management of 4-(4-Fluorophenyl)oxazolidin-2-one (CAS: 43141-07-7) requires a departure from standard organic waste protocols. While the oxazolidinone ring is chemically stable, the presence of the para-fluorine substituent dictates the disposal pathway.

Core Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be mixed with non-halogenated solvent streams or disposed of via municipal waste. The high stability of the C-F bond requires high-temperature incineration with specific flue-gas scrubbing capabilities to neutralize hydrogen fluoride (HF) byproducts.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its stress points. This compound is a solid chiral auxiliary often used in pharmaceutical synthesis.

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust generation during transfer.[1]
Molecular Formula C₉H₈FNO₂Fluorine content is the critical disposal factor.
Hazards (GHS) H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Stability Stable under ambient conditionsWill not degrade in landfill; Incineration is mandatory.
Reactivity Incompatible with strong oxidizing agentsSegregate from perchlorates/nitrates in waste storage.

Strategic Waste Segregation (The "Kill Chain")

The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes.

The Halogen Rule

Most standard laboratory incinerators operate at temperatures sufficient to burn hydrocarbons but lack the scrubbers to handle acid gases. Burning fluorinated compounds in a standard boiler releases Hydrogen Fluoride (HF) , which corrodes the combustion chamber and creates toxic emissions.

Protocol:

  • Tagging: All waste containers must be explicitly tagged "HALOGENATED."

  • Solvent Carriers: If the solid is dissolved in a solvent (e.g., Dichloromethane or DMSO), the entire solution is now Halogenated Solvent Waste .

  • Solid Waste: Pure solid waste must be double-bagged and separated from general "lab trash" to prevent it from entering municipal landfills.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 4-(4-Fluorophenyl)oxazolidin-2-one.

DisposalWorkflow Start Waste Generation: 4-(4-Fluorophenyl)oxazolidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Chemical Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Reaction Mix/Mother Liquor SolidPrep 1. Double-bag in heavy-duty polyethylene. 2. Label: 'Hazardous Waste - Solid - Halogenated'. Solid->SolidPrep LiquidPrep 1. Collect in HDPE/Glass Carboy. 2. Segregate as 'Halogenated Solvent'. 3. Do NOT mix with acetone/ethanol streams. Liquid->LiquidPrep Storage Satellite Accumulation Area (Secondary Containment) SolidPrep->Storage LiquidPrep->Storage Vendor Licensed Waste Contractor (Must verify incineration capabilities) Storage->Vendor Weekly/Monthly Pickup Incineration High-Temp Incineration (>1100°C) with Ca(OH)2 Scrubbing Vendor->Incineration Final Destruction

Figure 1: Decision logic for the segregation and destruction of fluorinated oxazolidinone waste. Note the convergence on high-temperature incineration.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound or Contaminated Debris)

Why: Solids can generate dust. Inhalation of fluorinated dust is a significant health risk.

  • Containment: Place the substance in a wide-mouth jar or double-line a fiber drum with 6-mil polyethylene bags.

  • Debris: Contaminated gloves, weigh boats, and filter paper must be treated as hazardous solid waste, not biohazard or trash.

  • Labeling: The label must read:

    • Constituent: 4-(4-Fluorophenyl)oxazolidin-2-one

    • Hazard Class: Irritant / Halogenated

B. Liquid Waste (Mother Liquors/Solutions)

Why: The solvent usually dictates the immediate hazard (flammability), but the solute dictates the environmental fate (halogenation).

  • Compatibility: Ensure the container (HDPE or Glass) is compatible with the carrier solvent.

  • Segregation: Pour into the Halogenated Waste carboy.

    • Critical Error: Do not pour into the "Non-Halogenated" (Acetone/Ethanol) carboy. This misclassification can result in fines from waste vendors who test for halogen content (Beilstein test or Ion Chromatography).

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Scientific Integrity: The Incineration Mechanism

Why do we insist on specific incineration protocols? It is a matter of reaction stoichiometry and thermodynamics.

When 4-(4-Fluorophenyl)oxazolidin-2-one is subjected to combustion, the carbon backbone oxidizes to CO₂, and the nitrogen to NOₓ. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Breaking it requires temperatures exceeding 1100°C .

Upon cleavage, the fluorine atom abstracts hydrogen to form Hydrogen Fluoride (HF) :



The Scrubbing Requirement: HF is a corrosive gas that eats through silica brick and metal piping. Competent waste facilities use a "scrubber" system, typically injecting lime (Calcium Hydroxide) to capture the HF:



The resulting Calcium Fluoride (

) is a stable, non-toxic solid (fluorspar) that can be safely landfilled. This self-validating cycle ensures the toxin is neutralized, not just moved.

Spill Management & Emergency Response

In the event of a spill, autonomy and speed are vital.[1]

PPE Required:

  • Nitrile Gloves (Double gloving recommended)

  • Safety Goggles[2]

  • Lab Coat

  • P100 Dust Mask (if powder is aerosolized)

Protocol:

  • Isolate: Evacuate the immediate area if dust is visible.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersion. Sweep gently into a dustpan.

    • Liquid: Dike the spill with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Clean: Wash the surface with soap and water.[1][3] Collect the rinse water as Halogenated Liquid Waste .

  • Report: Document the spill quantity for inventory reconciliation.

References

  • PubChem. (n.d.). Compound Summary: 4-(4-Fluorophenyl)oxazolidin-2-one. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[4] Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(4-Fluorophenyl)oxazolidin-2-one (CAS: 189028-93-1 / Analogous) is a chiral auxiliary and pharmaceutical intermediate often used in the synthesis of bioactive compounds (e.g., Ezetimibe, Linezolid derivatives).[1]

While often classified generically as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , this compound requires elevated caution due to two synergistic factors:[1]

  • The Fluorine Moiety: Increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

  • The Oxazolidinone Core: A known pharmacophore found in antibiotics and MAO inhibitors. Until specific toxicology rules out biological activity, treat this substance as a bioactive agent. [1]

Immediate Action Required:

  • Primary Vector: Inhalation of dust and dermal absorption.

  • Core Restriction: Do not handle open powder on a benchtop. Use a Fume Hood or Powder Containment Hood.[1]

  • Disposal: Segregate as Halogenated Organic Waste .[1][2]

Risk Assessment & Hazard Profiling

To ensure safety, we move beyond simple GHS codes to understand the mechanism of risk.

Hazard CategorySpecific Risk FactorMechanistic Insight
Physical State Fine, off-white powderElectrostatic charging is common with oxazolidinones, causing "fly-away" dust during weighing.[1] This creates an invisible inhalation hazard zone.[1]
Chemical Structure Fluorinated AromaticThe C-F bond is metabolically stable. If absorbed, the compound may persist longer than non-halogenated analogs.
Bioactivity Chiral AuxiliaryAs a building block for chiral drugs, it may possess intrinsic biological activity. Assume reproductive or enzymatic interaction potential (ALARA principle).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system.[1] You must select PPE based on the state of the chemical (Solid vs. Solution).

A. Solid Handling (Weighing/Transfer)

Goal: Prevent dust inhalation and direct contact.

PPE ComponentSpecificationRationale (Causality)
Respiratory N95 (Minimum) or P100Standard surgical masks offer zero protection against fine organic dusts.[1] If the fume hood sash is >18 inches, a respirator is mandatory.
Hand Protection Double Nitrile (0.11 mm min) Why: Nitrile provides excellent resistance to dry organic solids.[1] Protocol: Change outer gloves immediately if dust is visible on them to prevent cross-contamination of balances/door handles.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles seal the orbital area.
Body Lab Coat (Buttoned, Cotton/Poly) Synthetic-only coats can build static charge, attracting the powder to your torso.[1]
B. Solution Handling (Synthesis/Extraction)

Goal: Prevent permeation.[1] Note: The solvent usually dictates the glove choice, not the solute.

Solvent SystemGlove RecommendationBreakthrough Time
DCM / Chloroform Laminate Film (Silver Shield™) Nitrile fails in <2 mins against halogenated solvents.[1] The fluorinated solute + DCM is a high-permeation risk cocktail.[1]
Ethyl Acetate / THF Splash: Nitrile / Immersion: Butyl Standard nitrile degrades rapidly in THF. Double gloving provides only momentary splash protection.[1]
Methanol / Water Standard Nitrile Excellent barrier properties.[1]

Operational Protocols

Protocol A: Static-Free Weighing

Oxazolidinones are prone to static cling.[1] Use this method to prevent spillage.

  • Environmental Control: Place an ionizing fan or anti-static gun inside the fume hood if available.

  • The "Paper Boat" Method: Do not weigh directly into a flask.

    • Crease a weighing paper or boat.

    • Tare the balance.

    • Transfer solid using a stainless steel spatula (plastic spatulas generate static).[1]

    • Critical Step: If powder "jumps" or clings to the spatula, wipe the spatula with a Kimwipe dampened with Ethanol (outside the tare zone) to discharge static.

  • Transfer: Slide the solid into the reaction vessel using a wide-mouth funnel. Rinse the funnel immediately with the reaction solvent.

Protocol B: Spill Management

Scenario: 500mg of powder spills inside the fume hood.

  • Do NOT Sweep: Sweeping generates airborne dust.

  • Wet Method: Cover the spill with a paper towel dampened with Acetone or Ethanol .

  • Wipe: Wipe inward from the perimeter to the center.

  • Disposal: Place the contaminated towels into a solid waste bag labeled "Halogenated Organic Debris."

Waste Disposal Logic

Compliance requires strict segregation due to the Fluorine content. Incineration facilities require halogen counts to manage acid gas scrubbing.

  • Stream A: Mother Liquors (Liquid)

    • Label: "Halogenated Organic Waste."[2][3]

    • Content: Solvents + 4-(4-Fluorophenyl)oxazolidin-2-one.[1]

    • Restriction: Do NOT mix with non-halogenated waste (e.g., pure Acetone waste). Mixing creates a larger volume of expensive-to-treat halogenated waste.[1]

  • Stream B: Solid Waste [1]

    • Label: "Solid Hazardous Waste (Halogenated)."[1]

    • Items: Contaminated gloves, weighing boats, silica gel from columns.

    • Note: Mark the container with "Contains Fluorinated Organics" to alert disposal technicians.

Decision Logic Diagram

The following diagram illustrates the decision-making workflow for handling this compound safely.

SafetyLogic Start START: 4-(4-Fluorophenyl)oxazolidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Liquid Solution / Mother Liquor StateCheck->Liquid Reaction/Workup EngControl_S Engineering: Fume Hood Required (Static Control Recommended) Solid->EngControl_S PPE_S PPE: Double Nitrile Gloves + N95/P100 (if sash open) EngControl_S->PPE_S Disposal Disposal: Halogenated Waste Stream PPE_S->Disposal SolventCheck Identify Solvent Liquid->SolventCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv PolarSolv Polar (MeOH, Water) SolventCheck->PolarSolv PPE_Halo PPE: Laminate Film (Silver Shield) (Nitrile is permeable!) HaloSolv->PPE_Halo PPE_Polar PPE: Standard Nitrile Gloves PolarSolv->PPE_Polar PPE_Halo->Disposal PPE_Polar->Disposal

Figure 1: Operational decision tree for PPE selection and waste routing based on physical state and solvent context.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10269700, (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (Related Structure). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。